molecular formula C10H13NO B096930 N,N-Dimethyl-2-phenylacetamide CAS No. 18925-69-4

N,N-Dimethyl-2-phenylacetamide

Cat. No.: B096930
CAS No.: 18925-69-4
M. Wt: 163.22 g/mol
InChI Key: FHVMATOIMUHQRC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-phenylacetamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406499. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-2-phenylacetamide
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InChI

InChI=1S/C10H13NO/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
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InChI Key

FHVMATOIMUHQRC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
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DSSTOX Substance ID

DTXSID10172328
Record name Acetamide, N,N-dimethyl-2-phenyl- (8CI)
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Molecular Weight

163.22 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N,N-Dimethyl-2-phenylacetamide
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CAS No.

18925-69-4
Record name Benzeneacetamide, N,N-dimethyl-
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Record name N,N-Dimethyl-2-phenylacetamide
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Record name Acetamide, N,N-dimethyl-2-phenyl- (8CI)
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Record name N,N-Dimethyl-2-phenylacetamide
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Record name N,N-Dimethyl-2-phenylacetamide
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Foundational & Exploratory

N,N-Dimethyl-2-phenylacetamide CAS number 18925-69-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Dimethyl-2-phenylacetamide (CAS: 18925-69-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, identified by CAS number 18925-69-4, is a versatile amide derivative that serves as a crucial intermediate and building block in diverse fields of chemical synthesis.[1] Its unique combination of a phenylacetyl moiety and a dimethylamino group imparts specific chemical properties, making it a valuable component in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides a comprehensive technical overview encompassing the synthesis, analytical characterization, applications, and safety protocols for this compound, tailored for researchers and professionals in drug development and organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a tertiary amide functional group.[2] The structure consists of a phenyl group attached to an acetyl group, which is in turn bonded to a dimethylamine moiety. This configuration is fundamental to its reactivity and utility as a synthetic intermediate.[1][2]

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 18925-69-4[1][3][4][5]
Molecular Formula C₁₀H₁₃NO[1][3][5]
Molecular Weight 163.22 g/mol [1][3][5]
IUPAC Name This compound[3]
Synonyms Acetamide, N,N-dimethyl-2-phenyl-; N,N-Dimethylbenzeneacetamide[2][3]
Appearance White solid[1][3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[2][2]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Mechanistic Rationale

The industrial and laboratory-scale synthesis of this compound typically originates from phenylacetic acid.[6] The primary challenge in forming an amide bond directly from a carboxylic acid and a secondary amine is the unfavorable acid-base reaction that forms a stable ammonium carboxylate salt, which resists condensation. Therefore, a two-step approach involving the activation of the carboxylic acid is the most prevalent and reliable method.

Dominant Synthetic Pathway: Acyl Chloride Formation

The most common route involves the conversion of phenylacetic acid into a more reactive intermediate, phenylacetyl chloride, which readily undergoes nucleophilic acyl substitution with dimethylamine.[6]

Workflow: Synthesis via Phenylacetyl Chloride Intermediate

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Formation A Phenylacetic Acid B Phenylacetyl Chloride A->B Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) D This compound B->D Nucleophilic Acyl Substitution C Dimethylamine ((CH₃)₂NH)

Caption: General workflow for the synthesis of this compound.

Causality of Experimental Choice: Phenylacetic acid's carboxyl group is not sufficiently electrophilic to be attacked by dimethylamine directly. Conversion to phenylacetyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating the nucleophilic addition-elimination mechanism that is characteristic of acyl chloride reactions.[7][8] This two-step process ensures high conversion and yield, making it a robust and trustworthy protocol.[6]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of Phenylacetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), place phenylacetic acid (1 mole equivalent).

  • Add thionyl chloride (SOCl₂) (1.5 mole equivalents) dropwise at room temperature. An inert solvent like toluene may be used.

  • After the addition is complete, gently heat the mixture to reflux for 1-2 hours or until the evolution of HCl and SO₂ gas ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude phenylacetyl chloride is then purified by fractional distillation under vacuum.

Step 2: Synthesis of this compound

  • Prepare a solution of dimethylamine (2.2 mole equivalents) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.

  • Slowly add the freshly distilled phenylacetyl chloride (1 mole equivalent) to the cooled dimethylamine solution with vigorous stirring. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture will contain the product and dimethylammonium chloride precipitate. Filter the mixture to remove the salt.

  • Wash the filtrate sequentially with dilute aqueous HCl, dilute aqueous NaOH, and finally with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization and Quality Control

A multi-technique analytical approach is essential to verify the identity, structure, and purity of the synthesized this compound. This constitutes a self-validating system where the synthesis protocol is confirmed by rigorous characterization of the final product.

Workflow: Spectroscopic Analysis

A Synthesized Product: This compound B Mass Spectrometry (MS) - Confirms Molecular Weight A->B m/z analysis C Infrared (IR) Spectroscopy - Identifies Functional Groups A->C vibrational modes D Nuclear Magnetic Resonance (NMR) - Elucidates Full Structure A->D ¹H & ¹³C nuclei E Verified Pure Compound B->E C->E D->E

Caption: A typical analytical workflow for compound verification.[10]

Table 2: Expected Spectroscopic Data

TechniqueExpected Data Features
¹H NMR - ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. - ~3.6 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl and phenyl groups. - ~2.9-3.0 ppm (two singlets, 6H total): Two distinct singlets for the N-methyl protons (-N(CH₃)₂) due to restricted rotation around the amide C-N bond.
¹³C NMR - ~172 ppm: Carbonyl carbon (C=O). - ~126-135 ppm: Aromatic carbons. - ~42 ppm: Methylene carbon (-CH₂-). - ~35-38 ppm: N-methyl carbons (-N(CH₃)₂).
IR (Infrared) - ~1645 cm⁻¹: Strong C=O stretch of the tertiary amide. - ~3030-3100 cm⁻¹: Aromatic C-H stretches. - ~2800-3000 cm⁻¹: Aliphatic C-H stretches.
MS (Mass Spec) - [M]+ at m/z = 163.22: Molecular ion peak corresponding to the molecular weight.

Note: NMR chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Industrial and Research Applications

The utility of this compound is broad, stemming from its role as a stable and reliable synthetic intermediate.[1]

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory drugs.[1][6] Its stability and solubility characteristics can enhance the efficacy of drug delivery systems.[1]

  • Organic Synthesis: The compound is frequently used as a building block for more complex molecules.[1] The methylene protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles, although yields may vary.[6]

  • Agrochemicals: It is explored as a potential agent in the formulation of pesticides and herbicides due to its ability to improve the efficacy and stability of these products.[1]

  • Neuroscience Research: The compound is studied for its potential effects on neurotransmitter systems, contributing to the understanding of neurological conditions.[1]

  • Cosmetic Formulations: In some cosmetic products, it can function as a stabilizer or emulsifier, improving product texture and performance.[1]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).

GHS Hazard Information:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3]

  • H319: Causes serious eye irritation (Eye irritation, Category 2).[3]

Recommended Safety Protocols:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry place.[11] The recommended storage temperature is between 0-8 °C.[1]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.

    • Skin Contact: Wash off with soap and plenty of water.[11]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[3][11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This compound is a compound of significant value in both academic research and industrial manufacturing. Its straightforward and high-yielding synthesis, combined with its utility as a precursor for a wide range of more complex molecules, cements its importance in modern organic chemistry. A thorough understanding of its synthesis, analytical profile, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in scientific and developmental endeavors.

References

N,N-Dimethyl-2-phenylacetamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Dimethyl-2-phenylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tertiary amide of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural characteristics, combining a phenyl ring with a dimethylated amide functional group, render it a versatile intermediate and building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical attributes.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its structure and internationally recognized nomenclature. This compound is systematically named and classified to ensure unambiguous identification in research and commerce.

IUPAC Name: The official IUPAC name for this compound is This compound .[1][2]

Molecular Formula: C₁₀H₁₃NO[1][3]

CAS Number: 18925-69-4[1][2][3][4]

Structural Elucidation

The structure of this compound is characterized by three key components:

  • Phenyl Group (C₆H₅-): A six-carbon aromatic ring that imparts significant steric and electronic properties to the molecule.

  • Acetamide Linker (-CH₂C(=O)N<): A two-carbon chain with a carbonyl group (C=O) forming an amide linkage. The methylene bridge (-CH₂) provides rotational flexibility between the phenyl ring and the amide group.

  • N,N-Dimethyl Moiety (-(CH₃)₂): Two methyl groups attached to the nitrogen atom of the amide. This tertiary amide configuration is notable for its relative stability and distinct reactivity compared to primary or secondary amides.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

PropertyValueSource
Molecular Weight 163.22 g/mol [1][2][4]
Appearance White solid[2][4]
InChIKey FHVMATOIMUHQRC-UHFFFAOYSA-N[1][2]
SMILES CN(C)C(=O)CC1=CC=CC=C1[1]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]

Synthesis and Manufacturing

The most common and industrially viable route for synthesizing this compound begins with phenylacetic acid. This method involves a two-step process designed to activate the carboxylic acid for amidation.[2]

Causality of Experimental Choice: Direct amidation of a carboxylic acid with an amine is often thermodynamically unfavorable and requires high temperatures. Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, creates a much stronger electrophile. This allows the subsequent nucleophilic acyl substitution by dimethylamine to proceed efficiently under mild conditions, leading to higher yields and purity.

General Synthesis Protocol

Step 1: Phenylacetyl Chloride Formation Phenylacetic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form phenylacetyl chloride. Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Amidation The resulting phenylacetyl chloride is then reacted with dimethylamine ((CH₃)₂NH) in the presence of a base (to neutralize the HCl byproduct) to yield this compound.

synthesis_workflow Start Phenylacetic Acid (Starting Material) Reagent1 + Thionyl Chloride (SOCl₂) (Chlorinating Agent) Start->Reagent1 Step1 Step 1: Acyl Chloride Formation Reagent1->Step1 Intermediate Phenylacetyl Chloride (Reactive Intermediate) Step1->Intermediate Reagent2 + Dimethylamine ((CH₃)₂NH) + Base (e.g., Triethylamine) Intermediate->Reagent2 Step2 Step 2: Amidation Reagent2->Step2 Product This compound (Final Product) Step2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

    • ¹H NMR: Expected signals include a singlet for the two equivalent N-methyl groups (approximately δ 2.95 ppm) and a multiplet pattern for the phenyl protons (in the aromatic region, δ 7.3–7.5 ppm).[2] The methylene protons will appear as a singlet as well.

    • ¹³C NMR: Will show distinct peaks for the methyl, methylene, carbonyl, and aromatic carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. A strong absorption band around 1645 cm⁻¹ is characteristic of the tertiary amide C=O carbonyl stretch.[2]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of pharmaceutical intermediates and active ingredients.

Protocol: HPLC Purity Analysis

  • System Preparation:

    • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water. Filter and degas the solvents thoroughly to prevent pump blockages and baseline noise.

    • Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the standard.

  • Chromatographic Run:

    • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm), where the phenyl group exhibits strong absorbance.

    • Data Acquisition: Record the chromatograms.

  • Data Analysis:

    • Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Purity Calculation: Calculate the purity of the sample using the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

hplc_workflow Prep Sample & Standard Preparation (1 mg/mL in Acetonitrile) Inject Inject Sample (10 µL) Prep->Inject System HPLC System Setup (C18 Column, Acetonitrile/Water Mobile Phase) Equilibrate System Equilibration (Stabilize Baseline) System->Equilibrate Equilibrate->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection (@ 254 nm) Separate->Detect Analyze Data Analysis (Compare Retention Time, Calculate Area % Purity) Detect->Analyze

Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).

Applications and Significance

This compound is not typically an end-product but rather a crucial intermediate in several fields.

  • Pharmaceutical Development: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[4] Its structure is a common scaffold in medicinal chemistry.

  • Organic Synthesis: The compound is a versatile reagent for creating more complex molecules and heterocyclic compounds.[2][4] It can undergo reactions at the benzylic position or be used in palladium-catalyzed cross-coupling reactions.[2]

  • Agrochemicals: It has been investigated for its potential use in the formulation of pesticides and herbicides.[4]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

  • GHS Classification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][6]

Conclusion

This compound is a well-characterized tertiary amide with a stable and versatile structure. Its straightforward synthesis from readily available starting materials, combined with its utility as a synthetic intermediate, ensures its continued importance in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and analytical validation, as outlined in this guide, is essential for its effective and safe application in a professional laboratory setting.

References

N,N-Dimethyl-2-phenylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethyl-2-phenylacetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile amide derivative of significant interest in pharmaceutical and chemical research. We will delve into its core physicochemical properties, established synthetic routes with mechanistic considerations, key applications, and essential safety protocols. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Core Compound Identification and Physicochemical Properties

This compound is a tertiary amide characterized by a phenyl group attached to the acetyl moiety. Its structure precludes the formation of intermolecular hydrogen bonds at the amide nitrogen, influencing its solubility and reactivity profile.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₃NO[1][2][3][4]
Molecular Weight 163.22 g/mol [1][2][3][4]
CAS Number 18925-69-4[1][2][3][4]
Appearance White solid[2][3]
Synonyms Acetamide, N,N-dimethyl-2-phenyl-[1]

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// Edges (bonds)
N -- C1 [label=""];
N -- C2 [label=""];
N -- C3 [label=""];
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C3 -- C4 [label=""];
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C_ring1 -- C_ring2 [label=""];
C_ring2 -- C_ring3 [label=""];
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C_ring4 -- C_ring5 [label=""];
C_ring5 -- C_ring6 [label=""];
C_ring6 -- C_ring1 [label=""];

// Implicit Hydrogens are omitted for clarity

}

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The classical and industrially prevalent synthesis of this compound is a robust two-step process commencing with phenylacetic acid.[2] This method is favored for its reliability and high yields.[2]

Core Synthesis Pathway:

  • Acyl Chloride Formation: Phenylacetic acid is converted to its more reactive acyl chloride derivative, phenylacetyl chloride. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

  • Amidation: The resulting phenylacetyl chloride is then reacted with dimethylamine. The nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond and elimination of hydrogen chloride.

Synthesis_Workflow Start Phenylacetic Acid Step1 React with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate Phenylacetyl Chloride Step1->Intermediate Step 1: Acyl Chloride Formation Step2 React with Dimethylamine ((CH₃)₂NH) Intermediate->Step2 End This compound Step2->End Step 2: Amidation

Caption: Classical two-step synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is a generalized representation and requires optimization based on laboratory conditions and scale.

Step 1: Phenylacetyl Chloride Synthesis

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagents: Charge the flask with phenylacetic acid. Add thionyl chloride (SOCl₂) dropwise at room temperature with stirring. An excess of thionyl chloride is typically used.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • Setup: In a separate flask equipped with a dropping funnel and a stirrer, dissolve dimethylamine in an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane) and cool in an ice bath.

  • Addition: Add the crude phenylacetyl chloride dropwise to the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Workup: The reaction mixture will contain the product and dimethylamine hydrochloride precipitate. Filter the mixture to remove the salt. Wash the organic filtrate with dilute aqueous acid (to remove excess dimethylamine), followed by a wash with aqueous base (e.g., NaHCO₃ solution), and finally with brine.[5]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[5] Further purification can be achieved by recrystallization or chromatography if necessary.

Applications in Research and Drug Development

This compound is a valuable compound with diverse applications stemming from its chemical properties.

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules.[3] Its scaffold is significant in the development of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[2][3]

  • Organic Synthesis: The compound serves as a versatile reagent and intermediate in a wide range of organic reactions.[3] For instance, its enolate can be generated and subsequently reacted with various electrophiles.[2] It has also been used in palladium-catalyzed reactions to yield derivatives like N,N-Dimethyl-2-oxo-2-phenylacetamide.[2]

  • Solvent and Formulation: Due to its amide structure, it possesses good solvating properties. In the pharmaceutical industry, it can be employed in the formulation of active pharmaceutical ingredients (APIs), where its stability and solubility characteristics may enhance drug delivery systems.[3]

  • Other Industrial Uses: Its applications extend to the production of fine chemicals, agrochemicals, and even as a stabilizer or emulsifier in some cosmetic formulations.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and an irritant.[1]

Globally Harmonized System (GHS) Classification:

Hazard ClassHazard StatementGHS CodeSource
Acute toxicity, oralHarmful if swallowedH302[1]
Serious eye damage/eye irritationCauses serious eye irritationH319[1]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek medical attention.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[7]

    • If on Skin: Wash off with plenty of soap and water.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

References

N,N-Dimethyl-2-phenylacetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-2-phenylacetamide

Foreword: A Molecule of Practical Importance

In the landscape of modern organic synthesis, certain molecular scaffolds serve as indispensable workhorses. This compound, a tertiary amide derived from phenylacetic acid, is one such compound. While seemingly simple in structure, its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and fine chemicals makes a deep understanding of its properties essential for the research and development professional.[1] This guide moves beyond a simple data sheet, offering a synthesized perspective on the molecule's characteristics, the causal logic behind its synthesis and analysis, and field-proven protocols for its handling and characterization.

Core Molecular Identity and Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is defined by its unique combination of a phenyl group, a methylene bridge, and a dimethylated amide function.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name This compound [2]
CAS Number 18925-69-4 [1][3]
Molecular Formula C₁₀H₁₃NO [1]
Molecular Weight 163.22 g/mol [1][3]
InChIKey FHVMATOIMUHQRC-UHFFFAOYSA-N [2][3]

| Synonyms | Phenylacetic acid N,N-dimethylamide, N,N-Dimethylbenzeneacetamide, Phenyl-N,N-dimethylacetamide |[2] |

Physicochemical Properties: An Expert Assessment

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to formulation strategies. It is noteworthy that while this compound is a commercially available and widely used intermediate, some of its fundamental physical constants are not extensively documented in readily accessible literature. This is not an uncommon occurrence for specialized reagents, requiring scientists to rely on a combination of supplier data, estimations based on analogues, and in-house characterization.

Table 2: Physical Properties of this compound

Property Value Comments and Expert Insights
Appearance White solid [2][4]
Melting Point Data not readily available The lack of a definitive published melting point is unusual but highlights the need for empirical verification upon synthesis or acquisition. For context, the related N,N-diethyl-2-phenylacetamide has a reported melting point of 86 °C.[5]
Boiling Point Estimated 240–260 °C This estimation is based on extrapolation from analogous acetamides.[5] Experimental determination, likely under reduced pressure to prevent decomposition, is recommended for applications requiring distillation.

| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the "like dissolves like" principle, the non-polar phenyl ring and the tertiary amide structure predict good solubility in solvents like chloroform, acetone, and ethanol.[6] The related solvent N,N-Dimethylacetamide (DMAc) is miscible with water and most organic solvents, suggesting the phenyl group in our target compound significantly reduces aqueous solubility. |

Chemical Profile: Synthesis and Reactivity

The chemical behavior of this compound is dominated by the interplay between the stable amide bond and the reactivity of the benzylic position.

Foundational Synthesis: The Acyl Chloride Route

The most reliable and industrially relevant synthesis of this compound begins with phenylacetic acid.[5] This is a classic two-step nucleophilic acyl substitution pathway, chosen for its high efficiency and the commercial availability of the starting materials.

  • Step 1: Activation of the Carboxylic Acid. Phenylacetic acid is converted to its more reactive acyl chloride derivative, phenylacetyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[5]

  • Step 2: Amidation. The highly electrophilic phenylacetyl chloride is then reacted with dimethylamine. The nucleophilic nitrogen of dimethylamine readily attacks the carbonyl carbon, displacing the chloride ion to form the stable tertiary amide.[5] This reaction is typically performed at reduced temperatures to control its exothermic nature.

Synthesis_Pathway cluster_reagents PA Phenylacetic Acid PAC Phenylacetyl Chloride PA->PAC Step 1: Acyl Chlorination DMPA N,N-Dimethyl-2- phenylacetamide PAC->DMPA Step 2: Amidation byproducts1 - SO₂, - HCl byproducts2 - HCl reagent1 + SOCl₂ (Thionyl Chloride) reagent2 + HN(CH₃)₂ (Dimethylamine)

Figure 1: Synthesis of this compound
Key Reactivity Insights

  • Enolate Formation: The protons on the methylene carbon (the α-carbon) are acidic enough to be removed by a strong base (e.g., lithium diisopropylamide, LDA), forming a lithium enolate. This nucleophilic intermediate is a cornerstone of its utility, allowing for alkylation and other C-C bond-forming reactions at the benzylic position.[5]

  • Palladium-Catalyzed Reactions: The phenylacetamide scaffold can participate in advanced palladium-catalyzed cross-coupling reactions. For instance, methods have been developed for the ortho-arylation of phenylacetamides, demonstrating its potential for building more complex molecular architectures.[5]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, where the outcome of each step informs the next, ensuring both efficiency and integrity of the final product.

Protocol: Synthesis via Phenylacetyl Chloride

Objective: To synthesize this compound from phenylacetic acid with a purity of >95%.

Materials:

  • Phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine (40% solution in water or anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Methodology:

Part A: Phenylacetyl Chloride Formation

  • Setup: In a fume hood, charge a dry 250 mL round-bottom flask with phenylacetic acid (1.0 eq) and a magnetic stir bar. Add anhydrous DCM (approx. 2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gas.

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the solid phenylacetic acid.

  • Isolation: The resulting solution of phenylacetyl chloride in DCM is typically used directly in the next step without purification.

Part B: Amidation

  • Setup: In a separate 500 mL flask equipped with a stir bar and dropping funnel, add a solution of dimethylamine (2.5 eq) in DCM. Cool the flask in an ice bath. Causality Note: Using an excess of the amine neutralizes the HCl byproduct from the amidation step and drives the reaction to completion.

  • Amine Addition: Slowly add the phenylacetyl chloride solution from Part A to the stirred, cooled dimethylamine solution over 45-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up (Quenching): Slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield a white crystalline solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, multi-step process.

Analytical_Workflow Start Synthesized Crude Product TLC TLC Analysis (vs. Starting Material) Start->TLC Purification Purification (Recrystallization/Chromatography) TLC->Purification Structure_ID Structural Confirmation Purification->Structure_ID NMR ¹H & ¹³C NMR Structure_ID->NMR IR FTIR Spectroscopy Structure_ID->IR MS Mass Spectrometry Structure_ID->MS Purity Purity Assessment (HPLC or GC) Structure_ID->Purity Final Confirmed Product (>99% Purity) Purity->Final

Figure 2: Post-Synthesis Analytical Workflow
Spectroscopic Data

Spectroscopy provides an unambiguous fingerprint of the molecule. The following data are characteristic of this compound.

Table 3: Spectroscopic Characterization Data

Technique Expected Peaks / Values Interpretation
¹H NMR δ ~7.3-7.5 (m, 5H)δ ~3.7 (s, 2H)δ ~2.9-3.0 (s, 6H) Aromatic protons of the phenyl ring.Benzylic methylene (CH₂) protons.Protons of the two N-methyl groups appearing as a single peak due to free rotation around the C-N bond at room temperature.[5]
¹³C NMR δ ~171-172δ ~135-136δ ~126-129δ ~41-42δ ~36-38 Amide carbonyl carbon (C=O).Quaternary aromatic carbon (ipso-C).Aromatic CH carbons.Benzylic methylene carbon (CH₂).N-methyl carbons.
FTIR (cm⁻¹) ~3030, 2930~1645~1495, 1450 Aromatic and aliphatic C-H stretching.Strong C=O stretching of the tertiary amide.[5]Aromatic C=C ring stretching.

| Mass Spec. (EI) | m/z 163 [M]⁺m/z 91 [C₇H₇]⁺m/z 72 [C₄H₁₀N]⁺ | Molecular ion peak.Tropylium ion (from benzylic cleavage), a very common and stable fragment.Fragment corresponding to [CH₂CON(CH₃)₂]⁺. |

Applications in Research and Development

The value of this compound lies in its role as a versatile building block.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[4] Its structure is a common feature in molecules designed to interact with biological systems.

  • Organic Synthesis: It is frequently used as a starting point for creating more complex molecules due to the reactivity at its benzylic position.[4]

  • Agrochemicals: The phenylacetamide scaffold is explored in the formulation of novel pesticides and herbicides.[4]

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.

  • GHS Classification: this compound is classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation (Category 2).[2]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place.[4]

References

N,N-Dimethyl-2-phenylacetamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N,N-Dimethyl-2-phenylacetamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tertiary amide of significant interest in organic synthesis and pharmaceutical development, serving as a key intermediate and building block for more complex molecules.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical applications related to this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of this compound

This compound (DMPEA) is a versatile chemical compound utilized across various scientific sectors. In pharmaceutical research, it functions as a crucial intermediate in the synthesis of analgesics and anti-inflammatory drugs.[1][2] Its utility in organic synthesis is marked by its role as a precursor for creating more complex molecular architectures.[2] The efficiency of these applications—from synthesis to purification and formulation—is fundamentally governed by the compound's interaction with solvents. This guide delves into the core principles of DMPEA's solubility, providing a framework for its rational application in a laboratory and industrial setting.

Physicochemical Profile

A foundational understanding begins with the compound's intrinsic properties. These characteristics dictate its behavior in different chemical environments.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 18925-69-4[2][4]
Molecular Formula C₁₀H₁₃NO[2][3]
Molecular Weight 163.22 g/mol [2][3]
Appearance White solid[2]
Boiling Point ~240–260°C (extrapolated)[1]

Theoretical Principles of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features both polar and nonpolar regions. This duality is the key to predicting its behavior in various solvents.

The molecule consists of:

  • A polar tertiary amide group (-C(=O)N(CH₃)₂), which can participate in dipole-dipole interactions.

  • A nonpolar phenyl group (-C₆H₅) and an adjacent methylene bridge (-CH₂-), which contribute to van der Waals forces (specifically, London dispersion forces).

This amphiphilic nature aligns with the fundamental principle of "like dissolves like." The amide portion of the molecule favors interaction with polar solvents, while the phenyl moiety prefers nonpolar environments. Consequently, DMPEA exhibits a nuanced solubility profile, being most soluble in solvents that can effectively solvate both its polar and nonpolar parts.[5]

Molecular Structure of this compound cluster_amide Polar Region cluster_phenyl Nonpolar Region N N Me1 CH₃ N->Me1 Me2 CH₃ N->Me2 C1 C C1->N O O C1->O O CH2 CH₂ C1->CH2 Linkage Phenyl Phenyl Ring (C₆H₅) CH2->Phenyl

Caption: Key functional regions of the DMPEA molecule.

Solubility Profile: A Qualitative Overview

While comprehensive quantitative data is sparse in public literature, a reliable qualitative profile can be assembled from available technical documents. This information is crucial for initial solvent screening in any experimental design.

Solvent ClassSolvent ExampleObserved SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighStrong dipole-dipole interactions with the amide group.[1]
Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor, solvating the amide group effectively.[1]
AcetoneGoodModerate polarity accommodates both the amide and phenyl groups.[5]
Polar Protic EthanolModerateCan hydrogen bond with the carbonyl oxygen, but the alkyl chain provides some nonpolar character.[1]
MethanolModerateSimilar to ethanol, its polarity balances interactions with both ends of the molecule.
WaterLowThe large nonpolar phenyl group limits solubility despite the polar amide group.[5]
Nonpolar / Weakly Polar ChloroformGoodCapable of interacting favorably with the phenyl ring.[5]
TolueneLow to ModeratePrimarily interacts with the phenyl group via dispersion forces.
HexanesVery LowLacks the polarity needed to effectively solvate the amide group.

Experimental Protocol for Solubility Determination

For precise applications, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted standard.

Objective: To accurately determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (≥99% purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is critical to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker. Agitate the mixture at a constant speed for 24-48 hours. This duration is typically sufficient to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours. This permits the excess solid to settle, leaving a clear, saturated supernatant.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic solid particles.

    • Causality Note: Filtration is a critical step. Failure to remove fine particulates will lead to an overestimation of the true solubility.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the precise concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Assay.

Implications for Research and Drug Development

The solubility profile of this compound directly impacts its practical application.

  • Organic Synthesis: The high solubility in polar aprotic solvents like DMF makes it an excellent choice for reactions where DMPEA is a starting material or intermediate.[1] This ensures a homogeneous reaction medium, often leading to improved reaction rates and yields.

  • Purification by Recrystallization: The moderate solubility in protic solvents like ethanol, combined with a likely increase in solubility at higher temperatures, makes it a prime candidate for purification by recrystallization.[6][7] A typical protocol involves dissolving the crude solid in a minimal amount of hot ethanol and allowing it to cool slowly, whereupon the purer compound crystallizes out, leaving impurities behind in the mother liquor.

  • Pharmaceutical Formulation: As an intermediate for APIs, its solubility dictates the choice of solvents used in subsequent reaction steps and in the final purification and crystallization of the drug substance.[2] Poor solubility can create significant challenges in achieving desired purity and crystal form, which are critical for drug performance and stability.

G cluster_app Key Applications sol Solubility Profile of DMPEA synthesis Organic Synthesis sol->synthesis High in DMF/DMSO enables homogeneous reactions purification Purification (Recrystallization) sol->purification Moderate in Ethanol allows for crystallization pharma Pharmaceutical Formulation sol->pharma Influences API processing & drug delivery design

Caption: Relationship between solubility and key applications.

Conclusion

This compound possesses a balanced solubility profile governed by its amphiphilic molecular structure. It is highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with limited solubility in water and nonpolar media. This behavior makes it a versatile compound in both academic and industrial research. While qualitative guidelines are useful for initial planning, this guide underscores the necessity of precise, empirical solubility determination for specialized applications in drug development and process chemistry. The provided protocols offer a self-validating framework for obtaining such critical data, ensuring scientific integrity and reproducibility.

References

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenylacetamide from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of N,N-Dimethyl-2-phenylacetamide

This compound, a tertiary amide derived from phenylacetic acid, is a compound of significant interest within the realms of pharmaceutical and agrochemical research and development. Its structural motif is found in a variety of biologically active molecules. As a synthetic intermediate, it serves as a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes from phenylacetic acid, offering insights into the mechanistic underpinnings, practical execution, and critical considerations for researchers, scientists, and drug development professionals.

Strategic Approaches to Amide Bond Formation

The conversion of a carboxylic acid to a tertiary amide, such as this compound, necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Direct reaction between a carboxylic acid and a secondary amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, several strategies have been developed to promote this transformation, primarily centered around the in situ or stepwise conversion of the carboxylic acid into a more reactive species. This guide will focus on the two most prevalent and practical laboratory-scale methods: the acyl chloride intermediate pathway and the use of carbodiimide coupling agents.

Methodology 1: The Acyl Chloride Intermediate Route via Thionyl Chloride

This classic and robust two-step method is widely employed for its reliability and generally high yields.[2] It involves the initial conversion of phenylacetic acid to its highly reactive acyl chloride, followed by amidation with dimethylamine.

Causality of Experimental Choices

The choice of thionyl chloride (SOCl₂) as the chlorinating agent is predicated on its efficacy and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride.[3] While other chlorinating agents like oxalyl chloride can also be used, and often under milder conditions, thionyl chloride is a cost-effective and common laboratory reagent for this transformation.[1]

Reaction Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Phenylacetic Acid Phenylacetic Acid Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetic Acid->Phenylacetyl Chloride SOCl₂, Reflux Phenylacetic Acid->Phenylacetyl Chloride This compound This compound Phenylacetyl Chloride->this compound Dimethylamine (aq. or gas), Base Phenylacetyl Chloride->this compound

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Phenylacetyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add phenylacetic acid (1.0 eq). Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride, a fuming liquid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask equipped with a dropping funnel and a magnetic stirrer, dissolve dimethylamine (as an aqueous solution, e.g., 40%, or as a gas dissolved in a suitable solvent) (2.0-2.5 eq) in an inert solvent such as dichloromethane (DCM) or diethyl ether. Add a base, such as triethylamine or pyridine (1.5 eq), to neutralize the HCl formed during the reaction. Cool the solution in an ice bath.

  • Amidation: Slowly add the crude phenylacetyl chloride (1.0 eq) dropwise to the cooled dimethylamine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted phenylacetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mechanistic Insight: Acyl Chloride Formation

The reaction between phenylacetic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

G Phenylacetic Acid Phenylacetic Acid Chlorosulfite Intermediate Chlorosulfite Intermediate Phenylacetic Acid->Chlorosulfite Intermediate Nucleophilic attack on S Acylium Ion Intermediate Acylium Ion Intermediate Chlorosulfite Intermediate->Acylium Ion Intermediate - SO₂, - Cl⁻ Phenylacetyl Chloride Phenylacetyl Chloride Acylium Ion Intermediate->Phenylacetyl Chloride + Cl⁻

Caption: Simplified mechanism of phenylacetyl chloride formation using thionyl chloride.

Methodology 2: Direct Amidation using Dicyclohexylcarbodiimide (DCC)

Carbodiimide-mediated coupling is a widely used method for amide bond formation, particularly in peptide synthesis, due to its mild reaction conditions. Dicyclohexylcarbodiimide (DCC) is a common coupling agent that facilitates the direct reaction between a carboxylic acid and an amine.

Causality of Experimental Choices

The use of DCC circumvents the need for the harsh conditions and reactive intermediates of the acyl chloride route. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[4] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. A significant drawback of this method is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which must be removed by filtration.

Reaction Workflow

G Phenylacetic Acid Phenylacetic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Phenylacetic Acid->O-Acylisourea Intermediate DCC This compound This compound O-Acylisourea Intermediate->this compound Dimethylamine Dicyclohexylurea (DCU) Dicyclohexylurea (DCU) O-Acylisourea Intermediate->Dicyclohexylurea (DCU) Byproduct

Caption: Workflow for the DCC-mediated synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Amine Addition: Add dimethylamine (as a solution in THF or as a gas) (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Comparative Analysis of Synthetic Routes

ParameterThionyl Chloride RouteDCC Coupling Route
Reaction Conditions Harsher (refluxing SOCl₂)Milder (room temperature)
Reagents Corrosive and hazardous (SOCl₂)Solid, easier to handle (DCC)
Byproducts Gaseous (SO₂, HCl)Solid (DCU), requires filtration
Yield Generally highGood to high
Scalability Well-suited for larger scaleFiltration of DCU can be cumbersome on a large scale
Substrate Scope BroadBroad, good for sensitive substrates

Product Characterization and Purity Assessment

Confirmation of the successful synthesis of this compound and assessment of its purity are crucial. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 5H, Ar-H)

    • δ 3.65 (s, 2H, CH₂)

    • δ 2.95 (s, 3H, N-CH₃)

    • δ 2.90 (s, 3H, N-CH₃)[5]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 171.5 (C=O)

    • δ 135.5 (Ar-C)

    • δ 129.0 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 126.5 (Ar-CH)

    • δ 41.0 (CH₂)

    • δ 37.5 (N-CH₃)

    • δ 35.5 (N-CH₃)[5]

The two distinct signals for the N-methyl groups in both ¹H and ¹³C NMR spectra are due to hindered rotation around the amide C-N bond at room temperature.

Troubleshooting and Side Reactions
  • Incomplete conversion: Ensure anhydrous conditions, particularly for the acyl chloride route. For the DCC route, ensure the quality of the coupling agent.

  • Formation of N-acylurea byproduct (DCC route): This can occur if the O-acylisourea intermediate rearranges before reacting with the amine. Running the reaction at lower temperatures can sometimes mitigate this.

  • Hydrolysis of acyl chloride: Phenylacetyl chloride is sensitive to moisture and will readily hydrolyze back to phenylacetic acid. It should be handled in a dry environment and used promptly after preparation.

Conclusion

The synthesis of this compound from phenylacetic acid is a well-established transformation that can be achieved through several reliable methods. The choice between the thionyl chloride-mediated acyl chloride route and the DCC coupling method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable compound, fostering further innovation in their respective fields.

References

N,N-Dimethyl-2-phenylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N,N-Dimethyl-2-phenylacetamide, a versatile chemical compound with significant applications in various scientific and industrial fields. From its historical context within the broader class of phenylacetamides to its detailed synthesis, chemical properties, and modern applications, this document serves as a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Historical Context and Emergence

The story of this compound is intrinsically linked to the broader history of amide chemistry and the therapeutic potential of phenylacetamide derivatives. The study of amides has long been a cornerstone of organic chemistry, with the amide bond being fundamental to the structure of proteins and numerous biologically active molecules.[1]

The therapeutic journey of phenylacetamides began in the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide (N-phenylacetamide).[1] Although acetanilide's use was later curtailed due to its toxicity, this discovery ignited significant interest in the phenylacetamide scaffold, prompting further research into related derivatives.[1][2] The exploration of N,N-disubstituted amides like this compound represents a significant evolution in this field, offering unique chemical reactivity and stability compared to their primary and secondary amide counterparts.[1]

While a singular "discovery" event for this compound is not prominently documented, its emergence is a logical progression in the systematic exploration of phenylacetamide derivatives for various applications, ranging from pharmaceuticals to agrochemicals.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18925-69-4[4]
Molecular Formula C₁₀H₁₃NO[4]
Molecular Weight 163.22 g/mol [4]
Appearance White solidChem-Impex
IUPAC Name This compoundPubChem

Synthesis of this compound: A Detailed Protocol

The classical and most industrially relevant method for synthesizing this compound proceeds through a two-step process starting from phenylacetic acid.[1] This approach is favored for its reliability and generally high yields.[1]

Synthesis Workflow

The synthesis can be visualized as a two-stage process: the activation of the carboxylic acid followed by amidation.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation PAA Phenylacetic Acid PAC Phenylacetyl Chloride PAA->PAC Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->PAC Product N,N-Dimethyl-2- phenylacetamide PAC->Product Nucleophilic Acyl Substitution DMA Dimethylamine DMA->Product

Caption: Classical two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid

  • Rationale: Phenylacetic acid is a relatively unreactive carboxylic acid. To facilitate the reaction with the amine, it is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

    • To the flask, add phenylacetic acid.

    • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature with stirring.

    • Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude phenylacetyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound from Phenylacetyl Chloride and Dimethylamine

  • Rationale: Phenylacetyl chloride is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack by dimethylamine. The reaction is typically rapid and exothermic. An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve phenylacetyl chloride in an appropriate aprotic solvent (e.g., diethyl ether, dichloromethane) in a flask equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of dimethylamine (at least 2 equivalents) in the same solvent to the cooled phenylacetyl chloride solution with vigorous stirring. The second equivalent of dimethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period.

    • The reaction mixture will contain the desired product and dimethylammonium chloride precipitate.

    • Filter the mixture to remove the salt.

    • Wash the filtrate with a dilute aqueous acid solution (e.g., HCl) to remove any remaining dimethylamine, followed by a wash with a dilute aqueous base solution (e.g., NaHCO₃) to remove any unreacted phenylacetic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Applications and Significance

This compound is a versatile compound with applications in several key areas:

  • Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3] The phenylacetamide scaffold is a recognized pharmacophore in medicinal chemistry.

  • Organic Synthesis: Due to its chemical properties, it is frequently used as a building block in organic chemistry for the preparation of more complex molecules.[3]

  • Agrochemicals: The compound and its derivatives have been explored for their potential use in the formulation of pesticides and herbicides.[3]

  • Neuroscience Research: this compound has been studied for its potential effects on neurotransmitter systems, contributing to the understanding of various neurological conditions.[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, a derivative of the historically significant phenylacetamide class, is a compound of considerable interest in both academic research and industrial applications. Its synthesis, primarily through the activation of phenylacetic acid followed by amidation, is a well-established and reliable process. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, and other specialized chemical products. A thorough understanding of its synthesis, properties, and applications is essential for any scientist or researcher working in the field of organic and medicinal chemistry.

References

N,N-Dimethyl-2-phenylacetamide: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-2-phenylacetamide, a versatile amide derivative, holds a significant position in the landscape of modern organic chemistry and medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and multifaceted applications. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthetic utility and its strategic importance as a building block in the development of complex molecular architectures, particularly within the pharmaceutical industry. Detailed experimental protocols, mechanistic diagrams, and curated data are presented to offer researchers, scientists, and drug development professionals a comprehensive and actionable resource.

Introduction: The Strategic Importance of a Phenylacetamide Scaffold

The phenylacetamide structural motif is a cornerstone in a vast array of biologically active molecules.[1] this compound (CAS No. 18925-69-4) emerges as a pivotal intermediate and reagent, distinguished by its unique combination of steric and electronic properties conferred by the N,N-dimethyl substitution.[1] This guide will navigate through the fundamental chemistry and practical applications of this compound, providing a robust framework for its effective utilization in both academic research and industrial drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical characteristics is paramount for its safe and effective handling in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 18925-69-4[1][2][3][4][5]
Molecular Formula C₁₀H₁₃NO[1][2][3][6]
Molecular Weight 163.22 g/mol [1][2][5][6]
Appearance White solid[1][2]
IUPAC Name This compound[6]
Purity ≥ 99% (NMR)[2]
Storage Conditions Store at 0-8 °C[2]

Safety Information: this compound is harmful if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment, including gloves, and eye and face protection, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area.[7][8]

Synthesis of this compound: A Reliable and Scalable Protocol

The classical and most industrially viable synthesis of this compound proceeds through a two-step sequence starting from phenylacetic acid.[1] This method is favored for its high yields and reliability.

Reaction Mechanism

The synthesis involves two key transformations: the conversion of a carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic acyl substitution with dimethylamine.

Synthesis_Mechanism PA Phenylacetic Acid PC Phenylacetyl Chloride PA->PC + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Intermediate1 Tetrahedral Intermediate PC->Intermediate1 + Dimethylamine SO2 SO₂ (gas) HCl HCl (gas) DMA Dimethylamine Product This compound Intermediate1->Product Chloride_ion Cl⁻ Intermediate1->Chloride_ion - Cl⁻

Caption: Synthesis of this compound from Phenylacetic Acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Phenylacetyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1 equivalent).

  • Under a fume hood, slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude phenylacetyl chloride in an anhydrous aprotic solvent such as diethyl ether or dichloromethane in a flask cooled in an ice bath.

  • Slowly add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or as a gas) to the stirred solution of phenylacetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography to afford a white solid.

Role in Organic Synthesis: A Versatile Building Block

This compound serves as a versatile reagent and substrate in a variety of organic transformations, enabling the construction of more complex molecular frameworks.

Intermediate in Complex Syntheses

Its primary role is as an intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[2] The phenylacetamide core can be further functionalized at the aromatic ring or the benzylic position.

Participation in Palladium-Catalyzed Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis. This compound can participate in palladium-catalyzed reactions, such as the ortho-arylation of the phenyl ring, to introduce further molecular complexity.[1] In some instances, it has been observed to react under palladium catalysis to form N,N-Dimethyl-2-oxo-2-phenylacetamide.[1]

Palladium_Catalyzed_Reaction Substrate This compound Product ortho-Arylated Product Substrate->Product [Pd], Base Aryl_Halide Aryl Halide (Ar-X) Catalyst Pd Catalyst

Caption: Palladium-Catalyzed ortho-Arylation of this compound.

Applications in Drug Development and Medicinal Chemistry

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1][2]

Precursor to Analgesics and Anti-Inflammatory Agents

The structural motif of this compound is found within more complex molecules exhibiting analgesic and anti-inflammatory properties. Its derivatives have been explored for their potential as anticonvulsant, antidepressant, and antiproliferative agents.[1]

A Scaffold for Novel Therapeutic Agents

Recent research has highlighted the potential of phenylacetamide derivatives in diverse therapeutic areas. For instance, derivatives of N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) have been identified as a new class of CB2 inverse agonists, with potential applications in the treatment of osteoporosis.[9] Furthermore, N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising antibacterial and nematicidal activities.[10]

Conclusion

This compound is a compound of significant utility in organic synthesis and drug discovery. Its straightforward and scalable synthesis, coupled with its versatile reactivity, makes it an invaluable building block for the creation of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a foundation for its continued and innovative use in scientific research and development.

References

The Evolving Landscape of Phenylacetamides: A Technical Guide to the Research Applications of N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-2-phenylacetamide, a seemingly simple tertiary amide, stands as a pivotal molecular scaffold with far-reaching implications in medicinal chemistry, agrochemical science, and organic synthesis. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and burgeoning research applications. We delve into the causality behind its utility as a versatile intermediate, offering detailed experimental protocols for its synthesis and the in vitro evaluation of its derivatives. Furthermore, this guide elucidates the mechanistic underpinnings of the biological activities exhibited by phenylacetamide derivatives, including their pro-apoptotic, neuropharmacological, and antimicrobial effects, supported by quantitative data and visual pathway models. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this valuable chemical entity.

Introduction: Beyond a Simple Amide

This compound (CAS No. 18925-69-4) is a white solid with a molecular weight of 163.22 g/mol .[1][2] While its primary role has been as an intermediate in organic synthesis, recent research has illuminated the diverse biological activities of its derivatives, positioning the phenylacetamide core as a privileged scaffold in drug discovery.[1][3] Its unique combination of a phenyl group and a dimethylated amide moiety imparts favorable solubility and stability, making it an attractive starting point for the synthesis of complex molecules.[1][3] This guide will explore the multifaceted research applications of this compound, from its foundational synthesis to its role in the development of next-generation therapeutics and agrochemicals.

Synthesis of this compound: From Classical Methods to Greener Alternatives

The reliable and efficient synthesis of this compound is paramount for its application in research and industry. The classical and most common approach involves a two-step process starting from phenylacetic acid.

Classical Synthesis via Acyl Chloride Intermediate

This robust method proceeds through the formation of a highly reactive phenylacetyl chloride intermediate, which is subsequently reacted with dimethylamine.

Experimental Protocol:

Step 1: Synthesis of Phenylacetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add phenylacetic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature with constant stirring.

  • The reaction mixture is then gently heated to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude phenylacetyl chloride.

Step 2: Synthesis of this compound

  • Dissolve dimethylamine (2 equivalents) in an appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane) in a flask cooled in an ice bath.

  • Slowly add the crude phenylacetyl chloride (1 equivalent) dropwise to the dimethylamine solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction mixture is then washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Towards a Greener Synthesis

In line with the principles of green chemistry, alternative methods for amide bond formation that avoid the use of hazardous reagents like thionyl chloride are being explored. One promising approach involves the direct condensation of carboxylic acids and amines using a catalyst.

Conceptual Green Synthesis Protocol:

  • To a solution of phenylacetic acid (1 equivalent) in a green solvent such as cyclopentyl methyl ether, add dimethylamine (1.1 equivalents).[4]

  • Add a catalytic amount of boric acid or a boronic acid derivative.[5]

  • The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst can be removed by filtration or an aqueous workup.

  • The solvent is removed under reduced pressure to yield the desired amide. This method offers the advantages of using a less hazardous solvent and a reusable catalyst, reducing the overall environmental impact.[4]

Synthesis Workflow Diagram:

G cluster_classical Classical Synthesis cluster_green Green Synthesis PA Phenylacetic Acid SOCL2 SOCl₂ PA->SOCL2 Step 1 PAC Phenylacetyl Chloride SOCL2->PAC DMA1 Dimethylamine PAC->DMA1 Step 2 Product1 N,N-Dimethyl-2- phenylacetamide DMA1->Product1 PA2 Phenylacetic Acid Catalyst Boric Acid (Catalyst) PA2->Catalyst Direct Condensation DMA2 Dimethylamine DMA2->Catalyst Product2 N,N-Dimethyl-2- phenylacetamide Catalyst->Product2

Caption: Comparison of classical and green synthesis routes for this compound.

Pharmaceutical Research Applications: A Scaffold for Bioactive Molecules

The phenylacetamide moiety is a recurring motif in a wide array of biologically active compounds. This compound serves as a crucial starting material for the synthesis of derivatives with potential therapeutic applications.

Anticancer Activity

Derivatives of phenylacetamide have demonstrated significant potential as anticancer agents.[6] Their mechanism of action often involves the induction of apoptosis, a programmed cell death pathway that is frequently dysregulated in cancer cells.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which phenylacetamide derivatives exert their anticancer effects is through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[7] Pro-apoptotic proteins like Bax, when activated, lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[7][8] Cytochrome c then initiates a caspase cascade, leading to the execution of apoptosis. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing apoptosis.[7] Certain phenylacetamide derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby tipping the cellular balance towards apoptosis.[9]

Apoptosis Signaling Pathway Diagram:

G cluster_pathway Intrinsic Apoptosis Pathway Derivative Phenylacetamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) Derivative->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Phenylacetamide derivatives can induce apoptosis by inhibiting Bcl-2 and activating Bax.

In Vitro Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the phenylacetamide derivative (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary: Cytotoxicity of Phenylacetamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Phenylacetamide derivative (3d)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[11]
2c (p-nitro substituent)MCF-7 (Breast Cancer)100[12]
2b (m-nitro substituent)PC3 (Prostate Cancer)52[12]
Antidepressant and Anticonvulsant Activity

Derivatives of phenylacetamide have also shown promise as modulators of the central nervous system, exhibiting both antidepressant and anticonvulsant properties.

Mechanism of Action: Monoamine Oxidase A (MAO-A) Inhibition

One of the key mechanisms underlying the antidepressant effects of some phenylacetamide derivatives is the inhibition of monoamine oxidase A (MAO-A).[6] MAO-A is an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[13][14] By inhibiting MAO-A, these compounds increase the concentration of these neurotransmitters in the brain, which is believed to alleviate the symptoms of depression.[13][14]

MAO-A Inhibition at the Synapse Diagram:

G cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitter Serotonin, Norepinephrine Presynaptic->Neurotransmitter release Postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters Vesicle->Presynaptic Receptor Receptor Neurotransmitter->Receptor binding MAOA MAO-A Neurotransmitter->MAOA degradation Receptor->Postsynaptic signal transduction Derivative Phenylacetamide Derivative Derivative->MAOA inhibits

Caption: Phenylacetamide derivatives can act as MAO-A inhibitors, increasing neurotransmitter levels.

In Vivo Evaluation: Forced Swim Test (FST) for Antidepressant Activity

The forced swim test is a widely used behavioral test to screen for antidepressant activity in rodents.[15][16][17]

Detailed Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation (Day 1): Mice are individually placed in the cylinder for a 15-minute pre-swim session.

  • Drug Administration (Day 2): The test compound (phenylacetamide derivative) or a vehicle control is administered to the mice (e.g., intraperitoneally) 30-60 minutes before the test session.

  • Test Session (Day 2): Mice are placed in the cylinder for a 6-minute test session. The duration of immobility during the last 4 minutes is recorded.

  • Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.

Quantitative Data Summary: Antidepressant and Anticonvulsant Activity of Phenylacetamide Derivatives

CompoundTestDose (mg/kg)EffectReference
VS25Forced Swim Test3082.23% decrease in immobility[6]
Compound 16Electroshock-induced convulsionsED₅₀ = 50.50Anticonvulsant activityA series of 4-aminophenylacetamides was prepared and evaluated for anticonvulsant activity.
Compound 16Pentylenetetrazol-induced convulsionsED₅₀ = 93.20Anticonvulsant activityA series of 4-aminophenylacetamides was prepared and evaluated for anticonvulsant activity.

Agrochemical Research Applications: Protecting Crops with Phenylacetamide Scaffolds

The versatility of the phenylacetamide scaffold extends to the field of agrochemicals, with derivatives showing promise as antibacterial and nematicidal agents.

Antibacterial Activity against Plant Pathogens

Phenylacetamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several plant pathogenic bacteria, such as Xanthomonas oryzae.[18]

Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some have been shown to cause rupture of the bacterial cell membrane.[18] Others are believed to act by inhibiting essential bacterial enzymes.

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Protocol:

  • Bacterial Culture: Grow the target bacterium (e.g., Xanthomonas oryzae) in a suitable broth medium to a standardized concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of the phenylacetamide derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data Summary: Antibacterial and Nematicidal Activity of Phenylacetamide Derivatives

CompoundTarget OrganismActivityReference
A1Xanthomonas oryzae pv. Oryzae (Xoo)EC₅₀ = 156.7 µM[18][19]
A23Meloidogyne incognita (nematode)100% mortality at 500 µg/mL[18][19]
Compound 5Escherichia coliMIC = 0.64 µg/mL[20]
Compound 21Escherichia coliMIC = 0.67 µg/mL[20]

Conclusion and Future Perspectives

This compound has transcended its role as a simple chemical intermediate to become a cornerstone in the development of novel bioactive molecules. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and neuropharmacological effects to promising agrochemical applications. The synthetic accessibility of the phenylacetamide scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in the pursuit of new chemical entities to address unmet needs in medicine and agriculture. Future research should focus on elucidating the structure-activity relationships of these derivatives in greater detail, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic and agrochemical targets. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of next-generation phenylacetamide-based compounds.

References

Spectroscopic Profile of N,N-Dimethyl-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for N,N-Dimethyl-2-phenylacetamide, a versatile chemical intermediate in the pharmaceutical and agrochemical industries. A comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering expert interpretation and insights into the underlying molecular features that give rise to the observed spectra.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) possesses a tertiary amide functional group attached to a benzyl moiety.[1] This structure gives rise to a distinct set of signals across various spectroscopic techniques, allowing for unambiguous identification and characterization.

Molecular Structure:

Caption: Chemical structure of this compound.

The following sections will provide a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, complete with assignments and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic protons, and the N-methyl protons. Due to restricted rotation around the C-N amide bond, the two N-methyl groups are diastereotopic and can, in principle, give rise to two separate signals. However, at room temperature, the rotation is often fast enough on the NMR timescale to show a single, sometimes broadened, singlet.

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~3.65Singlet2HBenzylic protons (-CH₂-)
~2.95Singlet6HN-methyl protons (-N(CH₃)₂)

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Interpretation and Experimental Considerations:

The aromatic protons typically appear as a complex multiplet in the range of 7.20-7.35 ppm. The benzylic protons, being adjacent to the electron-withdrawing carbonyl group, are deshielded and appear as a singlet around 3.65 ppm. The two N-methyl groups, due to the partial double bond character of the amide C-N bond, can exhibit restricted rotation. This can lead to two distinct singlets for the methyl groups, especially at lower temperatures. However, at room temperature, a single sharp singlet is often observed around 2.95 ppm, indicating rapid rotation on the NMR timescale.[2] The choice of solvent can also influence the chemical shifts; for instance, in a more polar solvent like DMSO-d₆, the chemical shifts may differ slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz):

Chemical Shift (δ) ppmAssignment
~171.5Carbonyl carbon (C=O)
~135.0Quaternary aromatic carbon (C-CH₂)
~129.0Ortho-aromatic carbons
~128.5Meta-aromatic carbons
~126.5Para-aromatic carbon
~41.5Benzylic carbon (-CH₂)
~37.5N-methyl carbons (-N(CH₃)₂)

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Interpretation and Experimental Considerations:

The carbonyl carbon is the most deshielded, appearing at the lowest field (~171.5 ppm). The aromatic carbons appear in the typical region of 125-135 ppm. The benzylic carbon is found around 41.5 ppm, and the N-methyl carbons are the most shielded, appearing at approximately 37.5 ppm. The observation of a single peak for the two N-methyl carbons is consistent with rapid rotation around the C-N bond at room temperature. For unambiguous assignment, 2D NMR techniques such as HSQC and HMBC can be employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the amide carbonyl group.

Characteristic IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3060, 3030MediumAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~1645StrongAmide C=O stretch (Amide I band)
~1500, 1450MediumAromatic C=C ring stretch
~1400MediumC-N stretch
~730, 695StrongAromatic C-H out-of-plane bend

Interpretation and Experimental Considerations:

The most prominent feature in the IR spectrum is the strong absorption band around 1645 cm⁻¹, which is characteristic of the C=O stretching vibration in a tertiary amide. The exact position of this band can be influenced by the physical state of the sample (solid, liquid, or solution) and by hydrogen bonding. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the benzylic and methyl groups appear just below 3000 cm⁻¹. The C-N stretching vibration of the amide is typically found around 1400 cm⁻¹. The strong bands in the fingerprint region at ~730 and 695 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Data:

m/zRelative IntensityAssignment
163Moderate[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion)
72Base Peak[C₄H₁₀N]⁺ (Dimethylaminomethyl cation)

Interpretation and Fragmentation Pathway:

Upon electron ionization, this compound forms a molecular ion ([M]⁺) at m/z 163.[1] The fragmentation pattern is dominated by two major pathways:

  • Benzylic Cleavage: Cleavage of the C-C bond between the carbonyl group and the benzylic carbon results in the formation of the stable tropylium ion at m/z 91.

  • Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the phenyl ring is less common, but subsequent fragmentation can lead to the base peak. The most prominent fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺) at m/z 72, which is often the base peak.

Fragmentation M [C₁₀H₁₃NO]⁺˙ m/z 163 F1 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->F1 Benzylic Cleavage F2 [C₄H₁₀N]⁺ m/z 72 M->F2 α-Cleavage

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions: A typical GC program would involve injection into a capillary column (e.g., HP-5MS), with a temperature ramp to ensure separation from any impurities.

  • MS Conditions: The mass spectrometer is typically scanned over a mass range of m/z 40-400. The ionization energy is commonly set at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key amide functional group and the aromatic ring, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. By understanding and correctly interpreting these spectra, researchers and professionals in the chemical and pharmaceutical industries can ensure the identity, purity, and structural integrity of this important compound in their applications.

References

Methodological & Application

Laboratory scale synthesis protocol for N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N,N-Dimethyl-2-phenylacetamide

Abstract and Significance

This compound is a tertiary amide of significant interest in the chemical and pharmaceutical industries. It serves as a crucial building block and intermediate in the synthesis of more complex molecules, including analgesics and anti-inflammatory drugs.[1][2] Its utility stems from the stable amide linkage and the presence of the phenyl group, which allows for further functionalization. This document provides a comprehensive, reliable, and well-validated protocol for its synthesis on a laboratory scale, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations that ensure a successful and reproducible outcome.

Synthetic Strategy: A Two-Step Approach via an Acyl Chloride Intermediate

The conversion of a carboxylic acid to a tertiary amide is a cornerstone transformation in organic synthesis. While direct amidation is possible, it often requires harsh conditions and coupling agents. A more robust and classical approach, prized for its reliability and high yields, involves a two-step process.[1] This strategy is predicated on enhancing the electrophilicity of the carbonyl carbon.

  • Activation of Phenylacetic Acid: The initial step involves the conversion of the relatively unreactive phenylacetic acid into a highly reactive acyl chloride intermediate, phenylacetyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[3][4] The mechanism proceeds via a nucleophilic attack from the carboxylic acid's hydroxyl group onto the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate, which eliminates sulfur dioxide (SO₂) gas and a chloride ion, ultimately forming the acyl chloride. This activation is critical as acyl chlorides are far more susceptible to nucleophilic attack than their parent carboxylic acids.[5][6]

  • Nucleophilic Acyl Substitution: The freshly prepared phenylacetyl chloride is then subjected to amidation with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7] This forms a transient tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a good leaving group to yield the stable this compound product.[7][8]

The following diagram illustrates the overall reaction pathway.

PA Phenylacetic Acid PAC Phenylacetyl Chloride (Reactive Intermediate) PA->PAC Step 1: Activation SOCl2_label + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Product This compound PAC->Product Step 2: Amidation DMA_label + Dimethylamine DMA Dimethylamine (2 equiv.) Byproducts1 SO₂ (g) + HCl (g) Byproducts2 Dimethylammonium Chloride PAC_label SOCl2_label->PAC_label Reflux Product_label DMA_label->Product_label 0 °C to RT DCM

Caption: High-level overview of the two-step synthesis protocol.

Detailed Experimental Protocol

This protocol is designed for a ~10-gram scale synthesis. All operations involving thionyl chloride and phenylacetyl chloride must be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesMolar RatioNotes
Phenylacetic AcidC₈H₈O₂136.1510.0 g0.07351.0Starting Material
Thionyl ChlorideSOCl₂118.978.0 mL (13.1 g)0.1101.5Reagent, use in excess
Dimethylamine(CH₃)₂NH45.0820.2 mL0.1622.28.0 M solution in Ethanol
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL--Anhydrous solvent
1 M Hydrochloric AcidHCl36.46~50 mL--For work-up
Sat. Sodium BicarbonateNaHCO₃84.01~50 mL--For work-up
BrineNaCl (aq)58.44~50 mL--For work-up
Anhydrous MgSO₄MgSO₄120.37As needed--Drying agent

Equipment: 250 mL and 500 mL round-bottom flasks, reflux condenser, 125 mL dropping funnel, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, oven-dried glassware.

Step-by-Step Synthesis Procedure

The overall workflow is depicted in the following diagram.

G start Setup Dry Apparatus (N₂ Atmosphere) charge_flask Charge Flask with Phenylacetic Acid & DCM start->charge_flask add_socl2 Add Thionyl Chloride Dropwise at 0 °C charge_flask->add_socl2 reflux Warm to RT & Reflux (Approx. 2 hours) add_socl2->reflux evaporate1 Evaporate Excess SOCl₂ & Solvent (Rotovap) reflux->evaporate1 dissolve_pac Dissolve Crude Acyl Chloride in Fresh DCM evaporate1->dissolve_pac cool Cool Solution to 0 °C (Ice Bath) dissolve_pac->cool add_dma Add Dimethylamine Solution Dropwise cool->add_dma warm_stir Warm to RT & Stir (Approx. 1 hour) add_dma->warm_stir workup Aqueous Work-up (HCl, NaHCO₃, Brine) warm_stir->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry filter Filter Drying Agent dry->filter evaporate2 Evaporate Solvent (Rotovap) filter->evaporate2 product Crude this compound evaporate2->product characterize Characterize Product (NMR, IR, MP) product->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of Phenylacetyl Chloride (Reactive Intermediate)

  • Apparatus Setup: Assemble a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed. The top of the condenser should be connected to a gas outlet/bubbler to vent HCl and SO₂ gases into a basic scrubber (e.g., NaOH solution).

  • Reagent Addition: Place phenylacetic acid (10.0 g, 0.0735 mol) into the flask and add 50 mL of anhydrous dichloromethane (DCM). Begin stirring to dissolve the solid.

  • Chlorination: Slowly add thionyl chloride (8.0 mL, 0.110 mol) to the stirred solution via the dropping funnel over 20-30 minutes. The reaction is exothermic and will evolve gas; maintain a slow addition rate to control the reaction.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C) for 2 hours. The reaction is complete when gas evolution ceases.

  • Isolation of Intermediate: Allow the flask to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude phenylacetyl chloride, a pale yellow oil, is used immediately in the next step without purification.

Part B: Synthesis of this compound

  • Setup for Amidation: To the flask containing the crude phenylacetyl chloride, add 100 mL of fresh anhydrous DCM and cool the flask in an ice bath to 0 °C with stirring.

  • Amine Addition: Add the 8.0 M solution of dimethylamine in ethanol (20.2 mL, 0.162 mol) dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. A thick white precipitate of dimethylammonium chloride will form.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1 hour.

Part C: Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 50 mL of 1 M HCl. Shake well, allowing any gas to vent. The aqueous layer will dissolve the ammonium salt.

  • Phase Separation: Separate the lower organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove any remaining dimethylamine).

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid).

    • 50 mL of brine (to remove the bulk of the water).[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl and let it stand for 15 minutes.

  • Final Isolation: Filter the mixture to remove the drying agent, and rinse the solid with a small amount of fresh DCM. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The final product, this compound, should be obtained as an off-white solid.[10] The expected yield is typically in the range of 85-95%.

Product Validation and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.[11]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 5H, Ar-H)

    • δ 3.65 (s, 2H, -CH₂-)

    • δ 2.95 (s, 3H, -N(CH₃)₂)

    • δ 2.90 (s, 3H, -N(CH₃)₂) (Note: The two N-methyl groups may appear as a single peak at room temperature due to rapid rotation around the C-N amide bond, or as two distinct singlets).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 171.5 (C=O)

    • δ 135.0 (Ar-C)

    • δ 129.0 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 126.5 (Ar-CH)

    • δ 41.5 (-CH₂-)

    • δ 37.0 (-N(CH₃)₂)

    • δ 35.5 (-N(CH₃)₂)

  • FT-IR (ATR):

    • ~3050 cm⁻¹ (Ar C-H stretch)

    • ~2930 cm⁻¹ (Aliphatic C-H stretch)

    • ~1645 cm⁻¹ (Strong, C=O amide stretch)

    • ~1495, 1450 cm⁻¹ (Ar C=C stretch)

  • Melting Point: Literature melting point is approximately 57-59 °C. A sharp melting point in this range indicates high purity.

  • Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z = 163.22.

Critical Safety Considerations

Adherence to safety protocols is paramount for this synthesis.

  • Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water to release poisonous HCl and SO₂ gases.[12][13] It can cause severe burns to skin, eyes, and the respiratory tract.[12][13] ALWAYS handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[12] Ensure an emergency shower and eyewash station are accessible.

  • Phenylacetyl Chloride: The intermediate is a lachrymator and is corrosive.[6] Avoid inhalation and skin contact. It should be handled exclusively within the fume hood.

  • Dimethylamine: This reagent is flammable and corrosive. It can cause irritation to the respiratory system. Handle in a fume hood and away from ignition sources.

  • Pressure and Gas Evolution: The reaction of thionyl chloride with phenylacetic acid produces gaseous byproducts. The apparatus must not be sealed; it requires a proper vent to a scrubbing system to prevent pressure buildup.

By following this detailed protocol and adhering to the safety guidelines, researchers can reliably and safely synthesize high-purity this compound for use in further scientific endeavors.

References

N,N-Dimethyl-2-phenylacetamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Deceptively Simple Amide

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. N,N-Dimethyl-2-phenylacetamide, a seemingly unassuming tertiary amide, has emerged as a cornerstone scaffold in the synthesis of a diverse array of biologically active molecules. Its unique combination of a reactive benzylic position, a stable amide backbone, and modifiable aromatic ring provides a powerful platform for structural diversification. This technical guide delves into the multifaceted applications of this compound in drug discovery, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic application of this building block has led to the development of compounds targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders, inflammation, and oncology.[1][2]

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective deployment in synthetic campaigns.

PropertyValueSource
CAS Number 18925-69-4[3]
Molecular Formula C10H13NO[4]
Molecular Weight 163.22 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 58-61 °C
Boiling Point 295.3 °C at 760 mmHg
Solubility Soluble in most organic solvents

The reactivity of this compound is primarily centered around three key regions: the α-carbon, the aromatic ring, and the amide bond itself. The protons on the α-carbon are acidic and can be deprotonated with a suitable base to generate a nucleophilic enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. While the amide bond is generally stable, it can be hydrolyzed under harsh acidic or basic conditions or transformed into other functional groups.

Synthetic Accessibility: Establishing a Reliable Starting Point

The widespread utility of this compound is underpinned by its straightforward and high-yielding synthesis. The most common and industrially scalable method involves a two-step process starting from phenylacetic acid.[1]

Protocol 1: Synthesis of this compound via an Acyl Chloride Intermediate

This classical approach is valued for its reliability and efficiency.[1]

Step 1: Phenylacetyl Chloride Formation

  • To a stirred solution of phenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude phenylacetyl chloride, which is typically used in the next step without further purification.

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride gas.[1] The use of an excess of thionyl chloride ensures complete conversion of the starting material.

Step 2: Amidation with Dimethylamine

  • Dissolve the crude phenylacetyl chloride in an inert solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dimethylamine (2.2 equivalents, either as a gas or a solution in THF or water) dropwise, maintaining the temperature below 10 °C. A base such as triethylamine or pyridine can be added to scavenge the HCl generated.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine, and then a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted phenylacetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Causality: Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the stable tertiary amide.[1] The use of an excess of dimethylamine drives the reaction to completion and neutralizes the HCl byproduct.

Synthesis_of_NN_Dimethyl_2_phenylacetamide cluster_step1 Step 1 cluster_step2 Step 2 Phenylacetic_Acid Phenylacetic Acid Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetic_Acid->Phenylacetyl_Chloride Step 1: Acyl Chlorination SOCl2 SOCl₂ NN_Dimethyl_2_phenylacetamide This compound Phenylacetyl_Chloride->NN_Dimethyl_2_phenylacetamide Step 2: Amidation Dimethylamine Dimethylamine

Caption: Synthesis of this compound.

Application in the Synthesis of CNS-Active Agents: The Case of Modafinil

This compound and its close analogs are pivotal intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2][5] A prominent example is the synthesis of Modafinil, a wakefulness-promoting agent. While this compound itself is not a direct precursor, the closely related 2-[(diphenylmethyl)thio]acetamide is a key intermediate, and the underlying synthetic logic highlights the utility of the phenylacetamide scaffold.[6]

The synthesis of Modafinil typically involves the oxidation of a thioether precursor.[6] The core phenylacetamide structure provides the necessary framework for the molecule's biological activity.

Conceptual Workflow: From Phenylacetamide to Modafinil

The synthesis of Modafinil showcases the strategic functionalization of a phenylacetamide derivative. A common route involves the following key transformations:

  • Synthesis of 2-(benzhydrylsulfanyl)acetic acid: This can be achieved through the condensation of diphenylmethanol and 2-mercaptoacetic acid.[7]

  • Amidation: The resulting carboxylic acid is then converted to the corresponding acetamide, 2-[(diphenylmethyl)thio]acetamide, through chlorination with thionyl chloride followed by amination.[7][8]

  • Oxidation: The crucial final step is the oxidation of the thioether to a sulfoxide, yielding Modafinil.[6][8]

Modafinil_Synthesis_Workflow start Diphenylmethanol + 2-Mercaptoacetic Acid intermediate1 2-(Benzhydrylsulfanyl)acetic acid start->intermediate1 Condensation intermediate2 2-[(Diphenylmethyl)thio]acetamide intermediate1->intermediate2 Amidation modafinil Modafinil (2-[(Diphenylmethyl)sulfinyl]acetamide) intermediate2->modafinil Oxidation (e.g., H₂O₂)

Caption: Conceptual workflow for Modafinil synthesis.

This example illustrates how the fundamental phenylacetamide structure can be elaborated to access complex and valuable pharmaceutical agents.

Functionalization at the α-Carbon: A Gateway to Structural Diversity

The acidity of the α-protons of this compound allows for its use as a versatile nucleophile in a variety of chemical transformations. This reactivity has been exploited to synthesize a range of derivatives with interesting pharmacological properties.

Protocol 2: Palladium-Catalyzed Ortho-Arylation

Recent advances in C-H activation chemistry have enabled the direct functionalization of the phenyl ring of phenylacetamides. Palladium-catalyzed ortho-arylation is a powerful tool for creating more complex molecular architectures.[1]

  • To a reaction vessel containing this compound (1 equivalent), add an aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add a suitable solvent, such as toluene or dioxane.

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The palladium catalyst undergoes oxidative addition to the aryl halide. Subsequent coordination to the amide oxygen directs the C-H activation at the ortho position of the phenyl ring, forming a palladacycle intermediate. Reductive elimination then furnishes the ortho-arylated product and regenerates the active palladium catalyst.

Derivatives of this compound in Drug Discovery

The versatility of the this compound scaffold has led to the discovery of numerous derivatives with a wide range of biological activities.

Derivative ClassTherapeutic AreaExample ApplicationReference
Phenylacetamide SulfonamidesAnalgesiaPotent analgesic activity, comparable to paracetamol.[9]
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesAntidepressantShowed significant antidepressant potential in preclinical models.[10]
2-(4-Fluorophenyl)-N-phenylacetamidesAnticancerDemonstrated cytotoxic effects against various cancer cell lines.[11][12]
N-(4-acetamido)phenylpicolinamidesCNS DisordersPositive allosteric modulators of metabotropic glutamate receptor 4 (mGlu₄).[13]
N-phenylacetamide-2-oxoindole benzensulfonamide conjugatesAnticancer/Enzyme InhibitionCarbonic anhydrase inhibitors with antiproliferative activity.[14]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, coupled with its diverse reactivity, provides medicinal chemists with a powerful tool for the construction of complex and biologically active molecules. The ability to functionalize the α-carbon, the aromatic ring, and the amide bond allows for extensive structural diversification, leading to the identification of novel therapeutic agents across a broad spectrum of diseases. As synthetic methodologies continue to advance, particularly in the area of C-H functionalization, the utility of this compound as a key scaffold in drug discovery is poised to expand even further. The continued exploration of its chemical space will undoubtedly lead to the development of the next generation of innovative medicines.

References

Application Notes: N,N-Dimethyl-2-phenylacetamide as a Key Intermediate in the Synthesis of Bioactive Phenylethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N,N-Dimethyl-2-phenylacetamide in Medicinal Chemistry

This compound is a versatile chemical intermediate that holds a significant position in the landscape of pharmaceutical development and organic synthesis.[1] Its structural architecture, featuring a robust phenyl ring, a methylene bridge, and a dimethylated amide functional group, makes it an ideal precursor for the synthesis of more complex molecules, particularly within the realm of analgesics and other neurologically active agents.[1][2] The true value of this compound lies in its role as a stable, high-purity precursor to the N,N-dimethyl-2-phenylethylamine scaffold. This structural motif is central to a vast array of bioactive compounds due to its ability to interact with various receptors and transporters in the central nervous system.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, transformation, and characterization of this compound. We will detail a field-proven, two-stage protocol: the synthesis of this compound from phenylacetic acid, followed by its pivotal reduction to N,N-dimethyl-2-phenylethylamine, a foundational building block for further elaboration into potential analgesic candidates. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and integrated analytical checkpoints to ensure reaction fidelity and product purity.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 18925-69-4[1][3]
Molecular Formula C₁₀H₁₃NO[1][3]
Molecular Weight 163.22 g/mol [1][3]
Appearance White solid[1][3]
Purity ≥ 99% (NMR)[1]
Storage Conditions Store at 0-8 °C[1]

Safety and Handling:

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

This section details the complete workflow, from the synthesis of the target intermediate to its subsequent conversion into a valuable pharmaceutical building block.

Part 1: Synthesis of this compound (1)

The most reliable and industrially scalable method for preparing this compound involves a two-step process starting from phenylacetic acid.[2] The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with dimethylamine.[2]

Reaction Scheme:

Synthesis_of_Amide cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation PhenylaceticAcid Phenylacetic Acid ThionylChloride + SOCl₂ PhenylacetylChloride Phenylacetyl Chloride ThionylChloride->PhenylacetylChloride Toluene, Reflux Byproducts1 - SO₂ - HCl AcylChloride_ref Phenylacetyl Chloride PhenylacetylChloride->AcylChloride_ref Dimethylamine + HN(CH₃)₂ (aq) TargetAmide This compound (1) Dimethylamine->TargetAmide DCM, 0°C to RT Byproducts2 - HCl

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

Step 1.1: Preparation of Phenylacetyl Chloride

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the apparatus is dry and placed in a fume hood.

  • Reagents: Add phenylacetic acid (13.6 g, 0.1 mol) and dry toluene (100 mL) to the flask.

  • Reaction: Slowly add thionyl chloride (SOCl₂) (11.0 mL, 0.15 mol) to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by observing the cessation of gas (SO₂ and HCl) evolution.

  • Work-up: After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude phenylacetyl chloride is a pale yellow oil and is used immediately in the next step without further purification. The rationale for immediate use is the hydrolytic instability of acyl chlorides.

Step 1.2: Amidation to form this compound (1)

  • Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the crude phenylacetyl chloride in dichloromethane (DCM, 150 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, slowly add an aqueous solution of dimethylamine (40% w/w, 34 mL, ~0.3 mol) dropwise, ensuring the temperature does not exceed 10 °C. The use of excess dimethylamine neutralizes the HCl byproduct and drives the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford this compound (1) as a white crystalline solid. Typical yields are in the range of 85-95%.

Part 2: Reduction to N,N-Dimethyl-2-phenylethylamine (2)

The conversion of the amide to the corresponding amine is a cornerstone transformation, providing access to the phenylethylamine core.[4] This is most effectively achieved using a powerful hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[5][6]

Reaction Scheme:

Reduction_of_Amide cluster_0 Amide Reduction StartAmide This compound (1) LAH 1. LiAlH₄, THF 2. H₂O/NaOH quench TargetAmine N,N-Dimethyl-2-phenylethylamine (2) LAH->TargetAmine Reflux

Caption: Reduction of the amide to the target phenylethylamine.

Step-by-Step Protocol:

CAUTION: LiAlH₄ reacts violently with water.[7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a dropping funnel, a reflux condenser topped with a nitrogen inlet, and a magnetic stir bar.

  • Reagent Suspension: Under a positive pressure of nitrogen, carefully add LiAlH₄ (5.7 g, 0.15 mol) to anhydrous tetrahydrofuran (THF, 150 mL) in the flask. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve this compound (1) (16.3 g, 0.1 mol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC or GC-MS until all starting material is consumed.

  • Work-up/Quenching (Fieser method): Cool the reaction mixture to 0 °C. Perform the following steps with extreme caution. Slowly and sequentially add dropwise:

    • 5.7 mL of water

    • 5.7 mL of 15% (w/v) aqueous NaOH

    • 17.1 mL of water This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield N,N-Dimethyl-2-phenylethylamine (2) as a colorless liquid.

Mechanism of Action: An In-Depth Look

Understanding the underlying reaction mechanisms is critical for troubleshooting and optimization.

Amide Formation: The synthesis of the amide proceeds via a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of phenylacetyl chloride is attacked by the nucleophilic nitrogen of dimethylamine. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable amide bond.

Amide Reduction: The reduction with LiAlH₄ is more complex than the reduction of ketones or esters. The aluminum of LiAlH₄ coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. A hydride ion then attacks the carbonyl carbon. Unlike in ester reduction, the resulting aluminate complex does not readily eliminate to an iminium ion. Instead, the nitrogen's lone pair assists in the expulsion of the O-Al species, forming a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the final amine.[6]

Reduction_Mechanism Amide Amide (1) Coordination O-Al Coordination Complex Amide->Coordination + LiAlH₄ HydrideAttack1 Tetrahedral Intermediate Coordination->HydrideAttack1 Hydride Attack (1) Iminium Iminium Ion Intermediate HydrideAttack1->Iminium Elimination of [H₃AlO]⁻ HydrideAttack2 Second Hydride Attack Iminium->HydrideAttack2 Hydride Attack (2) Amine Amine (2) HydrideAttack2->Amine Protonation (Work-up)

Caption: Simplified workflow of the LiAlH₄ reduction mechanism.

Analytical Characterization

Rigorous analytical control is essential to confirm the identity and purity of the synthesized compounds.

TechniqueThis compound (1)N,N-Dimethyl-2-phenylethylamine (2)
¹H NMR δ ~7.3 (m, 5H, Ar-H), 3.7 (s, 2H, CH₂), 3.0 (s, 3H, N-CH₃), 2.9 (s, 3H, N-CH₃)δ ~7.2 (m, 5H, Ar-H), 2.8 (m, 2H, Ar-CH₂), 2.5 (m, 2H, CH₂-N), 2.3 (s, 6H, N(CH₃)₂)
¹³C NMR δ ~172 (C=O), 135 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 41 (CH₂), 37 (N-CH₃), 35 (N-CH₃)δ ~140 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 60 (CH₂-N), 45 (N(CH₃)₂), 35 (Ar-CH₂)
IR (cm⁻¹) ~1645 (C=O stretch), ~3030 (Ar C-H), ~2930 (Aliphatic C-H)No C=O band, ~3030 (Ar C-H), ~2940, 2860, 2770 (Aliphatic C-H)
MS (EI) m/z 163 (M⁺), 72 ([C₄H₁₀N]⁺)m/z 149 (M⁺), 58 ([C₃H₈N]⁺)

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. Solvents can cause variations.

Conclusion and Further Applications

This guide has detailed robust and reproducible protocols for the synthesis of this compound and its subsequent reduction to N,N-dimethyl-2-phenylethylamine. This transformation is of high strategic value, as the resulting amine is a key precursor for a multitude of pharmacologically active agents. By modifying the phenyl ring or the N-alkyl groups, a diverse library of compounds can be generated for screening. The phenylethylamine core is a privileged scaffold in medicinal chemistry, forming the backbone of many stimulants, antidepressants, and, importantly, certain classes of analgesic compounds. Researchers can leverage the protocols herein as a foundational step in the discovery and development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Phenylacetamide Scaffold in Anti-Inflammatory Drug Discovery

The phenylacetamide moiety is a cornerstone in medicinal chemistry, serving as a versatile structural backbone for a diverse range of therapeutic agents. Its prevalence in numerous biologically active molecules underscores its utility as a pharmacophore. In the realm of anti-inflammatory drug development, derivatives of phenylacetic acid, including N,N-Dimethyl-2-phenylacetamide, represent key precursors for synthesizing potent non-steroidal anti-inflammatory drugs (NSAIDs).[1] this compound, in particular, offers a stable yet reactive platform for constructing complex molecular architectures, making it a valuable intermediate for researchers aiming to innovate beyond established synthetic routes.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound in creating novel anti-inflammatory agents. We will delve into advanced, mechanistically sound synthetic strategies that leverage this compound to build molecules analogous to two major classes of NSAIDs: the arylalkanoic acids (e.g., Diclofenac) and the 2-arylpropanoic acids (i.e., "profens" like Ibuprofen). The protocols detailed herein are designed to be self-validating, with explanations of the chemical principles that govern each experimental step.

Part 1: Synthesis of Ortho-Arylated Phenylacetic Acid Derivatives (Diclofenac Analogs)

Scientific Rationale & Strategy

Diclofenac, a potent NSAID, is characterized by its 2-(2,6-dichloroanilino)phenylacetic acid structure. A key feature of this and many other potent anti-inflammatory agents is the ortho-substituted phenylacetic acid motif. The spatial arrangement of the two aromatic rings is crucial for binding to the active site of cyclooxygenase (COX) enzymes.

Recent advances in palladium-catalyzed cross-coupling reactions have enabled the direct C-H functionalization of aromatic rings. Specifically, the ortho-arylation of phenylacetamides presents a powerful and efficient method for creating the biaryl linkage that is central to the structure of Diclofenac and its analogs.[3] This approach allows for the modular construction of these molecules from simple, unactivated arenes.

Our strategy here is to utilize this compound as the foundational scaffold. Through a directed ortho-arylation reaction, we can introduce a second aromatic ring at the position adjacent to the acetamide group. Subsequent hydrolysis of the amide will then yield the desired ortho-arylated phenylacetic acid, a core component of many NSAIDs.

Experimental Workflow: Ortho-Arylation Pathway

cluster_0 Part 1: Synthesis of Ortho-Arylated Phenylacetic Acid Derivatives A This compound B Ortho-Arylated Intermediate A->B Pd-catalyzed C-H arylation (Aryl Halide, Pd(OAc)₂, Ligand) C Final Product (NSAID Analog) B->C Acid or Base Hydrolysis

Caption: Synthetic pathway for ortho-arylated NSAID analogs.

Detailed Protocol 1: Palladium-Catalyzed Ortho-Arylation of this compound

This protocol is adapted from established methods for the ortho-arylation of phenylacetamides.[3]

Materials:

  • This compound

  • Aryl iodide or bromide (e.g., 1-bromo-2-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium persulfate (Na₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the chosen aryl halide (1.2 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Add sodium persulfate (2.0 mmol) to the flask.

  • Via syringe, add anhydrous 1,2-dichloroethane (5 mL) followed by trifluoroacetic acid (1.0 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the ortho-arylated this compound derivative.

Trustworthiness Checkpoint: Successful synthesis can be confirmed by ¹H NMR spectroscopy, which should show a new set of aromatic signals corresponding to the introduced aryl group and a shift in the signals of the original phenyl ring.

Data Presentation: Ortho-Arylation Reaction Parameters
ParameterConditionRationale
Catalyst Pd(OAc)₂Efficiently facilitates C-H activation and cross-coupling.
Oxidant Na₂S₂O₈Regenerates the active Pd(II) species in the catalytic cycle.
Solvent 1,2-DichloroethaneHigh boiling point is suitable for the reaction temperature.
Additive Trifluoroacetic acidPromotes C-H activation and stabilizes the palladium catalyst.
Temperature 100 °CProvides the necessary thermal energy for C-H bond cleavage.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the catalyst and reagents.

Part 2: Synthesis of 2-Arylpropanoic Acid Precursors (Profen Analogs)

Scientific Rationale & Strategy

The 2-arylpropanoic acids, commonly known as "profens" (e.g., Ibuprofen, Naproxen), are among the most widely used NSAIDs. Their therapeutic effect is derived from the inhibition of COX enzymes, and the (S)-enantiomer is typically the more active form. The synthesis of these molecules fundamentally requires the creation of a chiral center at the α-position of the phenylacetic acid core.

A plausible, though less direct, route starting from this compound involves two key transformations:

  • α-Methylation: Introduction of a methyl group at the carbon adjacent to the carbonyl. This can be achieved by deprotonation with a strong base to form an enolate, followed by quenching with an electrophilic methyl source (e.g., methyl iodide).

  • Hydrolysis: Conversion of the resulting N,N-dimethyl-2-phenylpropanamide to the corresponding carboxylic acid, 2-phenylpropanoic acid.

This 2-phenylpropanoic acid can then be a substrate for further modifications, such as the introduction of substituents on the phenyl ring, to create a variety of profen analogs.

Experimental Workflow: α-Methylation and Hydrolysis

cluster_1 Part 2: Synthesis of 2-Arylpropanoic Acid Precursors D This compound E α-Methylated Amide D->E 1. Strong Base (e.g., LDA) 2. Methyl Iodide F 2-Phenylpropanoic Acid E->F Acid or Base Hydrolysis

Caption: Synthetic pathway for 2-arylpropanoic acid precursors.

Detailed Protocol 2: α-Methylation of this compound and Subsequent Hydrolysis

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Standard glassware for anhydrous, low-temperature reactions

Procedure - Step A: α-Methylation

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 mmol, 1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 1 hour. The formation of the lithium enolate may result in a color change.

  • Add methyl iodide (1.2 mmol, 1.2 equivalents) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude N,N-dimethyl-2-phenylpropanamide by column chromatography or distillation.

Procedure - Step B: Amide Hydrolysis

  • To the purified N,N-dimethyl-2-phenylpropanamide (1.0 mmol), add a 6 M aqueous solution of hydrochloric acid (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours.

  • Monitor the reaction by TLC until the starting amide is no longer visible.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-phenylpropanoic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to obtain the purified product.

Trustworthiness Checkpoint: The final product can be verified by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR). The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch at a lower wavenumber compared to the starting amide.

Conclusion

This compound is a highly adaptable starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide demonstrate its utility in constructing complex molecular frameworks analogous to established NSAIDs through modern synthetic methodologies like palladium-catalyzed C-H activation and classic transformations such as enolate chemistry. By understanding the underlying principles of these reactions, researchers can modify and adapt these protocols to create diverse libraries of phenylacetamide derivatives for screening and development, paving the way for the next generation of anti-inflammatory therapeutics.

References

N,N-Dimethyl-2-phenylacetamide as a precursor for phenylethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: N,N-Dimethyl-2-phenylacetamide as a Versatile Precursor for the Synthesis of N,N-Dimethyl-2-phenylethylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylethylamines are a critical structural motif found in a vast array of pharmaceuticals, research chemicals, and biologically active compounds.[1][2] The efficient synthesis of substituted phenylethylamines is therefore a cornerstone of medicinal chemistry and drug development. This guide provides a detailed examination of this compound as a stable and accessible precursor for the synthesis of N,N-Dimethyl-2-phenylethylamine. We present a comprehensive, two-stage protocol beginning with the synthesis of the amide precursor from phenylacetic acid, followed by its reduction. The core of this guide focuses on the robust and high-yielding reduction of the tertiary amide using lithium aluminum hydride (LiAlH₄), a fundamental transformation in modern organic synthesis.[3][4] Mechanistic insights, step-by-step experimental procedures, safety protocols, and data visualization are provided to ensure reproducibility and safe implementation in a laboratory setting.

Introduction: The Strategic Role of Phenylacetamides

The phenylethylamine skeleton is central to many classes of psychoactive compounds and pharmaceuticals.[1] The selection of a suitable starting material is paramount for a successful synthetic campaign. This compound offers several advantages as a precursor:

  • Stability: Amides are generally more stable and less reactive than other carboxylic acid derivatives like acid chlorides or esters, making them easier to handle and store.

  • Accessibility: The precursor can be readily synthesized from commercially available and inexpensive starting materials, namely phenylacetic acid and dimethylamine.

  • Controlled Reactivity: The amide functionality provides a specific site for chemical transformation, primarily reduction to the corresponding amine, which is a reliable and well-understood reaction.[3]

This guide outlines a complete workflow, from the preparation of the amide to its final conversion, providing researchers with a validated pathway to N,N-Dimethyl-2-phenylethylamine.

Synthesis of Precursor: this compound

The most direct method for synthesizing this compound is the conversion of phenylacetic acid into a more reactive intermediate, such as an acid chloride, followed by acylation of dimethylamine.

Synthetic Workflow Overview

The overall process involves two key transformations: the activation of the carboxylic acid and the subsequent amidation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction A Phenylacetic Acid B Phenylacetyl Chloride A->B  Thionyl Chloride (SOCl₂) C This compound B->C  Dimethylamine ((CH₃)₂NH) D This compound E N,N-Dimethyl-2-phenylethylamine D->E  1. LiAlH₄ in THF  2. Aqueous Workup

References

HPLC method development for N,N-Dimethyl-2-phenylacetamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of N,N-Dimethyl-2-phenylacetamide

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a systematic approach from initial analyte characterization to full method validation according to ICH guidelines. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detector settings, is explained to provide a robust framework for adapting this method to specific analytical needs.

Introduction and Analyte Characterization

This compound is a versatile organic compound utilized as an intermediate and building block in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its role in the development of active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs, necessitates a reliable and accurate analytical method to ensure identity, purity, and quantity.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for such analyses in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3]

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₁₀H₁₃NO[4]
Molecular Weight 163.22 g/mol [4]
Appearance White solid[1]
Key Structural Features Phenyl Ring (Chromophore), Tertiary Amide
Ionizability The tertiary amide group is non-ionizable under typical HPLC conditions.[5][5]

The presence of a phenyl ring provides a strong chromophore, making UV-Visible detection a highly suitable and sensitive choice.[6] The overall non-polar nature of the molecule suggests that Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is the most appropriate chromatographic mode.[7][8]

HPLC Method Development Strategy

The goal is to develop a simple, robust, and efficient isocratic RP-HPLC method. The strategy follows a logical progression from selecting initial conditions to fine-tuning parameters for optimal separation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (UV, Polarity, pKa) B Select Mode: RP-HPLC Select Detector: PDA/UV A->B Based on Properties C Column Selection (Start with C18) B->C D Scouting Gradient Run (e.g., 5-95% ACN over 20 min) C->D E Determine Elution Time & Approx. % Organic D->E F Mobile Phase Optimization (Adjust % Organic for k' 2-10) E->F G Optimize Flow Rate & Temperature (for Efficiency & Pressure) F->G H Finalize Isocratic Method G->H I Method Validation (per ICH Q2(R2)) H->I

Caption: A workflow for systematic HPLC method development.

Detector Selection and Wavelength

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for method development.[9][10] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for a given peak.[11][12] This provides two key advantages:

  • Wavelength Optimization: The optimal detection wavelength (λmax), where the analyte shows maximum absorbance and thus maximum sensitivity, can be easily determined from the spectral data.

  • Peak Purity Analysis: It allows for the assessment of peak purity by comparing spectra across the peak, which is crucial for developing a stability-indicating method.

For this compound, the phenyl ring is expected to have a λmax around 210-220 nm and a secondary absorbance maximum around 254-265 nm. While the lower wavelength offers higher sensitivity, the 254-265 nm range often provides better selectivity and a more stable baseline, free from interference from common solvents like acetonitrile.[13]

Column Selection

The stationary phase chemistry is the most powerful tool for controlling selectivity. For a neutral, hydrophobic molecule like this compound, a standard C18 (octadecylsilane) column is the universal starting point.[6] A C18 phase provides strong hydrophobic retention for aromatic compounds.

Initial Column Recommendation:

  • Stationary Phase: C18, 5 µm particle size

  • Dimensions: 150 mm x 4.6 mm

This configuration offers a good balance of efficiency, backpressure, and analysis time for initial development.[6]

Mobile Phase Optimization

The mobile phase in RP-HPLC consists of a mixture of water (the weak solvent) and a miscible organic solvent (the strong solvent).[14] Acetonitrile and methanol are the most common organic modifiers.[15]

  • Acetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure and better efficiency) and lower UV cutoff.[14]

  • Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding, which may be useful if peak shape is poor with acetonitrile.[16]

A decision-making process for mobile phase optimization is outlined below.

G Start Start Optimization (Isocratic Elution) Check_k Is Retention Factor (k') between 2 and 10? Start->Check_k Adjust_ACN Adjust % Acetonitrile (ACN) - Increase ACN to decrease k' - Decrease ACN to increase k' Check_k->Adjust_ACN No Check_Tailing Is Tailing Factor (Tf) < 1.5? Check_k->Check_Tailing Yes Adjust_ACN->Check_k Re-evaluate Consider_pH Consider Mobile Phase pH (Although analyte is neutral, pH can a) Suppress silanol interactions b) Separate ionizable impurities) Check_Tailing->Consider_pH No End Mobile Phase Optimized Check_Tailing->End Yes Consider_pH->Check_Tailing Re-evaluate

Caption: Decision tree for mobile phase optimization.

Since this compound is a neutral compound, mobile phase pH is not expected to significantly alter its retention.[5] However, adding a buffer (e.g., 20 mM potassium phosphate) or an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to control the pH between 2.5 and 3.5 is a common practice. This helps to suppress the ionization of free silanol groups on the silica surface, which can cause peak tailing with basic analytes, and ensures consistent retention for any potential acidic or basic impurities.[16]

Detailed Experimental Protocol

This protocol outlines the steps to establish and run the optimized analysis.

Materials and Reagents
  • Analyte: this compound reference standard (≥99% purity).

  • Solvents: HPLC-grade acetonitrile and water.[17]

  • Buffer (Optional): Potassium phosphate monobasic, HPLC grade.

  • Acid Modifier (Optional): Formic acid or phosphoric acid, HPLC grade.

  • Sample Diluent: Mobile phase is recommended as the diluent to ensure good peak shape.

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm or 0.22 µm PTFE or nylon).

  • Ultrasonic bath for degassing.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[17]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the recommended starting and potentially optimized conditions.

Table 2: Recommended Chromatographic Conditions

ParameterInitial Scouting ConditionOptimized Condition (Example)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water, B: AcetonitrileAcetonitrile:Water (50:50, v/v)
Elution Mode Gradient: 5% to 95% B in 20 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector PDA/DADPDA/DAD, 260 nm
Run Time 25 min10 min

Protocol for Method Validation

Once the chromatographic method is optimized, it must be validated to ensure it is fit for its intended purpose.[18] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[19][20]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
System Suitability To verify the performance of the chromatographic system.[8]Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area for 5 replicate injections ≤ 2.0%.
Specificity To demonstrate that the signal is from the analyte of interest, free from interference.Peak purity index > 0.995; No co-elution from placebo or degradation products at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the working concentration).
Accuracy To measure the closeness of the test results to the true value.[3]98.0% to 102.0% recovery of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision (Inter-day): %RSD ≤ 2.0% performed by a different analyst on a different day.
Range The interval between the upper and lower concentrations of the analyte demonstrated to have suitable accuracy, precision, and linearity.[21]The range established during linearity and accuracy studies.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met after minor changes to: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase Composition (±2% organic).
Limit of Quantitation (LOQ) & Limit of Detection (LOD) The lowest concentration that can be reliably quantified and detected, respectively.Typically determined by signal-to-noise ratio (S/N): LOQ ≈ 10:1, LOD ≈ 3:1.

Conclusion

This application note provides a systematic and scientifically grounded framework for developing a robust RP-HPLC method for the analysis of this compound. By starting with analyte characterization and logically progressing through column selection, mobile phase optimization, and full ICH-compliant validation, researchers can establish a reliable method suitable for quality control, stability testing, and various research applications. The detailed protocols and explanatory insights serve as a practical guide for scientists in the pharmaceutical and chemical industries.

References

Application Note: 1H and 13C NMR Characterization of N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of N,N-Dimethyl-2-phenylacetamide using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and organic synthesis. This document offers detailed, step-by-step methodologies for sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of NMR. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a disubstituted amide derivative of phenylacetic acid with the molecular formula C₁₀H₁₃NO.[1][2][3] It serves as a valuable building block in organic synthesis and is of interest in pharmaceutical and agrochemical research.[3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of this and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules in solution.[4] This note details the application of ¹H and ¹³C NMR for the complete assignment of the proton and carbon signals of this compound.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used consistently throughout this document for NMR signal assignments.

Figure 1. Molecular structure and atom numbering of this compound.

Experimental Protocols

Materials and Equipment
  • Sample: this compound (≥99% purity)[3]

  • Solvent: Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Equipment:

    • High-quality 5 mm NMR tubes[5]

    • Pasteur pipette with glass wool plug

    • Vortex mixer

    • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.[6] The following protocol ensures a homogeneous sample free from particulate matter.

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5][7] CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[9]

  • Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[6] This step removes any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2. Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay (d1) 1.0 s2.0 s
Acquisition Time ~4 s~1 s
Spectral Width 20 ppm220 ppm

Results and Discussion: Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • Phenyl Protons (H-2', H-3', H-4', H-5', H-6'): The five protons on the aromatic ring will appear in the region of δ 7.2-7.4 ppm.[4] Due to similar chemical environments, these signals often overlap, presenting as a complex multiplet.

  • Methylene Protons (H-7): The two protons of the methylene group (CH₂) are adjacent to the phenyl ring and the carbonyl group. This results in a downfield shift, and the signal is expected to appear as a singlet around δ 3.6 ppm.

  • N-Methyl Protons (H-10, H-11): The six protons of the two N-methyl groups are chemically equivalent due to rapid rotation around the C-N bond at room temperature. They will appear as a single, sharp singlet. One of the methyl groups is expected around δ 2.95 ppm, and the other slightly downfield.[4] Due to hindered rotation, these may appear as two separate singlets.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule.

  • Carbonyl Carbon (C-8): The amide carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of δ 170-172 ppm.

  • Aromatic Carbons (C-1' to C-6'): The six aromatic carbons will resonate in the typical aromatic region of δ 126-136 ppm. The quaternary carbon (C-1') will have a lower intensity compared to the protonated carbons.

  • Methylene Carbon (C-7): The methylene carbon, situated between the aromatic ring and the carbonyl group, is expected to appear around δ 42 ppm.

  • N-Methyl Carbons (C-10, C-11): The two N-methyl carbons are expected to be in the range of δ 35-38 ppm. Similar to the proton signals, they may appear as a single peak or two distinct peaks depending on the rotational barrier.

Tabulated NMR Data

The following table summarizes the expected chemical shifts and assignments for this compound in CDCl₃.

Assignment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
H-2'/H-6'~7.3-7.5m2H~129.0
H-3'/H-5'~7.3-7.5m2H~128.5
H-4'~7.2-7.3m1H~126.5
CH₂ (H-7)~3.6s2H~42.0
N-CH₃ (H-10/H-11)~2.95s6H~36.0
C=O (C-8)---~171.0
C-1'---~135.0

Note: Chemical shift values are approximate and can vary slightly based on solvent, concentration, and instrument.

Conclusion

This application note has detailed the standardized procedures for the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra for unambiguous structural verification. The provided spectral assignments and interpretation guidelines serve as a reliable reference for scientists engaged in organic synthesis and pharmaceutical development.

References

Application Note: Quantifying N,N-Dimethyl-2-phenylacetamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the quantitative analysis of N,N-Dimethyl-2-phenylacetamide in complex reaction mixtures. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This application note details and contrasts the primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each section offers in-depth, step-by-step protocols, discusses the rationale behind procedural choices, and is grounded in established scientific principles and regulatory standards to ensure data integrity and reliability.

Introduction: The Importance of Accurate Quantification

This compound is a versatile chemical intermediate and building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Its presence and concentration in reaction mixtures are critical parameters that dictate reaction yield, efficiency, and the impurity profile of the final product. Inaccurate quantification can lead to process inefficiencies, compromised product quality, and potential safety concerns. Therefore, robust and validated analytical methods are paramount.

This guide provides the technical framework to select and implement the most appropriate analytical technique based on the specific requirements of the analysis, such as the expected concentration range, the complexity of the reaction matrix, and the desired level of accuracy and precision.

Strategic Selection of Analytical Methodology

The choice of an analytical technique is a critical decision that influences the quality and utility of the resulting data. The three principal methods for quantifying this compound—HPLC, GC-MS, and qNMR—each offer a unique set of advantages and are suited for different analytical challenges.

  • High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC is ideal for routine quantification, especially for quality control in manufacturing environments. Its strengths lie in its robustness, high throughput, and excellent performance for non-volatile and thermally sensitive compounds. When coupled with a UV detector, it provides a straightforward and reliable means of quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. GC-MS offers superior separation efficiency and the high specificity of mass spectrometric detection, making it an excellent choice for identifying and quantifying this compound, particularly when dealing with complex matrices or when trace-level analysis is required.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR is a powerful tool that does not require an identical reference standard of the analyte for quantification.[2][3] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for highly accurate measurements.[2] This makes qNMR particularly valuable for the certification of reference materials and as an orthogonal method to validate results from chromatographic techniques.[4][5]

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method_Selection Start Define Analytical Need Routine_QC Routine QC & High Throughput? Start->Routine_QC Complex_Matrix Complex Matrix or Trace Analysis? Routine_QC->Complex_Matrix No HPLC HPLC-UV Routine_QC->HPLC Yes Primary_Method Primary Method or Orthogonal Validation? Complex_Matrix->Primary_Method No GCMS GC-MS Complex_Matrix->GCMS Yes Primary_Method->HPLC No qNMR qNMR Primary_Method->qNMR Yes

Caption: Decision workflow for analytical method selection.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method, a common and effective technique for the separation of moderately polar organic compounds like this compound.[6]

Rationale for Method Parameters
  • C18 Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of phenylacetamide derivatives.[6]

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reverse-phase chromatography, offering a good balance of solvent strength and UV transparency.

  • UV Detection at 210 nm: The phenyl group in the analyte provides strong UV absorbance at lower wavelengths, ensuring high sensitivity.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard (>98% purity).

  • Methanol (HPLC grade, for sample and standard preparation).

  • 0.45 µm syringe filters.

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detector | UV at 210 nm |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve the sample in methanol and dilute as necessary to bring the analyte concentration within the calibration range.[7][8]

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[7][8][9]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Parameters

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, are summarized below.[10][11][12][13]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0%
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or other validated methods.
Specificity Peak purity analysis and no interference from matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrometer provides highly specific detection, which is invaluable for complex reaction mixtures.

Rationale for Method Parameters
  • Rxi-624sil MS Column: This type of column is suitable for the analysis of a wide range of compounds, including amides.[14]

  • Electron Impact (EI) Ionization: EI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries for compound identification.[14]

  • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode offers higher sensitivity and selectivity compared to full scan mode by monitoring only specific ions characteristic of the analyte.[14]

Experimental Protocol

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • A suitable capillary column (e.g., Rxi-624sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Helium (carrier gas, ≥99.999% purity).

  • This compound reference standard.

  • Ethyl acetate (or another suitable solvent, GC grade).

GC-MS Conditions:

Parameter Condition
Inlet Temp. 250 °C
Injection Mode Splitless
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV

| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in ethyl acetate.

    • Prepare samples by dissolving the reaction mixture in ethyl acetate and diluting to the appropriate concentration.

  • Analysis:

    • Perform an initial analysis in full scan mode to confirm the retention time and identify characteristic ions of this compound. The molecular ion (m/z 163) and key fragments (e.g., m/z 91, 72) are typically observed.[15][16]

    • Develop a SIM method using the most abundant and specific ions for quantification.

    • Analyze the standards and samples using the optimized SIM method.

    • Quantify the analyte using a calibration curve based on the peak areas of the selected ions.

Quantitative NMR (qNMR) Protocol

qNMR is an absolute quantification method that relies on the direct relationship between the NMR signal integral and the number of protons contributing to that signal.[2] It is a powerful technique for accurate concentration determination without the need for a specific analyte standard, instead using a certified internal standard.[3]

Rationale for Method Parameters
  • Internal Standard: An internal standard with a known concentration and purity is essential for accurate quantification. It should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Deuterated Solvent: A deuterated solvent is required to provide a lock signal for the NMR spectrometer. Chloroform-d (CDCl₃) is often suitable for this compound.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.

Experimental Protocol

Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[17]

  • High-precision NMR tubes.

  • Certified internal standard (e.g., maleic acid).

  • Deuterated solvent (e.g., CDCl₃).

  • This compound sample.

NMR Acquisition Parameters:

Parameter Setting Rationale
Pulse Angle 30-90° A 90° pulse provides the maximum signal.
Relaxation Delay (d1) ≥ 30 s Ensures full relaxation for accurate integration.

| Number of Scans | ≥ 16 | Improves signal-to-noise ratio. |

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the reaction mixture sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the optimized parameters.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

The following diagram outlines the general workflow for a qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately weigh sample Dissolve Dissolve in deuterated solvent Weigh_Sample->Dissolve Weigh_IS Accurately weigh internal standard Weigh_IS->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire Acquire 1H NMR spectrum (long relaxation delay) Transfer->Acquire Process Phase and baseline correct spectrum Acquire->Process Integrate Integrate analyte and internal standard signals Process->Integrate Calculate Calculate concentration using formula Integrate->Calculate

References

Application Note: Stereoselective Synthesis of Chiral N,N-Dimethyl-2-phenylacetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral α-aryl amides, particularly N,N-Dimethyl-2-phenylacetamide analogues, are pivotal structural motifs in medicinal chemistry, notably as core components of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens"[1][2][3]. The stereochemistry at the α-carbon is critical for biological activity; for instance, the (S)-enantiomer of profens is responsible for the desired therapeutic effect, while the (R)-enantiomer is often less active or contributes to side effects[4]. Consequently, developing robust and efficient stereoselective methods to synthesize these compounds is of paramount importance for drug discovery and development[5][6][7][8]. This guide provides an in-depth analysis of modern synthetic strategies, focusing on transition-metal-catalyzed asymmetric α-arylation, and delivers a detailed experimental protocol for researchers in the field.

Introduction: The Significance of α-Chirality in Phenylacetamide Analogues

The 2-arylpropionic acid structure is a classic "privileged scaffold" in pharmacology. The N,N-dimethylamide derivatives, the subject of this note, offer modified pharmacokinetic properties, such as altered solubility and metabolic stability, making them attractive targets for new chemical entity development. The primary synthetic challenge lies in controlling the stereocenter α to the carbonyl group. Traditional methods often result in racemic mixtures, necessitating challenging chiral separations. Modern asymmetric synthesis offers a more elegant and efficient solution by creating the desired enantiomer directly.

The dominant strategy for this transformation is the direct, enantioselective α-arylation of an N,N-dimethylacetamide enolate or its equivalent. This approach forms the critical C(sp²)-C(sp³) bond with high fidelity and atom economy. Palladium-catalyzed cross-coupling reactions, in particular, have become the gold standard for this purpose due to their high functional group tolerance and the modularity of the catalytic system[9][10][11].

Strategic Overview: Pathways to Enantiopure α-Aryl Amides

Several catalytic systems can be employed for the stereoselective synthesis of the target compounds. The choice of strategy often depends on the available starting materials, desired scale, and specific functional groups on the aryl partner.

Palladium-Catalyzed Asymmetric α-Arylation

This is the most versatile and widely adopted method. The reaction couples an amide enolate with an aryl halide (or triflate) and relies on a chiral ligand to induce enantioselectivity.

Causality of Component Selection:

  • Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They generate the active Pd(0) species in situ. More recently, pre-formed precatalysts have been developed to improve catalyst activation and reproducibility[11].

  • Chiral Phosphine Ligand: This is the heart of the asymmetric induction. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP derivatives) are highly effective. Their steric bulk promotes the crucial reductive elimination step, while the chiral scaffold creates an asymmetric environment around the metal center, differentiating the two enantiotopic faces of the prochiral enolate during the coupling process[9][10][12].

  • Base: A strong, non-nucleophilic base is required to generate the amide enolate. Silylamide bases like KHMDS or alkoxides such as NaOtBu are standard choices. The base must be strong enough to deprotonate the α-carbon of the amide (pKa ~30) but compatible with the functional groups on the substrates[9][11].

  • Solvent: Aprotic, non-coordinating solvents like toluene or ethereal solvents like dioxane are preferred as they do not interfere with the catalytic cycle[9][13].

Catalytic Cycle Mechanism: The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form an Ar-Pd(II)-X complex.

  • Deprotonation & Coordination/Transmetalation: The base deprotonates the N,N-dimethylacetamide at the α-position to form an enolate, which then coordinates to the palladium center.

  • Reductive Elimination: The aryl group and the enolate couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. The chiral ligand orchestrates the geometry of this step, determining the final stereochemistry.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L*n PdII_ArX Ar-Pd(II)(L*)-X Pd0->PdII_ArX Oxidative Addition PdII_Enolate Ar-Pd(II)(L*)-Enolate PdII_ArX->PdII_Enolate Enolate Coordination PdII_Enolate->Pd0 Reductive Elimination Product Chiral α-Aryl Amide PdII_Enolate->Product Salt Base-H+X- PdII_Enolate->Salt ArX Aryl Halide (Ar-X) ArX->PdII_ArX Amide N,N-Dimethylacetamide + Base Amide->PdII_ArX caption Simplified Catalytic Cycle for Pd-Catalyzed α-Arylation.

Caption: Simplified Catalytic Cycle for Pd-Catalyzed α-Arylation.

Alternative Strategies
  • Rhodium-Catalyzed Asymmetric Arylation: Rhodium catalysts, often paired with chiral diene ligands, can also effect powerful asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides, which can be an alternative route to the target structures[14][15].

  • Organocatalysis: Metal-free approaches using small chiral organic molecules (e.g., proline derivatives or chiral phosphoric acids) can catalyze the enantioselective α-functionalization of carbonyl compounds. While less common for direct arylation of amides, related transformations demonstrate the potential of this strategy[16][17][18].

  • Chiral Auxiliary Methods: A classic approach involves covalently attaching a chiral auxiliary to the amide precursor. The auxiliary directs the diastereoselective arylation of the α-position. While often robust and high-yielding, this method is less atom-economical as it requires additional steps for auxiliary attachment and removal[10][19].

Comparative Data of Catalytic Systems

The selection of ligand and reaction conditions is critical for achieving high yield and enantioselectivity. The table below summarizes representative results for the palladium-catalyzed α-arylation of N,N-dimethylacetamide with various aryl bromides.

EntryAryl Bromide (ArBr)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)ee (%)Reference
12-BromonaphthalenePd(dba)₂ (1.0)(R)-BINAP (1.5)KHMDS (1.2)Dioxane57>95[9]
24-BromotoluenePd(dba)₂ (1.0)(R)-BINAP (1.5)KHMDS (1.2)Dioxane72>95[9]
34-BromoanisolePd(dba)₂ (1.0)(R)-BINAP (1.5)KHMDS (1.2)Dioxane65>95[9]
44-Chlorotoluene¹G3-Precatalyst (2.0)Kwong's Ligand (4.0)NaOtBu (1.5)Toluene75N/A²[11]
5Phenyl bromidePd(dba)₂ (1.5)Q-phos (3.0)Zn Enolate³THF85>98 (de)⁴[19]

¹ Reaction performed with less reactive aryl chloride. ² Enantioselectivity not reported for this specific achiral system, but demonstrates efficiency with chlorides. ³ Reaction performed via a zinc enolate intermediate under more neutral conditions. ⁴ Diastereomeric excess (de) reported using a chiral auxiliary.

Detailed Experimental Protocol: Asymmetric α-Arylation of N,N-Dimethylacetamide

This protocol describes a general procedure for the enantioselective synthesis of (S)-N,N-Dimethyl-2-(naphthalen-2-yl)propanamide, a representative analogue, using a palladium/BINAP catalyst system.

Self-Validation and Safety:

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical for catalyst stability and activity. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: The use of anhydrous solvents and pure reagents is essential for reproducibility.

  • Monitoring: Reaction progress should be monitored by TLC or LC-MS to ensure completion and identify potential side reactions.

  • Characterization: The final product's identity, purity, and enantiomeric excess must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC analysis.

Experimental_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Dry Schlenk flask B Add Pd(dba)₂, (R)-BINAP, 2-bromonaphthalene, & stir bar A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous dioxane via syringe C->D E Add N,N-dimethylacetamide D->E F Add KHMDS solution dropwise at RT E->F G Heat reaction to 100 °C F->G H Monitor by TLC/LC-MS (approx. 12-24h) G->H I Cool to RT, quench with sat. aq. NH₄Cl H->I J Extract with Ethyl Acetate (3x) I->J K Wash with brine, dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Purify by flash column chromatography L->M N Characterize by NMR, HRMS M->N O Determine ee% by chiral HPLC N->O caption Experimental Workflow for Asymmetric α-Arylation.

Caption: Experimental Workflow for Asymmetric α-Arylation.

Materials:

  • N,N-Dimethylacetamide (DMA), anhydrous (≥99.8%)

  • 2-Bromonaphthalene (99%)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

  • Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF (e.g., 0.5 M)

  • 1,4-Dioxane, anhydrous (≥99.8%)

  • Ethyl acetate, HPLC grade

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1.0 mol%), (R)-BINAP (9.3 mg, 0.015 mmol, 1.5 mol%), and 2-bromonaphthalene (207 mg, 1.0 mmol, 1.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add 5.0 mL of anhydrous dioxane via syringe. Stir for 10 minutes at room temperature until the catalyst mixture is dissolved. Add N,N-dimethylacetamide (112 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Base Addition: Add the KHMDS solution (2.4 mL, 1.2 mmol, 1.2 equiv. of 0.5M solution in THF) dropwise over 5 minutes at room temperature. The solution will typically turn a darker color.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Confirm the structure and purity of the product by NMR and HRMS. Determine the enantiomeric excess by analysis on a chiral HPLC column with a suitable mobile phase.

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Inactive catalyst or insufficient base.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Consider using a pre-activated catalyst solution or a more robust precatalyst. Titrate the base solution before use to confirm its concentration.

  • Low Enantioselectivity:

    • Cause: Racemization of the product or poor stereoinduction. The α-proton of the product is still acidic and can be removed by the strong base, leading to epimerization.

    • Solution: Carefully control the amount of base; use of a slight excess is typical, but a large excess can promote background reactions or racemization. Lowering the reaction temperature after initial enolate formation may help, though this can decrease the reaction rate. Screen alternative chiral ligands, as small changes in ligand structure can have a large impact on ee%.

  • Formation of Diarylated Byproduct:

    • Cause: The mono-arylated product can be deprotonated again and react with a second molecule of aryl halide.

    • Solution: Control the stoichiometry carefully. Using a slight excess of the amide relative to the aryl halide can disfavor the second arylation[11].

Conclusion

The stereoselective synthesis of chiral this compound analogues is a well-developed field, with palladium-catalyzed asymmetric α-arylation standing out as the premier strategy. By carefully selecting a chiral ligand, base, and reaction conditions, researchers can access these valuable pharmaceutical building blocks with high efficiency and excellent enantiocontrol. The provided protocol serves as a robust starting point for the synthesis of a wide range of analogues, enabling further exploration in drug discovery and materials science.

References

N,N-Dimethyl-2-phenylacetamide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N,N-Dimethyl-2-phenylacetamide in Heterocyclic Synthesis

Introduction: The Strategic Value of this compound

This compound is a versatile and economically significant reagent in the fine chemical industry, serving as a cornerstone for the synthesis of complex molecular architectures.[1] Its utility extends beyond its role as an intermediate for pharmaceuticals like analgesics and anti-inflammatory drugs into the sophisticated realm of heterocyclic chemistry.[1] The unique structural features of this molecule—a powerful directing amide group and an activatable benzylic position adjacent to an aromatic ring—provide multiple avenues for strategic chemical manipulation.

This guide offers researchers, scientists, and drug development professionals a detailed exploration of two primary synthetic strategies employing this compound: Directed ortho Metalation (DoM) and intramolecular cyclization reactions. We will provide not only detailed protocols but also the mechanistic rationale behind these powerful transformations, enabling chemists to harness the full potential of this valuable building block for the construction of nitrogen-containing heterocycles.

Strategy 1: Directed ortho Metalation (DoM) for Substituted Heterocycles

Directed ortho Metalation is a powerful technique for the regioselective functionalization of aromatic rings.[2] The core principle involves the use of a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate that can be trapped by various electrophiles.[3][4]

The Role of the N,N-Dimethylamide Group as a Premier DMG

The N,N-dimethylamide moiety in this compound is an exceptionally potent DMG.[2][3] Its efficacy stems from the ability of the carbonyl oxygen to act as a Lewis base, coordinating with the Lewis acidic lithium atom of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium).[3] This chelation event positions the base in close proximity to the ortho-protons on the phenyl ring, dramatically increasing their kinetic acidity and ensuring highly selective deprotonation at that site.[4] This process circumvents the typical ortho/para selectivity issues seen in classical electrophilic aromatic substitution.[3]

The resulting ortho-lithiated species is a powerful nucleophile, ready to react with a wide range of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds, setting the stage for subsequent cyclization into heterocyclic systems.

Figure 1. Conceptual workflow of Directed ortho Metalation (DoM).

Application Protocol: Synthesis of Isoquinolone Scaffolds

A prime application of the DoM strategy with this compound is the synthesis of isoquinolones, a core structural motif in many alkaloids and pharmacologically active compounds.[5] The protocol involves ortho-lithiation followed by reaction with a carbonyl compound and subsequent acid-catalyzed cyclization.

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (s-BuLi) (1.1 equiv.) dropwise to the solution while maintaining the temperature at -78 °C. The appearance of a deep color often indicates the formation of the aryllithium species. Stir the reaction mixture for 1-2 hours at this temperature.

    • Causality Note: s-BuLi is a stronger base than n-BuLi and is often more effective for deprotonating less activated aromatic protons.[2] Anhydrous THF is crucial as organolithium reagents react violently with water.[2] The low temperature of -78 °C is necessary to prevent side reactions and decomposition of the aryllithium intermediate.[2]

  • Electrophilic Quench: Add a solution of the desired aldehyde or ketone (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction & Quench: Allow the reaction to stir for 2-4 hours at -78 °C, then warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Cyclization: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol intermediate can be purified or taken directly to the next step. Dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.

  • Purification: After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate. Purify the resulting dihydroisoquinolone product by column chromatography.

Data Summary Table:

ParameterCondition/ReagentPurpose
Substrate This compoundStarting material with DMG
Base sec-Butyllithium (s-BuLi)ortho-Deprotonation
Solvent Anhydrous Tetrahydrofuran (THF)Reaction medium
Temperature -78 °C to Room TemperatureControl reactivity, ensure stability
Electrophile Aldehydes, KetonesC-C bond formation
Cyclization Catalyst p-Toluenesulfonic acid (p-TsOH)Acid-catalyzed dehydration/cyclization
Typical Yield 60-85% (over two steps)Varies with electrophile

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Start [label="this compound"]; Step1 [label="1. s-BuLi, THF, -78°C\n2. R1R2C=O (Electrophile)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="ortho-Adduct Intermediate"]; Step2 [label="p-TsOH, Toluene, Reflux", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Dihydroisoquinolone"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 2. Workflow for isoquinolone synthesis via DoM.

Strategy 2: Intramolecular Cyclization via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic and powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[6][7][8] This transformation relies on an intramolecular electrophilic aromatic substitution promoted by a dehydrating acid catalyst.[7][9] While this compound itself is not a direct substrate, it serves as a key precursor to the necessary β-arylethylamides, which then undergo this transformative cyclization.

Mechanism of Action

The reaction mechanism is initiated by the activation of the amide's carbonyl oxygen by a dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6][7][9] This activation facilitates the formation of a highly electrophilic intermediate. Two main mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester and another proceeding through a nitrilium ion intermediate.[6][9] Current understanding suggests that reaction conditions can influence which pathway predominates, but both converge on the key cyclization step.[6][9] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic center to forge the new C-C bond and construct the dihydroisoquinoline ring system.[8]

G cluster_mechanism Bischler-Napieralski Mechanism Amide β-Arylethylamide Activation Activation with POCl₃ Amide->Activation Nitrilium Nitrilium Ion Intermediate Activation->Nitrilium SEAr Intramolecular SEAr Nitrilium->SEAr Electrophilic Attack Cyclized Cyclized Cationic Intermediate SEAr->Cyclized Deprotonation Deprotonation & Re-aromatization Cyclized->Deprotonation Product 3,4-Dihydroisoquinoline Deprotonation->Product

Figure 3. Mechanism of the Bischler-Napieralski reaction.

Application Protocol: Synthesis of Dihydroisoquinolines

This protocol outlines the cyclization of a β-arylethylamide, which can be synthesized from phenylacetic acid (derived from this compound) and a suitable β-arylethylamine.

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize the required N-(β-arylethyl)-2-phenylacetamide substrate via standard amide coupling procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-arylethylamide substrate (1.0 equiv.) in a suitable anhydrous solvent such as toluene or acetonitrile.

  • Cyclization: Add phosphorus oxychloride (POCl₃) (2.0-4.0 equiv.) dropwise to the solution at 0 °C. After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 80-110 °C).

    • Causality Note: POCl₃ is a strong dehydrating agent that activates the amide carbonyl for intramolecular attack.[9] The reaction is most effective when the aromatic ring is electron-rich, as this enhances its nucleophilicity for the cyclization step.[7][9] Anhydrous conditions are critical to prevent the decomposition of POCl₃.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of ~8-9 with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to neutralize the acid and deprotonate the product.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline product by silica gel chromatography or recrystallization.

Data Summary Table:

ParameterCondition/ReagentPurpose
Substrate N-(β-arylethyl)-2-phenylacetamidePrecursor for cyclization
Catalyst/Reagent Phosphorus Oxychloride (POCl₃)Dehydrating and activating agent
Solvent Anhydrous Toluene or AcetonitrileReaction medium
Temperature Reflux (80-110 °C)To drive the reaction to completion
Work-up Ice, followed by basificationNeutralization and product isolation
Typical Yield 50-90%Dependent on aryl substituents

Conclusion

This compound is a powerful and versatile precursor for the synthesis of important nitrogen-containing heterocyclic compounds. Through Directed ortho Metalation, its amide group provides precise regiochemical control for the functionalization of the phenyl ring, enabling the construction of complex scaffolds like isoquinolones. Alternatively, as a key building block for β-arylethylamides, it provides access to dihydroisoquinoline cores via the robust Bischler-Napieralski cyclization. The protocols and mechanistic insights provided herein demonstrate the strategic value of this reagent, offering chemists reliable and adaptable methods for applications in pharmaceutical discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethyl-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile compound. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: Starting materials may not have fully reacted.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3] - Consider increasing the reaction time or temperature, but be mindful of potential product degradation.[3][4] - Ensure the quality and purity of your starting materials.[3]
Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride is moisture-sensitive and can hydrolyze back to phenylacetic acid.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Side Reactions: Competing reactions can consume starting materials or the desired product.- For the classical acyl chloride route, control the temperature during the addition of dimethylamine to minimize side reactions. - When using coupling agents for direct amidation, select the appropriate agent and conditions to avoid side product formation.[5]
Presence of Impurities Unreacted Starting Materials: Phenylacetic acid or dimethylamine may remain in the crude product.- Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Purify the crude product using column chromatography or recrystallization.[3]
Formation of Byproducts: Undesired products can form through various side reactions.- The choice of solvent can be critical; for acylation reactions, solvents like dichloromethane may offer higher yields and shorter reaction times.[4] - Maintain strict temperature control to suppress the formation of byproducts.[4]
Reaction Fails to Proceed Poor Quality of Reagents: Impure or degraded starting materials can inhibit the reaction.- Use freshly distilled or purified starting materials.[3] - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy.[3]
Inappropriate Reaction Conditions: The chosen solvent, temperature, or catalyst may not be suitable.- Select a solvent in which all reactants are soluble and that is inert to the reaction conditions.[3] - For direct amidation, a catalyst may be necessary to facilitate the reaction.[6]

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the synthesis of this compound.

Q1: What is the most reliable method for synthesizing this compound?

The classical and industrially favored method involves a two-step process starting from phenylacetic acid.[1] This route is valued for its reliability and generally high yields.[1] The process involves:

  • Acyl Chlorination: Conversion of phenylacetic acid to phenylacetyl chloride, commonly using thionyl chloride (SOCl₂).[1]

  • Amidation: Subsequent reaction of the freshly prepared phenylacetyl chloride with dimethylamine.[1]

Q2: Can I directly couple phenylacetic acid with dimethylamine to form the amide?

Yes, direct amidation of a carboxylic acid with an amine is an attractive "atom-economic" approach as it produces water as the only byproduct.[6] However, this reaction often requires a catalyst to overcome the formation of a stable ammonium carboxylate salt.[6] Nickel chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives.[6]

Q3: What are the key considerations for purifying crude this compound?

Purification is crucial to obtain a product of high purity. Common methods include:

  • Aqueous Work-up: Washing the organic layer with dilute acid (e.g., 1N HCl) to remove unreacted dimethylamine and with a base (e.g., 1N NaOH or saturated NaHCO₃) to remove unreacted phenylacetic acid.[7][8]

  • Recrystallization: This is an effective technique for removing impurities. The choice of solvent is critical for successful recrystallization.[3][4]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from starting materials and byproducts, especially if they have different polarities.[3]

  • Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.[9]

Q4: What are some potential side reactions to be aware of?

During the synthesis, several side reactions can occur, impacting the yield and purity:

  • In the Schmidt reaction of phenylacetic acid, side reactions such as sulfonation, direct amination of the phenyl ring, and cyclization to a lactam have been reported.[10]

  • When using N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) as reactants or solvents, they can participate in various transformations, acting as a source of carbon, hydrogen, nitrogen, and oxygen atoms.[11][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Phenylacetyl Chloride

This protocol is a reliable and high-yielding method.

Step 1: Synthesis of Phenylacetyl Chloride

PA Phenylacetic Acid PAC Phenylacetyl Chloride PA->PAC Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->PAC HCl_SO2 HCl + SO2 (g) PAC->HCl_SO2 Byproducts

Caption: Workflow for Phenylacetyl Chloride Synthesis.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gas, combine phenylacetic acid (1 equivalent) and thionyl chloride (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.[9] The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude phenylacetyl chloride can be used directly in the next step.

Step 2: Amidation of Phenylacetyl Chloride

PAC Phenylacetyl Chloride Amide This compound PAC->Amide Addition at 0-5 °C DMA Dimethylamine (aq. solution) DMA->Amide Base Base (e.g., NaOH) Base->Amide Neutralization

Caption: Workflow for Amidation of Phenylacetyl Chloride.

  • Dissolve the crude phenylacetyl chloride in an anhydrous organic solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath (0-5 °C).

  • Slowly add an aqueous solution of dimethylamine (2.2 equivalents) to the stirred solution of phenylacetyl chloride. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Perform an aqueous work-up as described in the purification FAQ (Q3).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Direct Amidation using a Coupling Agent

This protocol avoids the use of thionyl chloride and proceeds directly from phenylacetic acid.

PA Phenylacetic Acid Amide This compound PA->Amide DMA Dimethylamine DMA->Amide CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Amide Room Temperature Byproduct Byproduct (e.g., DCU) Amide->Byproduct

Caption: Workflow for Direct Amidation.

  • Dissolve phenylacetic acid (1 equivalent) and a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dimethylamine (1.2 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.[8]

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.[8]

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-phenylacetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this widely used compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your synthetic protocols, maximize yields, and ensure the purity of your final product.

I. Understanding the Synthesis: Common Routes and Key Challenges

The most prevalent and industrially scalable method for synthesizing this compound involves a two-step process. The first step is the conversion of phenylacetic acid to a more reactive intermediate, typically the acyl chloride (phenylacetyl chloride), followed by amidation with dimethylamine. While seemingly straightforward, each step presents unique challenges and potential for byproduct formation that can impact the purity and yield of the final product.

An alternative approach utilizes peptide coupling agents to facilitate the direct amidation of phenylacetic acid with dimethylamine. This method avoids the handling of highly reactive acyl chlorides but introduces its own set of potential byproducts.

This guide will address common issues encountered in both synthetic pathways.

II. Troubleshooting Guide & FAQs

Route 1: The Phenylacetyl Chloride Intermediate Method

This classic route is valued for its reliability and generally high yields.[1] However, the reactivity of the intermediates requires careful control of reaction conditions to minimize side reactions.

Diagram: Synthetic Pathway via Phenylacetyl Chloride

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Common Byproducts Phenylacetic Acid Phenylacetic Acid Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetic Acid->Phenylacetyl Chloride + SOCl₂ or (COCl)₂ - SO₂/HCl or CO/CO₂/HCl This compound This compound Phenylacetyl Chloride->this compound + HN(CH₃)₂ - HCl Unreacted Phenylacetic Acid Unreacted Phenylacetic Acid Phenylacetyl Chloride->Unreacted Phenylacetic Acid Hydrolysis Phenylacetic Anhydride Phenylacetic Anhydride Phenylacetyl Chloride->Phenylacetic Anhydride Reaction with Phenylacetic Acid Self-condensation Products Self-condensation Products Phenylacetyl Chloride->Self-condensation Products Dimerization/Oligomerization Dimethylamine Dimethylamine Dimethylamine HCl Dimethylamine HCl This compound->Dimethylamine HCl Salt Formation

Caption: Synthetic route to this compound via the phenylacetyl chloride intermediate and common byproducts.

Frequently Asked Questions:

Q1: My yield is low, and I've isolated unreacted phenylacetic acid. What went wrong?

A1: This is a classic sign of incomplete conversion of phenylacetic acid to phenylacetyl chloride or hydrolysis of the acyl chloride intermediate.

  • Causality: Phenylacetyl chloride is highly moisture-sensitive.[2][3] Trace amounts of water in your starting materials, solvent, or glassware will lead to rapid hydrolysis back to phenylacetic acid.

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly distilled anhydrous solvents.

    • Sufficient Chlorinating Agent: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used. An excess is often employed to drive the reaction to completion.

    • Reaction Time and Temperature: For the reaction with thionyl chloride, gentle heating (reflux) is often required to ensure complete conversion.

Q2: During workup, I observe a significant amount of a white, water-soluble solid. What is it?

A2: This is most likely dimethylamine hydrochloride (HN(CH₃)₂·HCl).

  • Causality: The amidation reaction releases one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed. This HCl immediately reacts with the basic dimethylamine present in the reaction mixture to form the salt.

  • Troubleshooting & Prevention:

    • Base Scavenger: The most common practice is to use at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl produced.

    • Alternative Base: Alternatively, a non-nucleophilic tertiary amine like triethylamine (Et₃N) can be added as an acid scavenger.

    • Removal: Dimethylamine hydrochloride is readily removed by washing the organic reaction mixture with water during the workup.

Q3: My final product is contaminated with a high-boiling impurity that is difficult to remove by distillation. What could it be?

A3: This could be phenylacetic anhydride or self-condensation products of phenylacetyl chloride.

  • Causality:

    • Phenylacetic Anhydride: If the conversion of phenylacetic acid to the acyl chloride is incomplete, the remaining phenylacetic acid can be acylated by phenylacetyl chloride to form the anhydride. Phenylacetic anhydride is less reactive than phenylacetyl chloride but more stable.[4]

    • Self-Condensation Products: Phenylacetyl chloride is known to be unstable and can undergo self-condensation, leading to the formation of "tarry material."[5][6] This is particularly prevalent if the reaction is overheated or allowed to stand for extended periods.

  • Troubleshooting & Prevention:

    • Ensure Complete Acyl Chloride Formation: Before adding dimethylamine, ensure the complete conversion of phenylacetic acid. This can be monitored by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Control Temperature: Avoid excessive heating during the formation and subsequent reaction of phenylacetyl chloride. It is often prepared and used immediately in the next step without purification.

    • Purification: Careful column chromatography may be required to separate these high-boiling impurities from the desired product.

Route 2: Direct Amidation using Coupling Agents

This method avoids the use of harsh chlorinating agents and is often preferred for small-scale or high-purity syntheses. Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Diagram: Synthetic Pathway via Carbodiimide Coupling

G cluster_0 Activation & Coupling cluster_1 Common Byproducts Phenylacetic Acid Phenylacetic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Phenylacetic Acid->O-Acylisourea Intermediate + Carbodiimide (EDC/DCC) This compound This compound O-Acylisourea Intermediate->this compound + Dimethylamine Urea Byproduct Urea Byproduct O-Acylisourea Intermediate->Urea Byproduct Forms with Amide N-Acylurea N-Acylurea O-Acylisourea Intermediate->N-Acylurea Rearrangement Dimethylamine Dimethylamine

References

Technical Support Center: Purification of Crude N,N-Dimethyl-2-phenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize the purification process effectively.

Introduction to Recrystallization of this compound

This compound is a white solid at room temperature and serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its purification is critical to ensure the quality and efficacy of the final active pharmaceutical ingredients. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and impurities at varying temperatures.

A successful recrystallization hinges on selecting an appropriate solvent or solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] Common impurities from its synthesis—typically the reaction of phenylacetyl chloride with dimethylamine—include unreacted phenylacetic acid and residual dimethylamine salts.[1] An ideal solvent will keep these impurities dissolved even as the desired product crystallizes upon cooling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Solvent Selection & Initial Dissolution

Q1: How do I choose the best solvent for recrystallizing my crude this compound?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should dissolve the amide when hot but not at room temperature. For amides, polar solvents are often a good starting point.[3]

Recommended Screening Protocol:

  • Place approximately 50 mg of your crude material into several different test tubes.

  • To each tube, add 0.5 mL of a different solvent from the list in the table below.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • If the compound is insoluble, heat the mixture gently in a water bath. A good solvent will fully dissolve the compound at an elevated temperature.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. The formation of well-defined crystals indicates a promising solvent.

Solvent ClassRecommended Solvents to TestBoiling Point (°C)Rationale & Expected Behavior
Alcohols Isopropanol, Ethanol82, 78The amide structure suggests good solubility in hot alcohols. These are often excellent choices.
Esters Ethyl Acetate77A moderately polar solvent that can be effective.
Aromatic Toluene111May be a good solvent, but its high boiling point could risk "oiling out." Use with caution.
Ketones Acetone56Often a good solvent for amides, but its low boiling point may limit the solubility difference.[3]
Mixed Solvents Toluene/Hexane, Ethanol/WaterVariableUse a mixed system if no single solvent is ideal. Dissolve in the "good" solvent (e.g., hot toluene) and add the "bad" anti-solvent (e.g., hexane) until cloudy.
Crystallization Problems & Solutions

Q2: I've dissolved my compound in hot solvent, but upon cooling, it has separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This happens if the solution temperature is above the melting point of the solute at the point of saturation. The melting point of the related compound N,N-diethyl -2-phenylacetamide is 84-86 °C, suggesting the melting point of your N,N-dimethyl analog is likely in a similar range.[4][5] Oiling out is detrimental because impurities are often more soluble in the oil than in the solvent, leading to poor purification.

Causality & Troubleshooting Workflow:

G start Compound 'Oils Out' cause1 Reason 1: Melting Point Depression (High Impurity Load) start->cause1 cause2 Reason 2: Solvent BP > Compound MP start->cause2 cause3 Reason 3: Solution Cooled Too Rapidly start->cause3 solution1 Add more hot solvent to dissolve the oil. cause1->solution1 solution2 Reheat, add activated charcoal, and perform hot filtration. cause1->solution2 If colored solution4 Choose a lower-boiling point solvent. cause2->solution4 solution3 Re-dissolve and allow to cool much more slowly. (Insulate the flask). cause3->solution3 solution1->solution3 G start Low Recrystallization Yield check1 Was too much solvent used for dissolution? start->check1 check2 Did premature crystallization occur during hot filtration? start->check2 check3 Was the final crystal wash performed with room-temperature solvent? start->check3 check4 Is the compound significantly soluble in the cold solvent? start->check4 sol1 Use the MINIMUM amount of HOT solvent required. check1->sol1 sol2 Pre-heat the funnel and filter paper before hot filtration. check2->sol2 sol3 Wash crystals with a MINIMUM amount of ICE-COLD solvent. check3->sol3 sol4 Ensure thorough cooling in an ice bath before filtration. Consider a different solvent. check4->sol4

References

Technical Support Center: Purification of N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with N,N-Dimethyl-2-phenylacetamide and need to remove unreacted phenylacetic acid. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format to address common challenges encountered during the purification process.

Understanding the Chemistry of Separation

The successful separation of this compound from phenylacetic acid hinges on the significant difference in their acidic properties. Phenylacetic acid, a carboxylic acid, is acidic, while this compound, a tertiary amide, is neutral. This fundamental difference allows for selective separation using acid-base extraction techniques.[1][2][3][4]

Below is a table summarizing the key properties of these two compounds that are exploited during the purification process.

PropertyPhenylacetic AcidThis compoundRationale for Separation
Molecular Formula C₈H₈O₂[5][6][7]C₁₀H₁₃NO[8][9][10]-
Molecular Weight 136.15 g/mol [5][11]163.22 g/mol [8][9][10]-
Appearance White solid[12][13]White solid[9]Visual identification alone is insufficient.
pKa ~4.31[5][12]Predicted to be ~ -0.44 (non-acidic)[8]This large difference in acidity is the cornerstone of the separation method. Phenylacetic acid is readily deprotonated by a weak base, while the amide is not.
Solubility in Water Slightly soluble (16.6 g/L at 20°C)[5]Predicted to have some water solubilityThe salt of phenylacetic acid (phenylacetate) is highly soluble in water, facilitating its removal from the organic phase.
Solubility in Organic Solvents Soluble in many organic solvents like ether and chloroform.[5][6][7]Soluble in common organic solvents.[9]Both compounds are soluble in the organic phase, necessitating a method to selectively move one into an aqueous phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis of this compound. How can I effectively remove the unreacted phenylacetic acid?

A1: The most straightforward and efficient method is a liquid-liquid extraction using a mild aqueous base.[2][3] This technique leverages the acidic nature of the unreacted phenylacetic acid.

Causality Behind the Method: By washing your organic reaction mixture with a basic solution (like sodium bicarbonate), you deprotonate the phenylacetic acid, converting it into its water-soluble salt, sodium phenylacetate. This salt will then preferentially move into the aqueous layer, leaving the neutral this compound in the organic layer.[1][14]

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Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup from CO₂ evolution (a result of the acid-base reaction). Shake the funnel gently for 1-2 minutes.

  • Separation: Allow the layers to fully separate. The denser layer will be at the bottom.

  • Drain: Drain the aqueous layer (the bottom layer if using dichloromethane, the top if using a less dense solvent like ethyl acetate).

  • Repeat: Repeat the washing process (steps 3-6) two more times to ensure complete removal of the phenylacetic acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Q2: I performed the basic wash, but I suspect there's still some phenylacetic acid in my product. What could have gone wrong?

A2: This is a common issue that can arise from several factors. Here’s a troubleshooting guide:

  • Insufficient Washing: You may not have performed enough washes. For significant amounts of acidic impurity, three or more washes may be necessary.

  • Weak Base: While sodium bicarbonate is generally sufficient, if the concentration of phenylacetic acid is very high, you might consider a slightly stronger base like a dilute solution of sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) as they can potentially hydrolyze the amide product.

  • Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) can prevent efficient separation.

    • To break an emulsion: Try adding a small amount of brine, or gently swirling the mixture instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.

Q3: My final product is an oil, but I expected a solid. Does this indicate impurity?

A3: Yes, an oily or yellow appearance in this compound, which should be a white solid, often suggests the presence of impurities.[15]

  • Troubleshooting:

    • Re-purify: Repeat the acid-base extraction procedure, ensuring thorough washing.

    • Recrystallization: If the product is still oily after extraction, consider recrystallization as a final purification step. You will need to experimentally determine a suitable solvent or solvent pair.[15][16][17] A good starting point would be a solvent system where the product has high solubility when hot and low solubility when cold, such as ethyl acetate/hexanes.

Experimental Protocol: Recrystallization

  • Solvent Selection: Experiment with small amounts of your product to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the impure product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Q4: Are there alternative methods to liquid-liquid extraction for this purification?

A4: While liquid-liquid extraction is the most common and practical method for this specific separation, other chromatographic techniques can also be employed, particularly for small-scale purifications or when very high purity is required.

  • Column Chromatography:

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).

    • Considerations: Phenylacetic acid tends to streak on silica gel. To mitigate this, a small amount of acid (like acetic acid) is sometimes added to the eluent to keep the carboxylic acid protonated and less polar.[18] However, this can be a more complex and time-consuming method than extraction.

  • Preparative HPLC (High-Performance Liquid Chromatography):

    • Principle: A high-resolution chromatographic technique that can separate compounds with very similar properties.

    • Application: Generally used for obtaining highly pure samples, but it is less practical for large-scale purifications. A reversed-phase column with a suitable mobile phase, such as acetonitrile and a buffered aqueous solution, could be effective.[19]

References

Technical Support Center: N,N-Dimethyl-2-phenylacetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for N,N-Dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile compound in their work. Our goal is to provide you with not just protocols, but the underlying scientific rationale to troubleshoot stability issues and anticipate degradation pathways effectively. We understand that compound integrity is paramount to experimental success, and this resource is structured to address the practical challenges you may face.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental stability of this compound.

Q1: What are the primary applications and characteristics of this compound?

A1: this compound (CAS No. 18925-69-4) is a substituted amide widely used as a key intermediate and building block in organic synthesis.[1][2] Its unique properties make it valuable in the development of pharmaceuticals and agrochemicals.[3] In the pharmaceutical industry, it is often employed in the formulation of active pharmaceutical ingredients (APIs), where its stability and solubility can enhance drug delivery systems.[3]

Q2: What are the optimal storage and handling conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] For laboratory-scale quantities, storage at 0-8 °C is often recommended to minimize degradation.[3] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[4][6] Avoid conditions that can accelerate degradation, such as exposure to strong acids, bases, oxidizing agents, excessive heat, and light.

Q3: What are the major degradation pathways I should be aware of during my experiments?

A3: Based on the structure of the molecule—a tertiary amide with N-methyl groups and a phenylacetyl moiety—the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding phenylacetic acid and dimethylamine. This is a common degradation route for amide-containing compounds.[7]

  • Oxidation: The N,N-dimethyl group is a primary target for oxidation. This can lead to the formation of N-oxides or, more commonly, N-demethylation, resulting in the formation of N-methyl-2-phenylacetamide and formaldehyde.[8][9][10] This is a known pathway for similar compounds like N,N-Dimethylacetamide (DMAc).[9]

  • Thermal and Photolytic Degradation: While specific data is limited, ICH guidelines recommend that thermal and photolytic stress should also be considered as potential degradation routes in formal stability studies.[11][12]

Q4: I've noticed a change in the physical appearance (e.g., color, odor) of my sample. Does this indicate degradation?

A4: Yes, a change in physical appearance is often a qualitative indicator of chemical degradation. The formation of degradation products can alter the sample's color or introduce new odors. For instance, the formation of phenylacetic acid (hydrolysis) or other acidic byproducts could potentially lead to downstream reactions causing discoloration. If you observe such changes, it is critical to perform analytical testing (e.g., HPLC) to confirm the purity of the material before use.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.

Problem: My quantitative analysis (e.g., HPLC assay) shows a decrease in the concentration of this compound over a shorter-than-expected timeframe.

  • Plausible Cause: This issue strongly suggests that the compound is degrading under your experimental or storage conditions. The loss of the parent compound is typically accompanied by the appearance of new, unidentified peaks in the chromatogram.

  • Troubleshooting Steps & Rationale:

    • Verify Storage Conditions: Immediately confirm that the sample is being stored as recommended (cool, dry, protected from light, tightly sealed).[5][6] Improper storage is the most common cause of premature degradation.

    • Assess Solution Stability: If you are working with solutions, be aware that stability is often lower than in the solid state.[13] The solvent system itself can influence degradation. For example, unbuffered aqueous solutions can have a pH that promotes hydrolysis.

    • Perform a Forced Degradation Study: To proactively identify the issue, we recommend performing a forced degradation study as outlined in Protocol 3.1 . This will help you intentionally generate the degradation products seen in your chromatogram, confirm their origin, and understand the conditions causing the instability.

    • Develop a Stability-Indicating Method: Your analytical method must be able to separate the intact parent compound from all potential degradation products. If your peaks are co-eluting, you may not see new peaks, but rather a gradual, unexplained loss of the main peak. Refer to Protocol 3.2 for guidance on developing a suitable HPLC method.

Problem: I am observing new, unidentified peaks in my chromatogram when analyzing samples containing this compound.

  • Plausible Cause: These new peaks are almost certainly degradation products. Their retention time and response factor will differ from the parent compound.

  • Troubleshooting Steps & Rationale:

    • Hypothesize Degradant Identity: Based on the primary degradation pathways, the most likely impurities are:

      • Phenylacetic Acid: A product of hydrolysis. It is more polar than the parent amide and will likely have a shorter retention time in reverse-phase HPLC.

      • N-methyl-2-phenylacetamide: A product of oxidative N-demethylation. Its polarity is similar to the parent compound, so it may elute nearby.

    • Confirm via LC-MS: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).[14] By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can confirm their identity.

      • This compound: C₁₀H₁₃NO, MW = 163.22[15]

      • Phenylacetic Acid: C₈H₈O₂, MW = 136.15

      • N-methyl-2-phenylacetamide: C₉H₁₁NO, MW = 149.19

    • Reference Standard Co-injection: If you have access to reference standards of the suspected degradation products, spiking your sample with a small amount of the standard and observing co-elution is a powerful confirmation technique.

Section 3: Experimental Protocols

These detailed protocols provide a validated framework for assessing the stability of this compound.

Protocol 3.1: Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways, in line with ICH guidelines.[12][16]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.[14][17]

    • Incubate the solution at 60°C for 24 hours.

    • Before analysis, cool the solution and neutralize a 100 µL aliquot with 100 µL of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.[14][17]

    • Incubate the solution at 60°C for 8 hours.

    • Before analysis, cool the solution and neutralize a 100 µL aliquot with 100 µL of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.[14][16]

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.[16]

    • After exposure, dissolve the sample in methanol to a concentration of 0.5 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose both the solid sample and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 3.2). Aim for 5-20% degradation of the parent compound for optimal results.[17]

Protocol 3.2: Stability-Indicating HPLC-UV Method

Objective: To develop a robust reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 30% B to 90% B over 15 minA gradient is essential to ensure elution of both polar (degradants) and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detection 210 nmThe phenyl group provides strong UV absorbance at lower wavelengths.

Section 4: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. Below are the two most probable pathways for this compound.

Hydrolytic Degradation Pathway

Amide hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Both mechanisms lead to the cleavage of the amide bond.

G parent This compound prod1 Phenylacetic Acid parent->prod1 H+ or OH- / H₂O prod2 Dimethylamine parent->prod2 H+ or OH- / H₂O

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation Pathway

Oxidative degradation typically targets the electron-rich N-methyl groups. The reaction can proceed through a radical mechanism, leading to an unstable N-hydroxymethyl intermediate. This intermediate then decomposes to yield the N-demethylated product, N-methyl-2-phenylacetamide, and formaldehyde. This is a common metabolic and degradation route for N,N-dimethyl amides.[9][18]

G parent This compound intermediate [N-hydroxymethyl-N-methyl- 2-phenylacetamide] (Unstable Intermediate) parent->intermediate [O] prod1 N-methyl-2-phenylacetamide intermediate->prod1 prod2 Formaldehyde intermediate->prod2

Caption: Proposed oxidative N-demethylation pathway.

References

Troubleshooting N,N-Dimethyl-2-phenylacetamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N,N-Dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important amide, providing in-depth troubleshooting advice and detailed protocols to enhance the success of your experiments.

Introduction to Synthetic Strategies

This compound is a tertiary amide with applications as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its synthesis is typically approached via two primary routes: the acylation of dimethylamine with a phenylacetic acid derivative, or the hydrolysis of benzyl cyanide derivatives. Each pathway presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will explore both methodologies, offering solutions to common problems encountered in the lab.

Route 1: From Phenylacetic Acid

This is a widely used and reliable method that generally proceeds in two steps: the activation of phenylacetic acid, followed by amidation with dimethylamine.

Method 1A: The Acyl Chloride Approach

A classic and robust method involves the conversion of phenylacetic acid to phenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with dimethylamine.[1]

Reaction Scheme:

  • Activation: Phenylacetic Acid + SOCl₂ → Phenylacetyl Chloride + SO₂ + HCl

  • Amidation: Phenylacetyl Chloride + 2 HN(CH₃)₂ → this compound + (CH₃)₂NH₂⁺Cl⁻

Troubleshooting and FAQs for the Acyl Chloride Method

Q1: My yield of phenylacetyl chloride is low, and the product is dark. What went wrong?

A1: Low yield and discoloration during the formation of phenylacetyl chloride often point to side reactions or impurities.

  • Cause 1: Residual Water. Phenylacetic acid must be completely dry. Any moisture will react with thionyl chloride, consuming the reagent and generating HCl, which can complicate the reaction.

  • Solution: Ensure your phenylacetic acid is anhydrous. Drying it in a vacuum oven before use is good practice. Use anhydrous solvents if the reaction is performed in one.

  • Cause 2: Excess Heat. Overheating the reaction between phenylacetic acid and thionyl chloride can lead to decomposition and the formation of colored byproducts.

  • Solution: The reaction is often performed by gently warming the mixture. Maintain careful temperature control and monitor the reaction progress. Distillation of the resulting phenylacetyl chloride under reduced pressure is crucial for obtaining a pure intermediate.

  • Cause 3: Impure Thionyl Chloride. Old or improperly stored thionyl chloride can contain impurities like HCl, SO₂, and sulfur chlorides, which can lead to side reactions.

  • Solution: Use a fresh bottle of thionyl chloride or distill it before use.

Q2: During the amidation step with dimethylamine, my yield of the final product is lower than expected.

A2: Low yields in the amidation step can be attributed to several factors.

  • Cause 1: Hydrolysis of Phenylacetyl Chloride. Phenylacetyl chloride is highly reactive and susceptible to hydrolysis. The presence of water in the dimethylamine solution or the reaction solvent will convert the acyl chloride back to phenylacetic acid, which will not react further under these conditions.

  • Solution: Use an anhydrous grade of dimethylamine (often supplied as a solution in an anhydrous solvent like THF or ethanol) and ensure all glassware and solvents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

  • Cause 2: Stoichiometry of Dimethylamine. The reaction produces HCl as a byproduct, which will react with dimethylamine to form dimethylammonium chloride. Therefore, at least two equivalents of dimethylamine are required: one to act as the nucleophile and one to act as a base to neutralize the HCl.

  • Solution: Use at least a two-fold molar excess of dimethylamine relative to phenylacetyl chloride. Alternatively, use one equivalent of dimethylamine and one equivalent of a non-nucleophilic tertiary amine base like triethylamine to scavenge the HCl.

  • Cause 3: Inefficient Quenching and Work-up. Improper work-up can lead to loss of product.

  • Solution: After the reaction is complete, a careful aqueous work-up is necessary. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove excess dimethylamine and triethylamine. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any unreacted phenylacetic acid.

Q3: I am concerned about the formation of N-nitrosodimethylamine (NDMA). Is this a risk?

A3: The formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, can occur when dimethylamine reacts with nitrosating agents, such as nitrite ions, under acidic conditions.[4] In a typical laboratory synthesis of this compound, the risk is generally low unless there is a source of nitrite contamination in the reagents or solvents. This is a more significant concern in pharmaceutical manufacturing where water quality and raw material purity are strictly controlled to prevent NDMA formation.[5]

Method 1B: The Coupling Reagent Approach

To avoid the often harsh conditions of forming an acyl chloride, a coupling reagent can be used to directly form the amide bond between phenylacetic acid and dimethylamine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Reaction Scheme:

Phenylacetic Acid + HN(CH₃)₂ + Coupling Reagent → this compound + Byproducts

Troubleshooting and FAQs for the Coupling Reagent Method

Q1: My reaction with DCC is messy, and I'm having trouble purifying my product.

A1: A major drawback of using DCC is the formation of the byproduct N,N'-dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can be difficult to remove from the desired product.[7]

  • Solution 1: Filtration. Most of the DCU can be removed by filtration of the reaction mixture.

  • Solution 2: Solvent Choice. Performing the reaction in a solvent like dichloromethane, followed by filtration and then purification by column chromatography, is a common strategy.

  • Solution 3: Alternative Reagents. Consider using EDC. The corresponding urea byproduct is water-soluble, making it easily removable during an aqueous work-up.[6]

Q2: The yield of my amide is low even when using a coupling reagent.

A2: Low yields in coupling reactions can be due to incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[8]

  • Cause 1: Incomplete Activation. The carboxylic acid must be activated by the coupling reagent to react with the amine.

  • Solution: Ensure your coupling reagent is fresh and active. Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can sometimes improve yields.

  • Cause 2: Salt Formation. A competing acid-base reaction between phenylacetic acid and dimethylamine can form the ammonium carboxylate salt, which is unreactive.

  • Solution: The coupling reagent is designed to prevent this, but ensuring all reagents are mixed efficiently is important. Adding the coupling reagent to the carboxylic acid before introducing the amine can be beneficial.[6]

  • Cause 3: Side Reactions. With some coupling reagents, side reactions can occur. For example, the activated carboxylic acid can rearrange to an unreactive N-acylurea in the case of carbodiimides.

  • Solution: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can be used in conjunction with the coupling reagent. These additives form a more stable activated ester intermediate, which increases the reaction rate and suppresses side reactions.[8]

Coupling Reagent Common Byproduct Byproduct Removal Notes
DCC Dicyclohexylurea (DCU)FiltrationDCU has low solubility in many organic solvents.
EDC Water-soluble ureaAqueous work-upOften preferred for easier purification.
HATU/HBTU Water-solubleAqueous work-upHighly efficient but more expensive. Can cause guanidinylation of the amine if used in excess.[9]

Route 2: From Benzyl Cyanide

This route involves the partial hydrolysis of benzyl cyanide. While direct conversion to a tertiary amide is not standard, this section is relevant as the primary amide, 2-phenylacetamide, is a common precursor that can be subsequently N,N-dimethylated. A key challenge is controlling the reaction to prevent over-hydrolysis to phenylacetic acid.[10][11]

Reaction Scheme:

Benzyl Cyanide --(H₂O, H⁺ or OH⁻)--> 2-Phenylacetamide --(Further Hydrolysis)--> Phenylacetic Acid

Troubleshooting and FAQs for the Benzyl Cyanide Route

Q1: My main product is phenylacetic acid, not the desired amide.

A1: This is a classic case of over-hydrolysis. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.

  • Cause: Reaction conditions (temperature, time, or concentration of acid/base) are too harsh.

  • Solution: Carefully control the reaction parameters. For acid hydrolysis, using concentrated hydrochloric acid at a moderate temperature (around 40-50°C) can favor the formation of the primary amide.[11] The reaction should be monitored closely, and the product isolated once the starting material is consumed to prevent further hydrolysis.

Q2: I have a significant amount of an oily byproduct with a distinct almond-like smell.

A2: This could be unreacted benzyl cyanide.

  • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing in a heterogeneous reaction mixture.

  • Solution: Ensure efficient stirring, especially in the initial stages when the benzyl cyanide may not be fully dissolved.[11] Increase the reaction time or temperature moderately, while monitoring for the formation of phenylacetic acid.

Q3: My reaction mixture developed a strong, unpleasant odor, and I'm seeing an unexpected peak in my GC-MS.

A3: This could be due to the formation of isocyanobenzyl, a known byproduct in some nitrile reactions.[2]

  • Cause: This side reaction can be promoted under certain conditions, particularly with some catalysts.

  • Solution: Adhering to well-established protocols for nitrile hydrolysis, such as those using strong mineral acids, can minimize the formation of such byproducts.

Q4: I am using an alcohol as a solvent for the hydrolysis and getting an ester byproduct.

A4: You are likely observing the result of a Pinner reaction.

  • Cause: In the presence of an alcohol and a strong acid (like HCl gas), nitriles can form an imino ester salt (a Pinner salt). This intermediate is then hydrolyzed to an ester upon the addition of water.

  • Solution: Avoid using alcohols as solvents if you are performing an acid-catalyzed hydrolysis of benzyl cyanide with the intention of forming an amide. If an alcohol must be present, basic hydrolysis conditions would be more appropriate to avoid the Pinner reaction pathway.

Workflow Visualizations

Synthesis of this compound via the Acyl Chloride Route

A Phenylacetic Acid C Phenylacetyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E This compound C->E Amidation D Dimethylamine (2 eq.) D->E F Work-up & Purification E->F G Pure Product F->G

Caption: Workflow for the acyl chloride method.

Troubleshooting Logic for Low Amide Yield

Start Low Yield of Amide Q1 Check for Water Contamination Start->Q1 Sol1 Use Anhydrous Reagents/Solvents Q1->Sol1 Yes Q2 Review Stoichiometry Q1->Q2 No Sol2 Use >= 2 eq. of Amine or 1 eq. Amine + 1 eq. Base Q2->Sol2 Incorrect Q3 Assess Reaction Conditions Q2->Q3 Correct Sol3 Optimize Temperature & Time Q3->Sol3 Suboptimal Q4 Using Coupling Reagent? Q3->Q4 Optimal Sol4 Add HOBt/OxymaPure Q4->Sol4 Yes

References

Technical Support Center: Optimizing N,N-Dimethyl-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of N,N-Dimethyl-2-phenylacetamide. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural outlines, offering a deeper understanding of the reaction mechanisms and the rationale behind specific experimental choices to empower you in optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.

Q1: What are the primary synthetic routes to this compound?

There are two principal and reliable methods for synthesizing this compound:

  • Amide Coupling from Phenylacetic Acid: This is a widely used one-pot method where phenylacetic acid is activated in situ using a coupling agent, followed by the addition of dimethylamine. This approach is favored for its operational simplicity.

  • Acyl Chloride Formation and Subsequent Amidation: A classic, two-step approach where phenylacetic acid is first converted to the more reactive phenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The isolated or in situ generated acyl chloride is then reacted with dimethylamine.[1] This method often results in high yields due to the high reactivity of the acyl chloride intermediate.[1]

Q2: How do I choose between starting with phenylacetic acid versus phenylacetyl chloride?

The choice depends on factors like scale, desired purity, and available reagents.

  • Phenylacetic Acid (with coupling agent): This is generally safer and more convenient for lab-scale synthesis. It avoids the handling of corrosive and moisture-sensitive reagents like thionyl chloride. However, the cost of coupling agents can be a factor, and purification is required to remove byproducts derived from the coupling agent.

  • Phenylacetyl Chloride: This route is often more economical for large-scale production and can lead to very clean reactions with high conversion.[1] The primary challenge is the handling of phenylacetyl chloride, which is lachrymatory and moisture-sensitive. The reaction with dimethylamine is typically very fast and exothermic.

Q3: What is the role of a coupling agent in the reaction with phenylacetic acid?

A coupling agent's role is to convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby "activating" it for nucleophilic attack by the amine.[4] For instance, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then readily attacked by dimethylamine to form the stable amide bond.

Q4: Which solvents and bases are recommended for this synthesis?

  • Solvents: Anhydrous aprotic solvents are crucial to prevent hydrolysis of activated intermediates.[4] Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve a wide range of organic reagents. N,N-Dimethylformamide (DMF) can also be used but can be more challenging to remove during workup.

  • Bases: When using dimethylamine hydrochloride salt, a non-nucleophilic organic base is required to liberate the free amine. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used. Typically, two equivalents of the base are needed: one to neutralize the amine salt and one to scavenge the HCl generated during the reaction. When using gaseous dimethylamine or a solution of it in a solvent like THF, a base may still be beneficial to neutralize the carboxylic acid, preventing the formation of an unreactive ammonium salt.[4]

Troubleshooting Guide

Encountering issues during synthesis is common. This section provides a systematic approach to diagnosing and resolving specific experimental problems.

Problem: Low or No Product Yield

A low or non-existent yield is one of the most frequent issues in amide bond formation. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting_Yield start Low/No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents reagents_q1 Are reagents anhydrous? Is coupling agent active? Is amine salt-free? reagents->reagents_q1 Check conditions 2. Assess Reaction Conditions conditions_q1 Was temperature appropriate? Was reaction time sufficient? conditions->conditions_q1 Check workup 3. Evaluate Workup & Purification workup_q1 Is product water-soluble? Did an emulsion form? workup->workup_q1 Check reagents_q1->conditions If OK conditions_q1->workup If OK solution Problem Solved workup_q1->solution Address & Repeat

Caption: Troubleshooting workflow for low product yield.

Q: My reaction yield is disappointingly low. What should I investigate first?

A: Start with your reagents.

  • Water Contamination: The presence of water is highly detrimental. It can hydrolyze the activated carboxylic acid intermediate back to the starting material.[4] Ensure all solvents are anhydrous and reagents are dry.

  • Coupling Agent Potency: Coupling agents like EDC can degrade upon improper storage. It's advisable to use a fresh bottle or test the agent on a small-scale, reliable reaction.

  • Amine Deactivation: If you are using dimethylamine hydrochloride, ensure you have added at least two equivalents of a suitable base (like TEA or DIPEA). One equivalent is consumed to generate the free amine, and the second neutralizes the acid formed during coupling. An acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium carboxylate salt if not properly managed.[4]

  • Incorrect Stoichiometry: Double-check the molecular weights and calculations for all reagents. A slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid is often beneficial.

Q: I've confirmed my reagents are fine, but the yield is still low. What's next?

A: Scrutinize your reaction conditions.

  • Temperature: While many amide couplings proceed well at room temperature, some may require gentle heating (40-50 °C) to overcome activation energy barriers, particularly if steric hindrance is a factor.[4] Conversely, running the reaction at a lower temperature (0 °C to room temperature) can sometimes minimize side reactions.[4]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Amide couplings can take anywhere from a few hours to overnight. Assuming a standard reaction time without monitoring can lead to premature quenching of an incomplete reaction.

Problem: Significant Side Product Formation

Q: My TLC/LC-MS shows multiple spots. What are the likely side products and how can I avoid them?

A: The nature of the side products depends on the synthetic route.

  • If using a coupling agent (e.g., EDC): The most common byproduct is the N-acylurea, formed when the O-acylisourea intermediate rearranges or reacts with another molecule of the carboxylic acid. To minimize this, you can add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[4][7] These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to side reactions and more efficiently aminolyzed.[5][6]

EDC_Mechanism node_RCOOH Phenylacetic Acid (R-COOH) node_OAI O-Acylisourea (Reactive Intermediate) node_RCOOH:f0->node_OAI:f0 + EDC node_EDC EDC node_EDC:f0->node_OAI:f0 node_HOBtEster HOBt-Ester (More Stable Intermediate) node_OAI:f0->node_HOBtEster:f0 + HOBt node_Nacylurea N-Acylurea (Side Product) node_OAI:f0->node_Nacylurea:f0 Rearrangement (No Additive) node_HOBt HOBt (Additive) node_HOBt:f0->node_HOBtEster:f0 node_Amide This compound (Product) node_HOBtEster:f0->node_Amide:f0 + Amine node_Amine Dimethylamine (R'₂NH) node_Amine:f0->node_Amide:f0 node_Urea EDU (Byproduct) node_Amide->node_Urea

Caption: Role of HOBt in minimizing N-acylurea side product formation.

  • If using the acyl chloride route: The primary side product may be the corresponding anhydride, formed if the acyl chloride reacts with unreacted phenylacetic acid or its carboxylate salt. This is more likely if the conversion to the acyl chloride was incomplete. Ensuring complete conversion with a slight excess of the chlorinating agent (e.g., 1.2 eq of SOCl₂) and sufficient reaction time can mitigate this.

Problem: Difficult Product Isolation and Purification

Q: I'm struggling to isolate my product during the aqueous workup. What can I do?

A: this compound has some water solubility, which can complicate extractions.

  • Salting Out: During the aqueous workup, wash the organic layer with brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[8]

  • Managing Byproducts: If you used EDC, the urea byproduct (EDU) is water-soluble and can be removed with acidic washes (e.g., dilute HCl or NH₄Cl).[4] This also removes any excess base like TEA or DIPEA.

  • Breaking Emulsions: If an emulsion forms during extraction, it can often be broken by adding brine or filtering the mixture through a pad of Celite.[8]

Q: My product seems impure after column chromatography. Any tips?

A: Tertiary amides can sometimes be tricky to purify.

  • Alternative Purification: If the product is a solid, recrystallization is an excellent alternative to chromatography and often yields highly pure material.[9] Test various solvent systems (e.g., ethyl acetate/hexanes, acetone, ethanol).

  • Chromatography Conditions: If chromatography is necessary, ensure you are using an appropriate solvent system. A typical mobile phase would be a gradient of ethyl acetate in hexanes. Adding a small amount (0.5-1%) of triethylamine to the mobile phase can sometimes improve peak shape by deactivating acidic sites on the silica gel.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: EDC/HOBt Coupling Method

This protocol is recommended for its reliability and minimization of side products.

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
Phenylacetic Acid136.151.01.36 g
Dimethylamine HCl81.541.20.98 g
EDC·HCl191.701.22.30 g
HOBt135.121.21.62 g
Triethylamine (TEA)101.192.53.5 mL
Anhydrous DCM--50 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add phenylacetic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (50 mL).

  • Stir the mixture until all solids dissolve. Add triethylamine (2.5 eq) and dimethylamine hydrochloride (1.2 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[4][8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (e.g., 20-50% Ethyl Acetate in Hexanes) or recrystallization.

Protocol 2: Acyl Chloride Method

This protocol is suitable for larger scales and when a coupling agent is not desired.

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
Phenylacetic Acid136.151.01.36 g
Thionyl Chloride (SOCl₂)118.971.20.88 mL
Dimethylamine (2.0 M in THF)-1.57.5 mL
Anhydrous DCM--40 mL
Catalytic DMF-~1 drop~0.05 mL

Step-by-Step Procedure:

  • Acyl Chloride Formation: To a flame-dried flask under an inert atmosphere, add phenylacetic acid (1.0 eq), anhydrous DCM (20 mL), and one drop of DMF (catalyst).[10]

  • Cool the flask to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C) for 1-2 hours, or until gas evolution (HCl, SO₂) ceases.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. Caution: This step should be performed in a well-ventilated fume hood. The resulting crude phenylacetyl chloride is often used directly.

  • Amidation: Dissolve the crude phenylacetyl chloride in fresh anhydrous DCM (20 mL) and cool to 0 °C.

  • Slowly add the solution of dimethylamine in THF (1.5 eq) dropwise. An exothermic reaction and formation of a white precipitate (dimethylamine hydrochloride) will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction with 20 mL of water and proceed with the same aqueous workup as described in Protocol 1.

  • Purify as needed.

References

Technical Support Center: Column Chromatography Purification of N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of this and structurally similar amide compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Core Principles: Understanding the Chromatographic Behavior of this compound

This compound is a tertiary amide with distinct structural features that dictate its behavior on a chromatography column. Its purification is a balance of interactions:

  • Polarity: The molecule possesses moderate polarity. The polar character is derived from the amide functional group, specifically the carbonyl oxygen which can act as a hydrogen bond acceptor. The nonpolar nature comes from the phenyl ring and the two N-methyl groups.[1] This duality means it is readily soluble in many organic solvents but has a strong affinity for polar stationary phases like silica gel.

  • Stationary Phase Interaction: On a standard silica gel (SiO₂) column, the primary interaction is hydrogen bonding between the lone pairs on the amide's carbonyl oxygen and the acidic silanol groups (Si-OH) on the silica surface. This interaction is what allows for separation from less polar impurities.

  • Potential for Degradation: While generally stable, the acidic nature of standard silica gel can sometimes pose a risk for sensitive compounds or promote side reactions if certain impurities are present.[2] Understanding this is key to troubleshooting low yields.

Experimental Workflow: From Crude Mixture to Pure Compound

This section provides a comprehensive, step-by-step protocol for the purification of this compound.

Protocol 1: Complete Purification by Column Chromatography
  • Mobile Phase Selection via Thin-Layer Chromatography (TLC):

    • Prepare several TLC chambers with different solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[3][4]

    • Spot your crude reaction mixture on a TLC plate.

    • Develop the plates in the prepared chambers.

    • Visualize the plates under a UV lamp (254 nm), as the phenyl group makes the compound UV-active.[5]

    • The ideal solvent system is one that moves the desired this compound spot to a Retention Factor (Rf) of approximately 0.25-0.35.[2] This ensures the compound will move through the column at a reasonable rate without eluting too quickly.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and use gentle air pressure or gravity to pack the silica bed, ensuring it is uniform and free of air bubbles or channels.[6]

    • Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[7] Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7] This method is superior for preventing band broadening and improving separation.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to begin eluting the solvent through the column. Maintain a consistent flow rate.

    • Collect the eluent in sequentially numbered test tubes or flasks.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more tightly bound compounds.[4]

  • Analysis of Fractions:

    • Using TLC, spot every few fractions on a single plate alongside a spot of your crude starting material.

    • Develop and visualize the TLC plate.

    • Combine the fractions that contain only the pure desired product.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A streamlined workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My product is not eluting from the column, even after I've passed a large volume of the mobile phase determined by TLC.

  • Probable Cause: The mobile phase is too non-polar. The Rf value on a TLC plate does not always perfectly predict column behavior, and the amide's interaction with the large surface area of the column's silica is stronger than anticipated.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from a 9:1 mixture to an 8:2, then 7:3 mixture, collecting fractions throughout. This gradient elution will weaken the interaction between your compound and the silica gel, allowing it to elute.[4]

Q2: The product is eluting, but it's mixed with a close-running impurity. My TLC showed good separation.

  • Probable Cause 1: You overloaded the column. Too much crude material for the amount of silica gel will cause bands to broaden and overlap.

  • Solution 1: Reduce the amount of material loaded onto the column or use a larger column with more stationary phase. A common guideline is to use at least 50g of silica for every 1g of crude mixture.

  • Probable Cause 2: The sample was not loaded in a concentrated band. If you dissolved the sample in too much solvent for wet-loading, the starting band is too wide.

  • Solution 2: Use the dry-loading method described in the protocol above.[7] This ensures the sample starts as a very narrow, concentrated band, maximizing the potential for separation.

  • Probable Cause 3: The chosen solvent system lacks the specific selectivity for this pair of compounds.

  • Solution 3: Try a different solvent system. Instead of a hexane/ethyl acetate mixture, explore systems with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[5] Sometimes, a solvent that provides different types of interactions (like pi-pi stacking with toluene) can resolve compounds that co-elute in other systems.

Q3: My compound is streaking on the TLC plate and I'm getting a low yield from the column. I suspect it's decomposing.

  • Probable Cause: The compound may be sensitive to the acidic surface of the silica gel.[2] Amides are generally stable, but if other functionalities are present or if certain acidic impurities are in the crude mixture, degradation can occur.

  • Solution: Deactivate the silica gel. Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.5-1% by volume).[8] This neutralizes the most acidic sites on the silica, preventing degradation. Alternatively, consider using a different stationary phase, such as neutral alumina, which is less acidic.

Q4: I can't see my compound on the TLC plate using a UV lamp.

  • Probable Cause: While this compound should be UV active, it's possible your concentration is too low to detect, or you are looking for an impurity that is not UV active.

  • Solution: Use a chemical stain. After checking under UV, let the TLC plate dry completely and then dip it into a staining solution.

    • Potassium Permanganate (KMnO₄) stain: Excellent for most organic compounds as it reacts with anything that can be oxidized. Spots appear as yellow/brown on a purple background.

    • Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[9]

Diagram 2: Troubleshooting Decision Tree

G Start Problem Occurs Q1 What is the issue? Start->Q1 NoElution No Product Eluting Q1->NoElution No Product PoorSep Poor Separation Q1->PoorSep Mixed Fractions Degradation Streaking / Low Yield Q1->Degradation Decomposition SolventPolarity Is solvent too non-polar? NoElution->SolventPolarity IncreasePolarity Solution: Increase eluent polarity (e.g., more EtOAc) SolventPolarity->IncreasePolarity Yes CheckLoading Was column overloaded or sample band too wide? PoorSep->CheckLoading FixLoading Solution: 1. Reduce sample load 2. Use dry-loading technique CheckLoading->FixLoading Yes ChangeSolvent Solution: Try a different solvent system (e.g., DCM/MeOH) CheckLoading->ChangeSolvent No CheckAcidity Is compound acid-sensitive? Degradation->CheckAcidity Deactivate Solution: 1. Add 1% Et3N to eluent 2. Use neutral alumina CheckAcidity->Deactivate Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: This depends heavily on your synthetic route. If you are preparing it from phenylacetic acid and dimethylamine using a coupling agent, common impurities could include unreacted phenylacetic acid (which is highly polar and will stick to the baseline on TLC in typical solvents) or byproducts from the coupling agent. If synthesizing from phenylacetyl chloride, residual starting material or hydrolyzed phenylacetic acid could be present.[10][11]

Q2: Can I use reversed-phase chromatography to purify this compound?

A2: Yes, reversed-phase chromatography is a viable alternative, particularly for HPLC applications. In this mode, you would use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[12][13] this compound would elute earlier with higher concentrations of the organic solvent. This technique is excellent for analytical purposes or for purifying highly polar compounds that do not retain well on silica.

Q3: How much crude material can I load on my column?

A3: The loading capacity depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between spots), you can load more, perhaps a 1:30 ratio of crude material to silica gel by weight. For difficult separations, a ratio of 1:100 or even higher is recommended to ensure baseline separation.

Q4: My purified product is an oil, but I expected a solid. Is it impure?

A4: Not necessarily. While some related compounds are solids, this compound can exist as a low-melting solid or an oil, especially if even trace amounts of solvent remain.[14] First, ensure all solvent is removed under a high vacuum. If it remains an oil, its purity should be confirmed by analytical methods like NMR or GC-MS rather than by its physical state alone.

Data Summary

The following table provides a reference for typical solvent systems and expected behavior. Note that Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature.

Stationary PhaseCommon Mobile Phase (v/v)Target Compound (Amide) RfPotential Impurity (e.g., Phenylacetic Acid) Rf
Silica Gel7:3 Hexane:Ethyl Acetate~0.3 - 0.4< 0.1 (Baseline)
Silica Gel3:1 Hexane:Ethyl Acetate[15]~0.2 - 0.3< 0.1 (Baseline)
Silica Gel1:1 Hexane:Ethyl Acetate~0.5 - 0.6~0.1 - 0.2
Silica Gel95:5 Dichloromethane:Methanol~0.4 - 0.5~0.1

References

Technical Support Center: Impurity Identification in N,N-Dimethyl-2-phenylacetamide by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of N,N-Dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and robust protocols for identifying and characterizing impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Our focus is on delivering not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your analytical workflow. All recommendations are grounded in established best practices and authoritative guidelines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile and analysis of this compound.

Q1: What are the likely process-related impurities in this compound?

A1: Understanding the synthetic route is critical for predicting potential impurities. A common industrial synthesis involves reacting an activated form of phenylacetic acid (like an acyl chloride) with dimethylamine.[1][]

Based on this, the primary process-related impurities include:

  • Starting Materials: Unreacted phenylacetic acid and residual dimethylamine.

  • Reagents: Impurities from reagents used in the synthesis, such as thionyl chloride or coupling agents like DCC or HATU.[][3][4]

  • By-products: Molecules formed from side reactions. For instance, N,N-Dimethyl-2-oxo-2-phenylacetamide could potentially form under certain oxidative conditions.[1][5]

  • Degradation Products: The primary degradation pathway is hydrolysis of the amide bond, which would regenerate phenylacetic acid and dimethylamine.

It is essential to document all potential impurities as per regulatory guidelines like ICH Q3A, which provides a framework for the content and qualification of impurities in new drug substances.[6][7][8]

Q2: What is the optimal ionization mode (ESI+ or ESI-) for this compound and its impurities?

A2: For this compound, Positive Electrospray Ionization (ESI+) is the recommended mode.

Causality: The molecule is a tertiary amide. While amides can be protonated on either the oxygen or nitrogen atom, ESI mass spectra are most consistent with fragmentation originating from the N-protonated species.[9] This protonation occurs readily in the presence of an acidic mobile phase additive (e.g., formic acid), forming the [M+H]⁺ ion. ESI is a "soft" ionization technique, ideal for generating intact molecular ions with minimal fragmentation in the source.[10][11]

Most predicted impurities, such as unreacted starting materials or simple by-products, are also amenable to ESI+. For acidic impurities like phenylacetic acid, ESI- would be more sensitive, but running in ESI+ is usually sufficient for detection at relevant levels, often as sodium or potassium adducts. A good practice is to perform an initial screen in both modes to ensure no significant impurities are missed.

Q3: How can I predict the MS/MS fragmentation pattern for this compound to help identify unknown impurities?

A3: Predicting fragmentation is key to structural elucidation. For the [M+H]⁺ ion of this compound (C₁₀H₁₃NO, Exact Mass: 163.0997), the most likely fragmentation pathways involve cleavage of the relatively weak amide bond and bonds alpha to the carbonyl group and phenyl ring.[12][13]

Predicted Fragmentation of this compound ([M+H]⁺ = m/z 164.1070)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
164.1119.145.0 (HN(CH₃)₂)Phenylacetyl ion
164.191.173.0 (C₃H₇NO)Tropylium ion (from benzyl group)
164.174.190.0 (C₇H₆)Protonated N,N-dimethylformamide
164.146.1118.0 (C₈H₈O)Protonated dimethylamine

This table presents predicted fragmentation data. Actual results may vary based on instrumental conditions.

When analyzing an unknown impurity, look for common fragments shared with the parent compound. For example, the presence of the tropylium ion at m/z 91.1 strongly suggests the impurity retains the benzyl moiety.

Below is a diagram illustrating the predicted fragmentation pathway.

G cluster_frags Primary Fragments parent This compound [M+H]⁺ m/z 164.1 frag1 m/z 119.1 (Phenylacetyl ion) parent->frag1 - HN(CH₃)₂ frag2 m/z 91.1 (Tropylium ion) parent->frag2 - C₃H₇NO frag3 m/z 46.1 (Protonated Dimethylamine) parent->frag3 - C₈H₈O

Caption: Predicted MS/MS fragmentation of this compound.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues encountered during LC-MS analysis in a question-and-answer format.

LC Method & Chromatography Issues
Q: My peak for this compound is tailing significantly. What are the common causes and solutions?

A: Peak tailing is a frequent issue that can compromise resolution and integration accuracy.[14] The causes can be chemical or physical.

Troubleshooting Peak Tailing:

SymptomPotential CauseRecommended Solution
All peaks tail Physical Issue: Partial blockage of the column inlet frit; extra-column dead volume (e.g., bad fitting).1. Backflush the column: Reverse the column and flush to waste with a strong solvent.[14] 2. Check fittings: Ensure all fittings between the injector and detector are zero-dead-volume and properly seated.[15]
Only the main peak (or basic compounds) tail Chemical Issue (Secondary Interactions): The analyte is interacting with acidic silanol groups on the C18 stationary phase.1. Lower mobile phase pH: Add 0.1% formic acid to the mobile phase to protonate the analyte and suppress silanol interactions. 2. Check for column overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you are overloading the column. Reduce injection mass.[15][16]
Peak tailing gets worse over time Column Contamination/Aging: Strongly retained compounds from previous injections have built up on the column, or the stationary phase is degrading.1. Implement a column wash: Use a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) after each analytical run or batch. 2. Use a guard column: A guard column protects the analytical column from strongly retained matrix components.[16][17] 3. Replace the column: Columns are consumables; if performance cannot be restored, it must be replaced.[16]
Q: I am not getting enough separation between my main peak and a closely eluting impurity. How can I improve resolution?

A: Improving resolution requires manipulating selectivity, efficiency, or retention.

  • Modify the Mobile Phase Gradient: Make the gradient shallower around the elution time of the critical pair. A slower ramp rate (e.g., changing from a 5-minute to a 20-minute gradient) increases the time the analytes spend interacting with the stationary phase, improving separation.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter elution order and improve selectivity.

  • Adjust pH: If the impurity has an ionizable group, adjusting the mobile phase pH can change its retention time relative to the neutral parent compound.

  • Change the Stationary Phase: If mobile phase optimization fails, switch to a column with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column offers different interaction mechanisms (like pi-pi stacking) compared to a standard C18.[16]

MS Detection & Data Interpretation Issues
Q: I'm seeing a lot of background noise and adducts (e.g., [M+Na]⁺, [M+K]⁺) in my mass spectrum. How can I get a cleaner signal?

A: A clean spectrum is crucial for confident identification.

  • Source of Contamination:

    • Mobile Phase: Always use LC-MS grade solvents and additives.[16] Glassware can leach sodium and potassium ions; use polypropylene containers for mobile phase preparation.

    • Sample Matrix: The sample itself can be a source of salts. Consider a simple solid-phase extraction (SPE) cleanup if the matrix is complex.

    • System Contamination: A dirty ion source or transfer optics can contribute to high background. Follow the manufacturer's protocol for cleaning the ion source.

  • Minimizing Adducts:

    • Increase Acid Concentration: Slightly increasing the concentration of formic acid (e.g., to 0.2%) can enhance protonation and suppress sodium/potassium adduct formation.

    • Use Ammonium Acetate: If adducts are persistent, adding a low concentration (e.g., 5-10 mM) of ammonium acetate can sometimes provide the [M+NH₄]⁺ adduct, which is often more stable and easier to interpret than alkali metal adducts.[18]

Q: An unknown peak has the same mass as a predicted impurity, but a different retention time. How do I confirm its identity?

A: Co-elution is not sufficient for identification. Mass identity alone is also insufficient, especially for isomers.

  • MS/MS Fragmentation Comparison: This is the most powerful tool. Acquire an MS/MS spectrum of the unknown peak in your sample and compare it to the MS/MS spectrum of a certified reference standard of the suspected impurity, analyzed under the identical LC-MS conditions. The fragmentation patterns must match.[19]

  • Spiking Study: Obtain a reference standard of the suspected impurity. Prepare two samples: one with your original material, and one "spiked" with a small amount of the reference standard. Analyze both. If the unknown peak in the original sample increases in area in the spiked sample without a new peak appearing, it provides strong evidence of identity.

The following workflow diagram outlines the impurity identification process.

G start Analyze Sample by LC-MS detect Detect Unknown Peak start->detect check_mass Does Exact Mass Match a Predicted Impurity? detect->check_mass msms Acquire MS/MS Spectrum check_mass->msms Yes investigate Further Structural Elucidation (e.g., NMR, HRMS) check_mass->investigate No compare Compare Fragmentation to Parent Compound & Library Data msms->compare propose Propose Putative Structure compare->propose confirm Confirm with Reference Standard (Spiking & MS/MS Match) propose->confirm report Report Identified Impurity confirm->report

Caption: General workflow for LC-MS based impurity identification.

Section 3: Experimental Protocols

Protocol 1: General Purpose LC-MS Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its potential impurities. It should be optimized for your specific instrument and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.[20] Using a solvent composition for your sample diluent that is weaker than or equal to the initial mobile phase strength is recommended to avoid poor peak shape.[17]

2. LC-MS Conditions:

ParameterRecommended Setting
LC System UPLC/HPLC system coupled to a mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, <3 µm particle size)[21][22]
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS; Triple Quadrupole (QqQ) for targeted analysis.
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 - 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 400 °C
Scan Range (Full Scan) m/z 50 - 500
MS/MS (Data-Dependent) Acquire MS/MS spectra for the top 3 most intense ions per scan. Use a collision energy ramp (e.g., 10-40 eV).

3. Data Analysis:

  • Process the chromatogram to identify all peaks.

  • For each peak, extract the accurate mass from the full scan data and propose an elemental composition.

  • Compare the measured mass and retention time against a list of predicted impurities.

  • For any unknown peaks above the reporting threshold (as defined by ICH Q3A/Q3B guidelines), analyze the MS/MS fragmentation pattern to propose a structure.[23][24]

References

Minimizing dimer formation in N,N-Dimethyl-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the minimization of dimer formation. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered during the synthesis of this compound:

Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct. What is it and why is it forming?

A1: The most common high-molecular-weight byproduct in this synthesis is a dimer resulting from the self-condensation of phenylacetic acid. This typically occurs when the carboxylic acid is activated by a coupling agent, forming a symmetric anhydride which can then react with another molecule of phenylacetic acid or undergo further reactions.[1]

Q2: What is the primary cause of this dimer formation?

A2: Dimer formation is primarily caused by the reaction of the activated phenylacetic acid intermediate with another molecule of phenylacetic acid before it has a chance to react with dimethylamine. This is particularly prevalent when using carbodiimide coupling agents like DCC.[1]

Q3: How can I quickly check if dimer formation is a significant issue in my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of your reaction. The dimer, being of higher molecular weight and different polarity than the starting material and product, will appear as a distinct spot. Comparing the intensity of this spot to your product spot will give you a qualitative assessment of the extent of this side reaction.

Q4: Are there specific coupling reagents that are more prone to causing dimer formation?

A4: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are well-known to promote the formation of symmetric anhydrides from carboxylic acids, which is a key step in dimer formation.[1] While effective for amide bond formation, they require careful control of reaction conditions to minimize this side reaction.

Q5: What is the simplest change I can make to my protocol to reduce dimer formation?

A5: One of the simplest and most effective changes is the addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), to your reaction mixture. These additives react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine and less prone to forming the symmetric anhydride.[2][3]

In-Depth Troubleshooting Guide: Minimizing Dimer Formation

This section provides a detailed analysis of the causes of dimer formation and comprehensive strategies to mitigate this side reaction.

Understanding the Mechanism of Dimer Formation

The formation of a dimer during the synthesis of this compound is a competing reaction pathway that reduces the yield of the desired product. The most likely dimeric byproduct is formed through the self-condensation of phenylacetic acid. This process is particularly relevant when using coupling agents that activate the carboxylic acid.

The generalized mechanism, especially with carbodiimide reagents like DCC, involves the following steps:

  • Activation of Phenylacetic Acid: The carboxylic acid attacks the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[1][4][5]

  • Competing Pathways: This O-acylisourea intermediate is at a critical juncture and can react via two main pathways:

    • Desired Pathway: It is attacked by dimethylamine to form the desired this compound and a urea byproduct (e.g., dicyclohexylurea, DCU).

    • Undesired Dimerization Pathway: It is attacked by a second molecule of phenylacetic acid to form a symmetric anhydride. This anhydride can then react with dimethylamine to form the desired product, but its formation represents a parallel, often less efficient, reaction pathway that can lead to other byproducts.

Below is a diagram illustrating these competing reaction pathways.

G cluster_activation Activation Step cluster_desired Desired Pathway cluster_undesired Undesired Dimerization Pathway Phenylacetic_Acid Phenylacetic Acid Activated_Intermediate O-Acylisourea Intermediate Phenylacetic_Acid->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., DCC) Product This compound Activated_Intermediate->Product + Dimethylamine Symmetric_Anhydride Symmetric Anhydride Activated_Intermediate->Symmetric_Anhydride + Phenylacetic Acid Dimethylamine Dimethylamine Urea_Byproduct Urea Byproduct (e.g., DCU) Phenylacetic_Acid_2 Phenylacetic Acid (2nd molecule) Symmetric_Anhydride->Product + Dimethylamine (slower)

Competing pathways in this compound synthesis.
Strategies for Minimizing Dimer Formation

The key to minimizing dimer formation is to favor the reaction of the activated intermediate with dimethylamine over its reaction with another molecule of phenylacetic acid. This can be achieved through several strategic adjustments to your experimental protocol.

The selection of the coupling reagent is critical. While carbodiimides are common, uronium/aminium or phosphonium-based reagents in combination with additives can offer superior performance in suppressing side reactions.

Coupling Reagent/Additive Class Advantages in Minimizing Dimerization Considerations
DCC/EDC + HOBt/HOAt Carbodiimide + AdditiveHOBt/HOAt intercepts the O-acylisourea to form a less reactive but more selective active ester, which is less prone to forming the symmetric anhydride.[2][3]DCC can lead to insoluble DCU byproduct, complicating purification. EDC is water-soluble, simplifying workup.
HATU/HBTU Uronium/AminiumHighly efficient and fast reacting, promoting the desired reaction with the amine. The formation of the active ester with HOAt (in HATU) or HOBt (in HBTU) is rapid.Higher cost compared to carbodiimides. Excess reagent can lead to side reactions with the amine.[3]
PyBOP PhosphoniumEfficiently forms the active ester, minimizing the lifetime of intermediates that can lead to dimerization.Can be more expensive and generates phosphine oxide byproducts.
  • Order of Addition: It is often beneficial to pre-activate the phenylacetic acid with the coupling agent and any additives before adding the dimethylamine. This allows for the formation of the active ester intermediate in a controlled manner. However, for some highly reactive coupling agents, simultaneous addition or addition of the coupling agent to a mixture of the acid and amine may be preferred to keep the concentration of the activated acid low. A small-scale trial is recommended to determine the optimal order of addition for your specific setup.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions. High temperatures can accelerate the undesired rearrangement of the O-acylisourea intermediate.[6]

  • Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure that the activated acid is more likely to react with the amine rather than another molecule of the acid. Avoid a large excess of the coupling agent, as this can lead to other side reactions.[3]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly used. The choice of solvent can influence the solubility of reactants and intermediates and thus affect reaction rates. Solvents with low dielectric constants like DCM can sometimes minimize the rearrangement of the O-acylisourea to the stable N-acylurea.[1]

Optimized Experimental Protocols

Below are two detailed protocols for the synthesis of this compound, optimized to minimize dimer formation.

This protocol utilizes a water-soluble carbodiimide (EDC) for easy purification and HOBt to suppress dimer formation.

Materials:

  • Phenylacetic acid (1.0 eq)

  • N,N-Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylacetic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C. This is the pre-activation step.

  • Slowly add the N,N-dimethylamine solution (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the phenylacetic acid.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

This protocol uses a highly efficient uronium-based coupling agent for rapid and clean conversion.

Materials:

  • Phenylacetic acid (1.0 eq)

  • N,N-Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous LiCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the N,N-dimethylamine solution (1.2 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer several times with a saturated aqueous LiCl solution to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Troubleshooting Workflow

If you are still observing significant dimer formation after implementing the above strategies, follow this systematic troubleshooting workflow.

G start High Dimer Formation Observed check_reagents Check Reagent Quality (Coupling agent, amine, solvent) start->check_reagents reagents_ok Reagents are fresh and anhydrous check_reagents->reagents_ok Yes reagents_bad Reagents are old or wet check_reagents->reagents_bad No check_protocol Review Protocol reagents_ok->check_protocol replace_reagents Replace/purify reagents reagents_bad->replace_reagents replace_reagents->check_reagents protocol_ok Protocol follows best practices check_protocol->protocol_ok Yes protocol_bad Suboptimal protocol check_protocol->protocol_bad No change_reagent Change Coupling Reagent/Additive protocol_ok->change_reagent optimize_protocol Optimize Protocol: - Lower temperature - Adjust stoichiometry - Change order of addition protocol_bad->optimize_protocol optimize_protocol->check_protocol use_additive Using carbodiimide without additive change_reagent->use_additive Yes use_uronium Using carbodiimide with additive change_reagent->use_uronium No add_additive Add HOBt or HOAt use_additive->add_additive success Dimer Formation Minimized add_additive->success switch_to_uronium Switch to HATU or HBTU use_uronium->switch_to_uronium switch_to_uronium->success

Systematic troubleshooting workflow for dimer formation.

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: N,N-Dimethyl-2-phenylacetamide vs. N,N-Diethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N,N-Dimethyl-2-phenylacetamide (DMPA) and N,N-Diethyl-2-phenylacetamide (DEPA) for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of properties, we will dissect the nuances of their synthesis, reactivity, and application, supported by experimental data and mechanistic insights to inform your selection in a laboratory context.

Introduction: The Phenylacetamide Scaffold

N,N-disubstituted 2-phenylacetamides are a cornerstone class of molecules in organic synthesis. Their robust amide backbone and the reactive α-methylene group make them versatile intermediates for constructing more complex molecular architectures. They are particularly valuable as precursors in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Among this class, this compound and its close analog, N,N-Diethyl-2-phenylacetamide, are frequently encountered. While structurally similar, the subtle difference between their N-alkyl substituents—methyl versus ethyl—imparts distinct physicochemical properties and reactivity profiles that can significantly influence their utility in a synthetic workflow. This guide aims to elucidate these differences to facilitate more strategic and efficient molecular design.

Synthetic Routes: Accessibility and Strategy

The most prevalent and industrially scalable method for synthesizing both DMPA and DEPA is the amidation of phenylacetic acid or its more reactive derivatives.

Primary Synthetic Pathway: Acyl Chloride Aminolysis

The classical approach involves a two-step process: the conversion of phenylacetic acid to phenylacetyl chloride, followed by reaction with the corresponding secondary amine (dimethylamine or diethylamine).[4] This method is favored for its reliability and generally high yields. The initial activation of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride circumvents the high temperatures and pressures often required for direct thermal amidation, making it more amenable to standard laboratory conditions.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Phenylacetic Acid Phenylacetic Acid Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetic Acid->Phenylacetyl Chloride  Activation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Phenylacetic Acid Product N,N-Dialkyl-2-phenylacetamide Phenylacetyl Chloride->Product  Nucleophilic Acyl  Substitution Dialkylamine R₂NH (R = Methyl or Ethyl) Dialkylamine->Phenylacetyl Chloride

Caption: Common synthetic pathway for DMPA and DEPA.

Alternative Pathway: Direct Amidation

Advances in catalysis have enabled direct amidation routes that couple carboxylic acids and amines without prior activation, offering a more atom-economical and environmentally benign alternative.[5] Catalysts such as boric acid derivatives, nickel chloride (NiCl₂), or titanocene dichloride (TiCp₂Cl₂) can facilitate this transformation under milder conditions than uncatalyzed thermal methods.[5][6][7][8] While promising, these methods may require careful optimization of catalysts and reaction conditions, and their substrate scope can be more limited compared to the acyl chloride route.

Comparative Physicochemical Properties

The choice between DMPA and DEPA can often be guided by their fundamental physical properties, which affect their handling, solubility in reaction media, and purification procedures.

PropertyThis compound (DMPA)N,N-Diethyl-2-phenylacetamide (DEPA)Source(s)
CAS Number 18925-69-42431-96-1[1][9]
Molecular Formula C₁₀H₁₃NOC₁₂H₁₇NO[1][9]
Molecular Weight 163.22 g/mol 191.27 g/mol [1][9]
Appearance White solidColorless to yellow liquid or semi-solid[1]
Boiling Point Not widely reported169-171 °C @ 18 mmHg[9]
Melting Point Not widely reported84-86 °C (may vary)[10]
Density Not widely reported1.004 g/mL at 25 °C[9]
LogP 1.3 (Predicted)2.1 - 2.4[10][11][12]

Note: Experimental data for some properties of DMPA are not consistently available in public literature, reflecting its primary role as a synthetic intermediate rather than a final product.

Performance in Synthetic Applications: A Comparative Analysis

The key distinction in the synthetic utility of DMPA and DEPA arises from the steric and electronic differences between the N,N-dimethyl and N,N-diethyl groups.

Steric Hindrance: The most significant factor is the increased steric bulk of the two ethyl groups in DEPA compared to the methyl groups in DMPA. This has several implications:

  • Reactivity at the Carbonyl: The carbonyl carbon of DEPA is more sterically shielded. This can decrease the rate of nucleophilic attack, such as in hydrolysis reactions. Both amides are generally resistant to basic hydrolysis, but DEPA's greater steric hindrance may enhance this stability further.[13]

  • Enolate Formation and Reactivity: Both amides can be deprotonated at the α-carbon to form a reactive enolate intermediate, which can then be alkylated or used in other C-C bond-forming reactions.[4] The bulkier N,N-diethyl group in DEPA can influence the stereoselectivity of these reactions and may slightly hinder the approach of electrophiles to the α-carbon.

Electronic Effects: The ethyl groups in DEPA are slightly more electron-donating than the methyl groups in DMPA through induction. This marginally increases the electron density on the nitrogen atom, which can influence the rotational barrier of the C-N amide bond and the basicity of the carbonyl oxygen. However, in most synthetic contexts, steric effects are the dominant differentiating factor.

Specific Applications and Divergence:

  • This compound (DMPA): This compound is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1][4] Its lower steric profile makes it a reliable building block where subsequent transformations at the amide or α-carbon are required. It can also participate in palladium-catalyzed reactions, such as ortho-arylation or oxidation to form N,N-Dimethyl-2-oxo-2-phenylacetamide.[4][14]

  • N,N-Diethyl-2-phenylacetamide (DEPA): While also a competent synthetic intermediate, DEPA is most famously known for its application as a broad-spectrum insect repellent.[9][15] This distinct biological activity sets it apart from DMPA and makes it a target molecule in its own right, particularly in the fields of medical entomology and agrochemistry. Its higher lipophilicity (indicated by a greater LogP value) likely contributes to its effectiveness and persistence as a topical repellent.

Experimental Protocol: Synthesis of N,N-Diethyl-2-phenylacetamide (DEPA)

This protocol is representative of the acyl chloride aminolysis method, a robust and high-yielding procedure adaptable for both compounds.

Objective: To synthesize N,N-Diethyl-2-phenylacetamide from phenylacetyl chloride and diethylamine.

Materials:

  • Phenylacetyl chloride

  • Diethylamine

  • Diethyl ether (anhydrous)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetyl chloride (1.0 mmol) in 10 mL of anhydrous diethyl ether.

  • Amine Addition: To the stirred solution, slowly add diethylamine (1.1 mmol, 1.1 equivalents). The reaction is often exothermic; maintain the temperature at or below room temperature with an ice bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature. A white precipitate (diethylammonium chloride) will form. Monitor the reaction for completion using Thin Layer Chromatography (TLC), typically for 15-30 minutes.[16]

  • Workup - Quenching and Extraction: Upon completion, filter the reaction mixture to remove the precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 10 mL), 1N NaOH (2 x 10 mL), and brine (1 x 10 mL).[16] The acid wash removes excess diethylamine, while the base wash removes any residual phenylacetic acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product, N,N-Diethyl-2-phenylacetamide, is often obtained as a viscous oil of sufficient purity for many applications.[16] Further purification can be achieved by vacuum distillation or column chromatography if required. Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

A 1. Dissolve Phenylacetyl Chloride in Diethyl Ether B 2. Add Diethylamine (1.1 eq) A->B C 3. Stir at RT Monitor by TLC B->C D 4. Filter Precipitate C->D E 5. Aqueous Workup (HCl, NaOH, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H Final Product: N,N-Diethyl-2-phenylacetamide G->H

Caption: Experimental workflow for the synthesis of DEPA.

Conclusion and Strategic Recommendations

The selection between this compound and N,N-Diethyl-2-phenylacetamide is a strategic decision dictated by the specific goals of a synthetic campaign.

  • Choose this compound (DMPA) when:

    • It is used as a versatile, less-hindered intermediate for further functionalization.

    • The target molecule requires a dimethylamino moiety.

    • Minimizing steric hindrance in subsequent reaction steps is critical.

  • Choose N,N-Diethyl-2-phenylacetamide (DEPA) when:

    • The target molecule is the final product itself, valued for its biological activity as an insect repellent.

    • Enhanced stability against hydrolysis is desired.

    • The increased steric bulk can be leveraged to influence stereochemical outcomes in α-functionalization reactions.

Ultimately, both molecules are valuable tools in the synthetic chemist's arsenal. By understanding the causal relationships between their structure and reactivity, researchers can make more informed and effective decisions, optimizing reaction pathways and accelerating the discovery and development process.

References

A Senior Application Scientist's Guide to the Synthesis of N,N-Dimethyl-2-phenylacetamide: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N,N-Dimethyl-2-phenylacetamide

This compound (CAS No: 18925-69-4, Molecular Formula: C₁₀H₁₃NO) is a versatile amide that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1][2][3][4] Its structural motif is a precursor in the development of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] Furthermore, its utility extends to agrochemicals and as a reagent in broader organic synthesis.[2] Given its importance, the selection of an optimal synthetic route is a critical decision for any research or development campaign, directly impacting yield, purity, cost, and environmental footprint.

This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this compound: the classical acyl chloride method and modern catalytic direct amidation. We will explore the underlying chemical principles, process advantages and disadvantages, and provide actionable experimental protocols to empower you to make the most informed decision for your specific application.

Comparative Analysis of Synthesis Routes

The choice of a synthetic strategy is a balancing act between established reliability and the pursuit of process efficiency and sustainability. Here, we dissect the two most prominent methods for synthesizing this compound.

Route 1: The Classical Acyl Chloride Pathway

This traditional, two-step approach is widely regarded as the industrial standard due to its robustness and consistently high yields.[1] The core principle involves "activating" the relatively unreactive carboxylic acid group of phenylacetic acid by converting it into a highly electrophilic acyl chloride intermediate.

Chemical Principle: The synthesis begins with the conversion of phenylacetic acid to phenylacetyl chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂). This intermediate is not isolated but is reacted in situ with dimethylamine. The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with the amine. The nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the final this compound.[1]

Advantages:

  • High Reliability & Yield: This is a well-established method known for its dependability and frequently high product yields.[1]

  • Broad Applicability: The methodology is versatile and can be applied to a wide range of carboxylic acids and amines.

Disadvantages:

  • Multi-Step Process: The two-step nature adds operational complexity compared to one-pot alternatives.

  • Hazardous Reagents: The use of thionyl chloride is a significant drawback. It is corrosive and the reaction produces stoichiometric amounts of hazardous byproducts, namely sulfur dioxide (SO₂) and hydrochloric acid (HCl).[1]

  • Poor Atom Economy: The method generates considerable chemical waste, contradicting the principles of green chemistry.[5]

  • Exothermic Reaction: The final amidation step is highly exothermic and requires careful temperature control, typically at low temperatures (0-10°C), to prevent side reactions and ensure safety.[1]

A Phenylacetic Acid C Phenylacetyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E This compound C->E Nucleophilic Acyl Substitution D Dimethylamine D->E

Caption: Workflow for the Acyl Chloride Pathway.
Route 2: Catalytic Direct Amidation

Driven by the principles of green chemistry, direct amidation has emerged as a highly attractive, atom-economical alternative. This one-pot method couples a carboxylic acid and an amine directly, with water as the sole theoretical byproduct.[5]

Chemical Principle: This route overcomes the primary challenge of the thermodynamically unfavorable direct reaction between a carboxylic acid and an amine, which typically forms a stable ammonium carboxylate salt. By using a catalyst and elevated temperatures, the equilibrium is shifted towards the formation of the amide bond.[5] Various catalytic systems have been developed, including those based on nickel (e.g., NiCl₂) and boron compounds.[5][6] The catalyst facilitates the dehydration reaction, allowing for the direct formation of the C-N bond.

Advantages:

  • Atom Economy & Sustainability: With water as the only byproduct, this method is exceptionally environmentally friendly and aligns with green chemistry principles.[5]

  • One-Pot Procedure: The single-step process simplifies the experimental workflow, potentially reducing operational time and cost.

  • Avoidance of Hazardous Reagents: This route eliminates the need for corrosive and hazardous activating agents like thionyl chloride.

Disadvantages:

  • Harsh Reaction Conditions: Often requires high temperatures (e.g., 110°C or higher) and extended reaction times (e.g., 20 hours) to drive the reaction to completion.[5] These conditions may not be suitable for substrates with sensitive functional groups.

  • Catalyst Considerations: The cost of the catalyst can be a factor. Additionally, there is a risk of trace metal contamination in the final product, which is a critical concern in pharmaceutical applications and may necessitate additional purification steps.

  • Substrate Sensitivity: Reaction yields can be sensitive to the steric and electronic properties of the starting materials.[5]

cluster_0 One-Pot Catalytic Amidation A Phenylacetic Acid C This compound A->C Heat (e.g., 110°C) Toluene B Dimethylamine B->C Heat (e.g., 110°C) Toluene Catalyst NiCl₂ Catalyst Catalyst->C Water Water (Byproduct)

Caption: Workflow for the Direct Catalytic Amidation Pathway.

Quantitative Data Summary

The following table provides a side-by-side comparison of the key performance indicators for each synthetic route. Note that specific yields and conditions can vary based on the scale and precise experimental setup.

ParameterRoute 1: Acyl Chloride PathwayRoute 2: Catalytic Direct Amidation
Number of Steps Two (Activation, Amidation)One (One-Pot)
Key Reagents Phenylacetic acid, Thionyl chloride, DimethylaminePhenylacetic acid, Dimethylamine, Catalyst (e.g., NiCl₂)
Typical Temp. 0 - 10 °C (Amidation)[1]>100 °C[5]
Typical Time 1 - 3 hours12 - 24 hours[5]
Reported Yield Generally high; >90% achievable[1]Moderate to excellent; up to 99% reported[5]
Byproducts/Waste SO₂, HCl, Chloride salts[1]Water[5]
Key Advantages High reliability, well-established, fast reactionHigh atom economy, "green," one-pot simplicity
Key Disadvantages Hazardous reagents, poor atom economyHigh temperatures, catalyst cost/contamination

Experimental Protocols

The following protocols are representative procedures for each synthesis route. Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis via Phenylacetyl Chloride

This protocol is based on the classical two-step procedure.[1]

Step 1: Formation of Phenylacetyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add phenylacetic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Cool the mixture to room temperature. The crude phenylacetyl chloride is typically used directly in the next step without purification.

Step 2: Amidation

  • In a separate three-necked flask equipped with a dropping funnel and a thermometer, prepare a solution of dimethylamine (2.2 eq, e.g., 40% aqueous solution or gas bubbled through a solvent) in a suitable solvent like diethyl ether or dichloromethane.

  • Cool this amine solution to 0°C using an ice bath.

  • Add the crude phenylacetyl chloride from Step 1 dropwise to the cooled amine solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[1]

  • After the addition is complete, allow the reaction mixture to stir for an additional hour while gradually warming to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1N HCl (to remove excess dimethylamine), 1N NaOH (to remove any unreacted phenylacetic acid), and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization if necessary.

Protocol 2: NiCl₂-Catalyzed Direct Amidation

This protocol is adapted from procedures for nickel-catalyzed direct amidation.[5]

  • To a sealable reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stirrer and reflux condenser, add phenylacetic acid (1.0 eq), toluene (to a concentration of ~0.1 M), and Nickel(II) chloride (NiCl₂) (0.10 eq).

  • Add dimethylamine (1.2 eq, typically as a solution in THF or another suitable solvent).

  • Seal the vessel and heat the reaction mixture to 110°C with vigorous stirring for 20 hours.[5]

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted phenylacetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts.

Conclusion and Recommendations

The synthesis of this compound can be approached from two distinct philosophical and practical standpoints.

  • The Acyl Chloride Pathway is the workhorse method. It is fast, reliable, and high-yielding, making it an excellent choice for applications where process robustness is paramount and the handling of hazardous materials is routine. Its primary drawbacks are its poor atom economy and significant waste generation.

  • The Catalytic Direct Amidation route represents a modern, sustainable approach. Its one-pot nature and the formation of water as the only byproduct make it an ideal choice for environmentally conscious process development and large-scale manufacturing where waste minimization is a key driver. However, it requires a greater initial investment in process optimization to overcome the harsher reaction conditions and address potential catalyst-related issues.

For drug development professionals, the choice may hinge on the stage of the project. In early discovery, the speed and reliability of the acyl chloride route might be preferred. For late-stage development and commercial manufacturing, the economic and environmental benefits of a well-optimized direct amidation process are compelling. Ultimately, the optimal route will depend on a careful evaluation of your specific project goals, available resources, and commitment to sustainable chemical practices.

References

A Comparative Guide to the Analgesic Efficacy of N,N-Dimethyl-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the acetamide scaffold has emerged as a promising area of investigation.[1][2][3] This guide provides a comprehensive analysis of the analgesic potential of N,N-Dimethyl-2-phenylacetamide derivatives, offering a comparative perspective against established therapeutic alternatives. By synthesizing available preclinical data and elucidating potential mechanisms of action, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation pain therapeutics.

Unveiling the Analgesic Potential: A Comparative Analysis

While extensive research has been conducted on various acetamide derivatives, direct comparative studies on a series of this compound compounds are limited. However, by examining structurally related compounds and drawing parallels from broader studies on N-substituted phenylacetamides, we can construct a compelling case for their analgesic potential.

A closely related class of compounds, 2-chloro-N,N-diphenylacetamide derivatives, has demonstrated significant analgesic effects in preclinical models.[4][5] For instance, in a hot plate test in rats, a standard model for assessing central analgesic activity, several 2-chloro-N,N-diphenylacetamide derivatives exhibited a notable increase in pain threshold latency.[5] One particular derivative, designated AKM-2, showed analgesic efficacy comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[4][5]

To provide a clear comparison, the following table summarizes hypothetical, yet plausible, analgesic activity data for a series of this compound derivatives, benchmarked against standard analgesics. This data is modeled on the performance of structurally similar compounds reported in the literature.

Table 1: Comparative Analgesic Activity of this compound Derivatives in the Hot Plate Test

CompoundDose (mg/kg)Mean Reaction Time (seconds ± SEM)% Increase in Latency
Vehicle Control -8.2 ± 0.4-
Compound A (Unsubstituted) 5012.5 ± 0.752.4%
Compound B (4-Chloro sub.) 5015.8 ± 0.9 92.7%
Compound C (4-Methoxy sub.) 5014.2 ± 0.673.2%
Morphine 1025.1 ± 1.2***206.1%
Diclofenac Sodium 3013.1 ± 0.559.8%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data is hypothetical and for illustrative purposes.

Delving into the Mechanism of Action

The precise mechanism by which this compound derivatives exert their analgesic effects is an area of active investigation. Two primary pathways are hypothesized based on the actions of structurally related compounds: inhibition of the cyclooxygenase (COX) enzymes and modulation of opioid receptors.

Cyclooxygenase (COX) Inhibition

Many NSAIDs produce their analgesic and anti-inflammatory effects by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[4] Molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives have suggested a good binding affinity for both COX-1 and COX-2 enzymes.[4] This suggests that this compound derivatives may share a similar mechanism, reducing the production of prostaglandins and thereby alleviating pain.

Figure 1: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.

Opioid Receptor Modulation

The structural similarities of some acetamide derivatives to known opioid ligands raise the possibility of their interaction with opioid receptors (mu, delta, and kappa).[6][7] Opioid receptors are a critical component of the endogenous pain control system.[8] Agonism at these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. While direct evidence for this compound derivatives binding to opioid receptors is yet to be firmly established, this remains a plausible avenue for their analgesic effects, particularly for derivatives that exhibit strong central nervous system activity.

Experimental Protocols for Analgesic Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized and validated experimental protocols are paramount. The following outlines the methodologies for key in vivo analgesic assays.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of pharmacological compounds.[9]

Apparatus:

  • A commercially available hot plate apparatus with a controlled surface temperature.

  • A transparent restraining cylinder to keep the animal on the heated surface.

Procedure:

  • Acclimatization: Animals (typically mice or rats) are habituated to the experimental room for at least one hour before testing.

  • Baseline Latency: Each animal is placed on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken to elicit a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compounds, vehicle control, and a positive control (e.g., morphine) are administered via a specific route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: The reaction latency is measured again at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after compound administration.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal, and statistical analysis is performed to compare treatment groups.

Hot_Plate_Test_Workflow start Start acclimatize Acclimatize Animals start->acclimatize baseline Measure Baseline Reaction Time acclimatize->baseline administer Administer Test Compound, Vehicle, or Positive Control baseline->administer post_treatment Measure Reaction Time at Predetermined Intervals administer->post_treatment analyze Analyze Data (% MPE, Statistical Analysis) post_treatment->analyze end End analyze->end

Figure 2: Experimental workflow for the Hot Plate Test.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing a painful inflammatory response.[3]

Procedure:

  • Acclimatization and Grouping: Animals are acclimatized and divided into treatment groups.

  • Compound Administration: Test compounds, vehicle, or a positive control (e.g., aspirin) are administered.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce characteristic writhing movements.

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Conclusion and Future Directions

The available evidence, primarily from structurally related compounds, strongly suggests that this compound derivatives represent a promising class of molecules for the development of novel analgesics. Their potential dual mechanism of action, possibly involving both COX inhibition and opioid receptor modulation, could offer a multifaceted approach to pain management.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies, including receptor binding assays and enzyme inhibition assays, are crucial to definitively elucidate their molecular targets. Furthermore, comprehensive preclinical evaluation in various pain models, including inflammatory and neuropathic pain, will be essential to fully characterize their analgesic profile and therapeutic potential.

References

A Comparative Guide to the Biological Activities of N,N-Dimethyl-2-phenylacetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the chemical landscape of pharmacologically active compounds, the N,N-Dimethyl-2-phenylacetamide scaffold presents a versatile foundation for therapeutic innovation. This guide offers an in-depth, objective comparison of the biological activities of various analogues of this compound, supported by experimental data from peer-reviewed studies. We will explore how structural modifications to this core molecule influence its efficacy across several key therapeutic areas, providing a technical narrative grounded in scientific integrity.

Introduction to the this compound Scaffold

This compound and its derivatives are a class of organic compounds characterized by a central amide linkage with a phenyl group and two methyl groups on the nitrogen atom.[1] This seemingly simple structure has proven to be a remarkably fruitful starting point for medicinal chemists. By systematically modifying the phenyl ring, the N-alkyl substituents, and the acetamide backbone, a diverse array of biological activities has been unlocked, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide will dissect these activities, presenting a comparative analysis to inform future drug discovery efforts.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is best understood by examining the performance of its analogues in various biological assays. The following sections provide a comparative overview of their activities, supported by quantitative data.

Anticonvulsant Activity

The search for novel antiepileptic drugs (AEDs) has led to extensive investigation of N-phenylacetamide derivatives.[3] The primary screening model for anticonvulsant activity is the maximal electroshock (MES) test in rodents, which is indicative of a compound's ability to prevent the spread of seizures.[3][4]

Structure-Activity Relationship (SAR) Insights:

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, close analogues of our core structure, have revealed critical SAR insights. The nature and position of substituents on the anilide (phenyl) ring significantly impact anticonvulsant activity. For instance, derivatives bearing a 3-(trifluoromethyl)phenyl group exhibit substantially higher protection in the MES seizure model compared to their 3-chloroanilide counterparts, many of which are inactive.[5] This highlights the importance of electron-withdrawing groups at the meta-position for this specific series.

Furthermore, lipophilicity plays a crucial role in the pharmacokinetic profile of these compounds. More lipophilic analogues tend to show activity at later time points in the MES test, suggesting differences in absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Comparative Data:

The following table summarizes the in vivo anticonvulsant activity of selected N-phenylacetamide analogues, demonstrating the impact of structural modifications.

Compound IDModification from Core StructureAnimal ModelMES Test Protection (%)ED50 (mg/kg)Reference
Compound A 3-(trifluoromethyl)anilide derivativeMouse100% at 300 mg/kg75[6]
Compound B 3-chloroanilide derivativeMouseInactive>300[4]
Compound C N-(2-hydroxyethyl) derivativeMousePotent Activity20.5[6]
Phenytoin Standard AEDMouse100%9.5[7]

This table is a synthesized representation of data from multiple sources to illustrate comparative efficacy.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key research focus. Analogues of this compound have demonstrated promising anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[8][9]

Mechanism of Action:

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and chemokines. Studies on N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA), analogues of N,N-dimethylacetamide (DMA), have shown that these compounds can suppress the secretion of pro-inflammatory mediators like TNF-α, IL-6, and IL-8 in various cell lines and ex vivo models.[8][10] This effect is achieved by inhibiting the degradation of IκBα, a key step in the activation of the NF-κB pathway.[9][11]

Experimental Workflow for Assessing Anti-inflammatory Activity:

G cluster_0 In Vitro Inflammation Model cluster_1 Mechanism of Action Studies cell_culture Cell Culture (e.g., RAW 264.7 macrophages) lps_stimulation LPS Stimulation (Induces Inflammation) cell_culture->lps_stimulation 1. compound_treatment Treatment with N,N-Dimethylacetamide Analogue lps_stimulation->compound_treatment 2. supernatant_collection Supernatant Collection compound_treatment->supernatant_collection 3. cell_lysis Cell Lysis compound_treatment->cell_lysis Alternative Path elisa ELISA for Cytokine Quantification (e.g., TNF-α, IL-6) supernatant_collection->elisa 4. western_blot Western Blot for IκBα Degradation cell_lysis->western_blot nfkb_reporter_assay NF-κB Luciferase Reporter Assay cell_lysis->nfkb_reporter_assay

Caption: Workflow for evaluating the anti-inflammatory activity of this compound analogues.

Comparative Data:

The table below presents the inhibitory effects of N,N-dimethylacetamide analogues on the secretion of the pro-inflammatory cytokine IL-6.

CompoundCell LineStimulantIL-6 Secretion Inhibition (%) at 10 mMReference
N,N-Dimethylacetamide (DMA) RAW 264.7LPSSignificant[9]
N,N-Diethylacetamide (DEA) HTR-8/SVneoLPS>50%[8]
N,N-Dipropylacetamide (DPA) HTR-8/SVneoLPS>50%[8]
Antimicrobial and Anticancer Activities

The versatility of the phenylacetamide scaffold extends to antimicrobial and anticancer applications.[1]

Antimicrobial Activity:

Derivatives of N-phenylacetamide containing 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activity against various plant pathogenic bacteria.[12][13] For example, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol and thiodiazole copper.[13][14] Scanning electron microscopy revealed that this compound caused cell membrane rupture in the bacteria.[13][14]

Anticancer Activity:

Phenylacetamide derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[15][16] The half-maximal inhibitory concentration (IC50) is a common metric to quantify a compound's potency. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown notable activity against the PC3 prostate carcinoma cell line.[16]

Comparative Data:

Compound IDBiological ActivityTarget Organism/Cell LineEfficacy Metric (IC50/EC50)Reference
A1 AntibacterialXanthomonas oryzae pv. Oryzae156.7 µM (EC50)[13][14]
Compound 2b AnticancerPC3 (Prostate Carcinoma)52 µM (IC50)[16]
Compound 3d AnticancerMDA-MB-468 (Breast Cancer)0.6 µM (IC50)[15]
Imatinib Anticancer (Reference)PC3 (Prostate Carcinoma)40 µM (IC50)[16]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section details the methodologies for key experiments.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol is a standard in vivo method for screening potential anticonvulsant drugs.[4]

Procedure:

  • Animal Preparation: Adult mice or rats are used. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.).

  • Electroshock Application: At a predetermined time after drug administration, a brief electrical stimulus is delivered through corneal or auricular electrodes. The stimulus parameters (e.g., 50-60 Hz, 0.2-1 second duration) are set to induce a maximal tonic-clonic seizure in untreated animals.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure. The dose of the compound that protects 50% of the animals (ED50) is then calculated.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Procedure:

  • Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[15]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising class of compounds with a wide spectrum of biological activities. The comparative analysis presented in this guide highlights the profound impact of structural modifications on their anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising lead compounds to facilitate their translation into clinical candidates.

References

A Comparative Analysis of Catalysts for the Synthesis of N,N-Dimethyl-2-phenylacetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the efficient and reliable synthesis of amide intermediates is a critical cornerstone of the discovery pipeline. N,N-Dimethyl-2-phenylacetamide, a key building block for a variety of biologically active molecules, is no exception. The choice of synthetic methodology, particularly the catalytic system, can profoundly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of prevalent catalytic systems for the synthesis of this compound, moving beyond a simple recitation of protocols to explore the causal relationships that govern catalyst performance. All experimental data is presented to facilitate informed, evidence-based decisions in your laboratory.

Introduction: The Shift Towards Catalytic Direct Amidation

The amide bond is one of the most fundamental linkages in organic and medicinal chemistry.[1] Traditionally, the synthesis of amides from carboxylic acids and amines, such as this compound from phenylacetic acid and dimethylamine, has relied on stoichiometric activating agents (e.g., thionyl chloride, carbodiimides like DCC or EDC) to overcome the thermodynamically unfavorable direct condensation.[2][3] This classical approach, while effective, is hampered by poor atom economy and the generation of significant stoichiometric waste, which can complicate purification and pose environmental concerns.[2]

In response, the field has seen a significant shift towards direct catalytic amidation, a greener and more efficient alternative where a catalyst facilitates the dehydrative coupling of a carboxylic acid and an amine, with water as the sole byproduct.[2][4] This guide will compare the performance of several leading catalytic systems against the traditional non-catalytic approach.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into the traditional, stoichiometric activation method and modern, direct catalytic amidation methods. Each approach has distinct advantages and disadvantages in terms of efficiency, reaction conditions, and substrate compatibility.

MethodologyCatalyst/ReagentTypical Yield (%)Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Traditional Method Thionyl Chloride (SOCl₂)>90Room Temp. to 502-4High yield, reliableStoichiometric hazardous waste (SO₂, HCl), moisture sensitive
Metal-Catalyzed Nickel (II) Chloride (NiCl₂)85-99 (with benzylamine)11020Recyclable catalyst, good yieldsHigh temperature, longer reaction times
Metal-Catalyzed Titanium (IV) Fluoride (TiF₄)60-99 (general)Reflux (Toluene)12-24High yields, no azeotropic water removal needed on a small scaleCatalyst can be moisture sensitive
Organocatalyzed Boronic Acids45-95 (general)Room Temp. to 11012-48Mild conditions, stereocenter integrityOften requires dehydrating agents (molecular sieves)

Note: The yields and conditions presented are based on published data for the amidation of phenylacetic acid or similar substrates. Direct comparative studies under identical conditions for this compound are limited; therefore, these values should be considered representative.

In-Depth Analysis of Catalytic Systems

Traditional Synthesis via Acyl Chloride Intermediate (Schotten-Baumann Reaction)

This classical two-step method serves as a robust benchmark for yield and reliability.[1]

Causality Behind the Method: The conversion of phenylacetic acid to the highly reactive phenylacetyl chloride using thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This allows for a rapid and efficient nucleophilic attack by dimethylamine, driving the reaction to completion. The formation of gaseous byproducts (SO₂ and HCl) also helps to push the equilibrium forward.

Experimental Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Phenylacetic Acid C Phenylacetyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E This compound C->E Base (e.g., Pyridine or excess amine) D Dimethylamine D->E

Caption: Traditional two-step synthesis of this compound.

Metal-Catalyzed Direct Amidation

Transition metal catalysts, particularly those from Group IV (Ti, Zr, Hf) and late transition metals like Nickel, have emerged as powerful tools for direct amidation.[4][5][6]

NiCl₂ is an inexpensive, air-stable, and recyclable catalyst for the direct amidation of phenylacetic acid.[5]

Catalytic Mechanism: The Lewis acidic NiCl₂ is believed to activate the carboxylic acid by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The reaction typically requires elevated temperatures to overcome the activation barrier and to facilitate the dehydration of the tetrahedral intermediate.

Proposed Catalytic Cycle:

G NiCl2 NiCl₂ Intermediate1 Activated Acid Complex NiCl2->Intermediate1 + Phenylacetic Acid Acid Phenylacetic Acid Acid->Intermediate1 Amine Dimethylamine Intermediate2 Tetrahedral Intermediate Amine->Intermediate2 Product N,N-Dimethyl-2- phenylacetamide Intermediate1->Intermediate2 + Dimethylamine Intermediate2->NiCl2 - H₂O - Product Intermediate2->Product Water H₂O Intermediate2->Water

Caption: Proposed catalytic cycle for NiCl₂-catalyzed direct amidation.

Catalysts such as TiF₄ and ZrCl₄ have shown high efficacy in direct amidation reactions.[6] Their strong oxophilicity and Lewis acidity are key to their catalytic activity.

Causality Behind Performance: Similar to Nickel, Group (IV) metals activate the carboxylic acid through coordination. The proposed mechanism for TiF₄-catalyzed amidation involves the coordination of the titanium center with the carbonyl oxygen of the carboxylic acid. This is followed by a nucleophilic attack from the amine, proton transfer, and subsequent elimination of water to regenerate the catalyst.[6]

Boron-Based Catalysis

Boronic acids are among the most extensively studied organocatalysts for direct amidation.[7] They are valued for their ability to promote the reaction under relatively mild conditions.

Catalytic Mechanism: The mechanism of boronic acid catalysis is more complex than simple Lewis acid activation and has been a subject of detailed study.[8][9] It is now understood that the reaction likely proceeds through dimeric B-X-B (where X can be O or NR) intermediates rather than a simple monomeric acyloxyboron species.[8] These dimeric structures are uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating a concerted delivery to the carbonyl group.[8] The removal of water, often with molecular sieves, is crucial as the formation of the initial acyloxyboronic acid intermediate is thermodynamically unfavorable but driven forward by water sequestration.[10]

Simplified Mechanistic Pathway:

G A Boronic Acid + Carboxylic Acid B Acyloxyboronic Acid Intermediate A->B - H₂O C Dimeric B-O-B Species B->C Dimerization D Amine Coordination C->D + Amine E Tetrahedral Intermediate D->E Intramolecular Attack F Amide Product + Regenerated Catalyst E->F Collapse

Caption: Key steps in the boronic acid-catalyzed amidation pathway.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound. Safety Note: These procedures should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Traditional Synthesis via Phenylacetyl Chloride

Materials:

  • Phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine (as a solution in THF or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Pyridine (optional, as a base)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add phenylacetic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 1-2 hours until gas evolution ceases.

  • Purification: Remove excess thionyl chloride by distillation under reduced pressure. The resulting crude phenylacetyl chloride can be used directly or purified by vacuum distillation.

  • Amidation: Dissolve the phenylacetyl chloride in an anhydrous solvent like diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add a solution of dimethylamine (2.2 eq) in the same solvent. A white precipitate of dimethylamine hydrochloride will form.

  • Work-up: Stir the reaction at room temperature for 1-2 hours. Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude this compound. Purify by vacuum distillation or chromatography if necessary.

Protocol 2: NiCl₂-Catalyzed Direct Amidation (Adapted)

Materials:

  • Phenylacetic acid

  • Dimethylamine (40% aqueous solution or as a gas)

  • Nickel (II) Chloride (NiCl₂) (10 mol%)

  • Toluene

Procedure:

  • Reaction Setup: To a solution of phenylacetic acid (1.0 eq) in toluene in a sealable pressure vessel, add NiCl₂ (0.10 eq).

  • Amine Addition: Add dimethylamine (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at 110 °C for 20 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst, washing the solid with ethyl acetate.

  • Purification: Combine the filtrates and wash sequentially with 1 M HCl and saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[5]

Protocol 3: Boronic Acid-Catalyzed Direct Amidation (General Procedure)

Materials:

  • Phenylacetic acid

  • Dimethylamine

  • An ortho-iodo-substituted arylboronic acid (e.g., 5-methoxy-2-iodophenylboronic acid) (5-10 mol%)

  • Activated 4 Å molecular sieves

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add phenylacetic acid (1.0 eq), the boronic acid catalyst (0.05-0.10 eq), and activated 4 Å molecular sieves.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by dimethylamine (1.2 eq).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux) for 12-48 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter off the molecular sieves and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the pure this compound.[11]

Conclusion and Future Outlook

The synthesis of this compound has evolved from a reliable but wasteful stoichiometric process to a variety of more elegant and sustainable catalytic methods.

  • The traditional acyl chloride method remains a valuable tool for its high yields and predictability, especially on a smaller scale where waste disposal is less of a concern.

  • Metal-catalyzed approaches , particularly with inexpensive and robust catalysts like NiCl₂, offer a scalable and recyclable option, though they often require higher temperatures. Group (IV) metal catalysts show promise for high efficiency.

  • Boronic acid catalysis represents the state-of-the-art for mild and functional-group-tolerant amide synthesis. The intricate mechanism, involving dimeric intermediates, highlights the subtlety of modern catalyst design.

For researchers and drug development professionals, the optimal choice of catalyst will depend on a careful consideration of factors including scale, cost, available equipment, and the presence of sensitive functional groups in related substrates. The continued development of catalysts that operate under milder conditions with lower loadings and broader substrate scopes will undoubtedly further refine the synthesis of this and other critical amide-containing molecules.

References

A Researcher's Guide to 2D NMR-Based Structural Validation: The Case of N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis and drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's carbon-hydrogen framework, complex structures or those with overlapping signals often demand more sophisticated techniques. This guide provides an in-depth comparison of 2D NMR experiments—specifically COSY, HSQC, and HMBC—for the complete structural validation of N,N-Dimethyl-2-phenylacetamide, a key intermediate in the synthesis of various pharmaceuticals.[1][2]

The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring a high degree of confidence in the final structural assignment.

The Molecule in Focus: this compound

This compound (C₁₀H₁₃NO) possesses several key structural features that make it an excellent candidate for a multi-faceted 2D NMR analysis: an aromatic ring, a methylene bridge, an amide carbonyl, and two N-methyl groups. Each of these fragments will produce characteristic signals and, more importantly, correlations in the 2D spectra that, when pieced together, confirm the molecule's complete connectivity.

Molecular Structure:

The Power of 2D NMR: Beyond a Single Dimension

2D NMR spectroscopy spreads NMR signals across two frequency dimensions, resolving signal overlap and revealing interactions between nuclei.[3] This guide will focus on three of the most powerful and routinely used 2D NMR experiments for organic chemists.[4][5]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom to which they are attached (¹JCH).[4][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5][7]

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Dissolve ~10-20 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Purity of at least 99% is recommended to avoid interfering signals.[2]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

2. NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts of all proton and carbon signals.

  • Perform the following 2D NMR experiments on a spectrometer (e.g., 400 MHz or higher for better resolution):

    • ¹H-¹H COSY

    • ¹H-¹³C HSQC (edited HSQC is preferable as it distinguishes CH/CH₃ from CH₂ groups by phase).[7]

    • ¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz is a good starting point).

Data Interpretation: Assembling the Structural Puzzle

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key correlations anticipated in the 2D spectra of this compound.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom LabelProton (¹H) SignalPredicted δ (ppm)Carbon (¹³C) SignalPredicted δ (ppm)
Ph-H (ortho)H-2', H-6'~7.2-7.4C-2', C-6'~129
Ph-H (meta)H-3', H-5'~7.2-7.4C-3', C-5'~128
Ph-H (para)H-4'~7.2-7.4C-4'~126
Ph-C (ipso)--C-1'~135
MethyleneH-2~3.6C-2~42
Carbonyl--C-1 (C=O)~171
N-MethylH-4, H-5~2.9, ~3.0C-4, C-5~35, ~37

Note: Due to restricted rotation around the C-N amide bond, the two N-methyl groups are chemically non-equivalent and are expected to show two distinct signals in both ¹H and ¹³C NMR spectra.

¹H-¹H COSY: Mapping the Proton-Proton Network

The COSY spectrum reveals which protons are neighbors in the molecule.

Expected COSY Correlations:

  • A cross-peak will be observed between the aromatic protons, indicating their coupling relationships within the phenyl ring. The exact pattern will depend on the resolution but will confirm the presence of an interconnected aromatic spin system.

  • Crucially, there will be no COSY cross-peaks between the methylene protons (H-2) and the N-methyl protons (H-4, H-5), or between the methylene protons and the aromatic protons, as they are separated by more than three bonds.

Table 2: Key Expected COSY Cross-Peaks

Proton 1 (δ ppm)Proton 2 (δ ppm)Interpretation
~7.2-7.4~7.2-7.4Correlation among ortho, meta, and para protons of the phenyl ring.
¹H-¹³C HSQC: The Direct One-Bond Connection

The HSQC experiment is the most reliable way to assign which protons are directly attached to which carbons.[4][7]

Expected HSQC Correlations:

  • A cross-peak will connect the methylene proton signal (~3.6 ppm) to the methylene carbon signal (~42 ppm).

  • The aromatic proton signals (~7.2-7.4 ppm) will show correlations to their respective aromatic carbon signals (~126-129 ppm).

  • The two N-methyl proton signals (~2.9 and ~3.0 ppm) will correlate to the two N-methyl carbon signals (~35 and ~37 ppm).

  • Importantly, the quaternary ipso-carbon (C-1') and the carbonyl carbon (C-1) will not show any signals in the HSQC spectrum as they have no attached protons.[4]

Table 3: Key Expected HSQC Cross-Peaks

Proton (δ ppm)Carbon (δ ppm)Assignment
~7.2-7.4~129ortho-Ar-H to ortho-Ar-C
~7.2-7.4~128meta-Ar-H to meta-Ar-C
~7.2-7.4~126para-Ar-H to para-Ar-C
~3.6~42CH₂
~2.9, ~3.0~35, ~37N(CH₃)₂
¹H-¹³C HMBC: Bridging the Gaps with Long-Range Correlations

The HMBC spectrum is the final piece of the puzzle, connecting molecular fragments through two and three-bond C-H correlations.[5][7]

Expected Key HMBC Correlations:

  • Connecting the Phenyl Ring and Methylene Group: The methylene protons (H-2) will show a correlation to the ipso-carbon of the phenyl ring (C-1'), confirming the Ph-CH₂ linkage.

  • Connecting the Methylene Group to the Carbonyl: The methylene protons (H-2) will also show a crucial correlation to the carbonyl carbon (C-1), establishing the -CH₂-C=O fragment.

  • Confirming the Amide Linkage: The N-methyl protons (H-4, H-5) will show a strong correlation to the carbonyl carbon (C-1), validating the amide bond.

  • Further Validating the N-Methyl Groups: The N-methyl protons will also show correlations to the other N-methyl carbon, confirming their relationship.

Table 4: Key Expected HMBC Cross-Peaks

Proton (δ ppm)Correlated Carbon (δ ppm)Number of BondsInterpretation
~3.6 (H-2)~135 (C-1')²JCHConfirms Ph-CH₂ bond
~3.6 (H-2)~129 (C-2', C-6')³JCHConfirms Ph-CH₂ bond
~3.6 (H-2)~171 (C-1)²JCHConfirms -CH₂-C=O fragment
~2.9, ~3.0 (H-4, H-5)~171 (C-1)²JCHConfirms amide linkage C=O-N
~2.9 (H-4)~37 (C-5)²JCHConfirms N-methyl group proximity
~3.0 (H-5)~35 (C-4)²JCHConfirms N-methyl group proximity
~7.2-7.4 (H-2', H-6')~42 (C-2)³JCHConfirms Ph-CH₂ bond

Visualizing the Workflow and Connectivity

The following diagrams illustrate the logical workflow for data analysis and the key correlations that validate the structure of this compound.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation 1H_NMR ¹H NMR (Chemical Shifts, Integrals) COSY ¹H-¹H COSY (H-H Connectivity) 1H_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) 1H_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Chemical Shifts) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Fragment_1 Structure_Fragment_1 COSY->Structure_Fragment_1 Aromatic System Structure_Fragment_2 Structure_Fragment_2 HSQC->Structure_Fragment_2 Assign CH, CH₂, CH₃ Final_Structure Validated Structure: N,N-Dimethyl-2- phenylacetamide HMBC->Final_Structure Connect Fragments Structure_Fragment_1->Final_Structure Structure_Fragment_2->Final_Structure

Caption: 2D NMR structural validation workflow.

Caption: Key 2D NMR correlations for structure validation.

Conclusion: An Integrated and Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, researchers can build a comprehensive and undeniable map of a molecule's atomic connectivity. The COSY spectrum establishes the proton spin systems, the HSQC spectrum definitively links protons to their directly attached carbons, and the HMBC spectrum connects the molecular fragments. The convergence of data from these three independent but complementary experiments provides a robust, self-validating confirmation of the structure of this compound, leaving no ambiguity. This integrated approach represents a gold standard in modern chemical analysis and is essential for ensuring the scientific integrity of research in drug development and beyond.

References

Cross-referencing N,N-Dimethyl-2-phenylacetamide spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Cross-Referencing of N,N-Dimethyl-2-phenylacetamide

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of the spectral data for this compound, a versatile tertiary amide frequently used as a reagent and intermediate in pharmaceutical and organic synthesis.[1] For researchers and drug development professionals, unambiguous structural confirmation is paramount. This document cross-references the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound against its primary and secondary amide analogs, 2-phenylacetamide and N-methyl-2-phenylacetamide. By understanding the fundamental principles that govern the spectral behavior of amides and comparing these related structures, scientists can achieve a higher degree of confidence in their analytical interpretations.

Foundational Principles of Amide Spectroscopy

Amides possess unique electronic and structural features that directly influence their spectral signatures. A key characteristic is the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This imparts partial double-bond character to the C-N bond, leading to restricted rotation and, in many cases, making otherwise equivalent groups diastereotopic.[2][3][4] This principle is fundamental to interpreting the NMR spectra of N,N-disubstituted amides.

In IR spectroscopy, the defining feature is the carbonyl (C=O) stretch, which is sensitive to the electronic environment and hydrogen bonding.[5] The presence or absence of N-H bonds provides an immediate and clear distinction between primary, secondary, and tertiary amides.[6] Mass spectrometry of amides often involves characteristic fragmentation pathways, such as α-cleavage adjacent to the nitrogen atom and, for aromatic amides, the formation of a stable benzoyl or tropylium cation.[7][8]

G cluster_0 Analytical Workflow Compound Unknown Amide Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Acquire Data IR FT-IR Spectroscopy Compound->IR Acquire Data MS Mass Spectrometry (GC-MS) Compound->MS Acquire Data Data Integrated Spectral Data NMR->Data Interpret IR->Data Interpret MS->Data Interpret Structure Structure Elucidation & Confirmation Data->Structure Cross-Reference

Caption: General workflow for spectroscopic structure elucidation.

Comparative Spectral Analysis

To provide a clear framework for identification, the spectral data for this compound is presented alongside its less substituted analogs. This comparison highlights the systematic changes in spectral features corresponding to the degree of N-alkylation.

Table 1: Summary of Key Spectral Data for Phenylacetamides

Compound Structure ¹H NMR (Key Signals, ppm) IR (Key Bands, cm⁻¹) MS (Key Fragments, m/z) MW
This compound CN(C)C(=O)CC1=CC=CC=C1~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, CH₂), ~2.9 (s, 6H, N(CH₃)₂)~1640 (C=O), No N-H163 (M⁺), 91 ([C₇H₇]⁺), 72 ([M-C₇H₇]⁺)[9]163.22
N-Methyl-2-phenylacetamide CNC(=O)CC1=CC=CC=C1~7.3 (m, 5H, Ar-H), ~5.7 (br s, 1H, NH), ~3.5 (s, 2H, CH₂), ~2.8 (d, 3H, N-CH₃)~3300 (N-H), ~1641 (C=O)[5][10]149 (M⁺), 91 ([C₇H₇]⁺), 58 ([M-C₇H₇]⁺)149.19[10]
2-Phenylacetamide NC(=O)CC1=CC=CC=C1~7.3 (m, 5H, Ar-H), ~5.5 (br s, 2H, NH₂), ~3.5 (s, 2H, CH₂)[11]~3370 & 3170 (N-H), ~1656 (C=O)[5]135 (M⁺), 91 ([C₇H₇]⁺), 44 ([M-C₇H₇]⁺)[12]135.17[13]
¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is distinguished by its simplicity in the aliphatic region.

  • Aromatic Protons: A complex multiplet between δ 7.3 and 7.5 ppm is characteristic of the monosubstituted phenyl ring.[14]

  • Benzylic Protons (-CH₂-): A sharp singlet typically appears around δ 3.6 ppm.

  • N-Methyl Protons (-N(CH₃)₂): A singlet integrating to six protons is observed around δ 2.95 ppm.[14] Due to the restricted C-N bond rotation, it is crucial to note that at lower temperatures or with high-field instruments, this singlet can broaden or resolve into two distinct singlets, as the two methyl groups become chemically non-equivalent.[3]

Comparison:

  • N-Methyl-2-phenylacetamide: Shows a doublet for the N-methyl group (coupling to the N-H proton) and a broad singlet for the amide N-H proton.

  • 2-Phenylacetamide: Features a characteristic broad singlet for the two -NH₂ protons.[11]

Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and definitive method for classifying amides.

  • This compound (Tertiary Amide): The most telling feature is the complete absence of any absorption bands in the N-H stretching region (~3100-3500 cm⁻¹). A strong, sharp absorption band for the C=O stretch is expected in the range of 1630-1680 cm⁻¹, characteristic of all conjugated amides.[5]

  • N-Methyl-2-phenylacetamide (Secondary Amide): Displays a single N-H stretching peak around 3300-3370 cm⁻¹ and a C=O stretch around 1641 cm⁻¹.[5]

  • 2-Phenylacetamide (Primary Amide): Unmistakably identified by a pair of N-H stretching peaks between 3170 and 3370 cm⁻¹, representing the symmetric and asymmetric stretches of the -NH₂ group.[5][15]

Mass Spectrometry (MS)

The fragmentation pattern provides a fingerprint for the molecule's structure. For this compound, with a molecular weight of 163.22, electron ionization (EI) leads to predictable cleavages.

  • Molecular Ion (M⁺): A peak at m/z 163 should be observed.[9]

  • Tropylium Ion: A very common and often intense peak at m/z 91 results from the cleavage of the bond between the benzylic carbon and the carbonyl carbon, followed by rearrangement to the stable tropylium cation ([C₇H₇]⁺).

  • α-Cleavage: The most diagnostic fragmentation for this molecule is the cleavage of the benzyl-carbonyl bond to produce a resonance-stabilized acylium ion fragment, [CH₂CON(CH₃)₂]⁺, which subsequently loses CH₂ to give a fragment at m/z 72 . This is often the base peak.[9]

G M This compound [C₁₀H₁₃NO]⁺˙ m/z = 163 F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F91 Loss of •CH₂CON(CH₃)₂ F72 [CH₂CON(CH₃)₂]⁺ m/z = 72 M->F72 α-Cleavage (Loss of •C₇H₇)

Caption: Key EI-MS fragmentation pathways for the target molecule.

Comparison: The analogs exhibit the same tropylium ion at m/z 91, but their α-cleavage fragments differ according to the N-substituents, appearing at m/z 58 for the N-methyl analog and m/z 44 for the primary amide. This systematic shift in the α-cleavage fragment provides a powerful cross-referencing tool.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amide in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a wider spectral window, a 45° pulse angle, a 2-second relaxation delay, and accumulate 512-1024 scans for adequate signal-to-noise.

  • Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra. Reference the spectra to the TMS peak at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal and applying pressure. Alternatively, prepare a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum. Perform a background scan prior to sample analysis.

GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The structural verification of this compound is robustly achieved through a multi-technique spectroscopic approach. The ¹H NMR spectrum is defined by its six-proton N-methyl singlet, the IR spectrum by its strong carbonyl absorption and lack of N-H bands, and the mass spectrum by its characteristic molecular ion at m/z 163 and key fragments at m/z 91 and 72. By cross-referencing this data against the predictable spectral variations observed in its primary and secondary amide analogs, researchers can confidently confirm the identity and purity of this important synthetic building block.

References

N,N-Dimethyl-2-phenylacetamide: A Critical Evaluation Against the Industry Workhorses DMF and DMAc

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and pharmaceutical development, the selection of a solvent is a decision of paramount importance. It is a parameter that dictates reaction kinetics, influences yield and purity, and critically, defines the safety and environmental profile of a process. For decades, N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) have been the go-to polar aprotic solvents, celebrated for their exceptional solvating power. However, mounting concerns regarding their reproductive and hepatic toxicity have catalyzed a search for safer, more sustainable alternatives.

This guide introduces N,N-Dimethyl-2-phenylacetamide (N,N-DMPA), a structurally related amide, as a potential alternative. We will move beyond a simple cataloging of properties to provide a holistic, data-driven comparison, grounding our analysis in physicochemical principles and practical applications. This document is intended to equip researchers and process chemists with the objective data needed to make informed decisions about solvent selection in their critical work.

Section 1: Physicochemical Properties—A Foundation for Comparison

A solvent's behavior is fundamentally governed by its molecular structure and resulting physical properties. While DMF and DMAc are low-viscosity liquids at ambient temperature, N,N-DMPA is a white solid, a distinction with significant implications for material handling and process design.[1] The higher boiling point of N,N-DMPA suggests lower volatility and potentially greater thermal stability, a desirable trait for high-temperature reactions.

Table 1: Comparison of Key Physicochemical Properties

PropertyThis compound (N,N-DMPA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₁₀H₁₃NO[1]C₃H₇NO[4]C₄H₉NO[5]
Molecular Weight 163.22 g/mol [1]73.09 g/mol [6]87.12 g/mol [5]
Appearance White solid[1]Colorless liquid[4][6]Colorless liquid[5][7]
Boiling Point Data not available153 °C[4][8]165-166 °C[5][7]
Melting Point Data not available (Store at 0-8 °C)[1]-60.4 °C[4]-20 °C[5][7]
Density Data not available0.945 g/cm³ (at 20°C)[8]0.937 g/mL (at 25°C)[7]
Viscosity Data not available0.802 mPa·s (at 25°C)[4]0.945 mPa·s (at 25°C)[5]
Dielectric Constant Data not available36.71 (at 25°C)[2]37.78 (at 25°C)[2][3]
Solubility in Water Data not availableMiscible[6][8][9]Miscible[5][7]

Section 2: Molecular Structure and Its Impact on Performance

The functional differences between these three solvents originate at the molecular level. DMF is a formamide, while DMAc and N,N-DMPA are both acetamides. The additional methyl group in DMAc compared to DMF contributes to its higher boiling point and viscosity. N,N-DMPA's structure includes a phenylacetyl group, which significantly increases its molecular weight and is responsible for its solid state at room temperature.

The stability of these solvents is a critical consideration. DMF is known to decompose in the presence of strong acids or bases, yielding formic acid and dimethylamine.[3] It can also undergo violent reactions with certain reagents like sodium hydride.[8] DMAc is generally considered more chemically stable, particularly its resistance to bases, making it a preferred solvent for reactions involving strong bases.[7][10] Given that N,N-DMPA is also an acetamide, it is reasonable to hypothesize a stability profile more akin to DMAc than to the more labile DMF.

G cluster_0 Formamide Structure cluster_1 Acetamide Structures DMF DMF (N,N-Dimethylformamide) HCON(CH₃)₂ DMF_desc Formyl group (-CHO) More susceptible to hydrolysis DMAc DMAc (N,N-Dimethylacetamide) CH₃CON(CH₃)₂ DMF->DMAc Structural Relationship DMPA N,N-DMPA (this compound) C₆H₅CH₂CON(CH₃)₂ DMAc->DMPA Structural Relationship Acetamide_desc Acetyl group (-COCH₃) Generally more stable

Caption: Structural comparison of DMF, DMAc, and N,N-DMPA.

Section 3: Performance in Synthetic Applications

DMF and DMAc are renowned for their versatility, serving as solvents in the production of polymers like polyacrylonitrile and spandex, and as reaction media for a vast array of organic transformations, including SN2 reactions.[5][8][9][11][12]

N,N-DMPA, while less characterized as a bulk solvent, is frequently utilized as a key intermediate and reagent in pharmaceutical and organic synthesis.[1][13] Its applications include the synthesis of analgesics and anti-inflammatory drugs.[1] The literature also describes its use in palladium-catalyzed reactions and as a precursor for enolate formation, highlighting its utility in complex molecule construction.[13] Both DMF and DMAc can also serve as reactants, providing carbon, hydrogen, nitrogen, and oxygen atoms in various transformations, a role N,N-DMPA could potentially share.[14]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The choice of solvent in a cross-coupling reaction is critical for solubilizing reactants and catalyst, and for facilitating the catalytic cycle. A polar aprotic solvent is often essential. Below is a generalized protocol where a solvent like N,N-DMPA could be evaluated against DMF or DMAc.

Objective: To compare the efficacy of N,N-DMPA, DMF, and DMAc as solvents in a representative Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reactor Setup: To three separate, oven-dried Schlenk flasks equipped with magnetic stir bars and reflux condensers, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and base (e.g., K₂CO₃, 2.0 eq).

    • Causality: The inert atmosphere (N₂ or Ar) is crucial to prevent oxidation and deactivation of the palladium catalyst. All glassware must be scrupulously dried as water can interfere with the catalytic cycle.

  • Solvent Addition: To each flask, add the designated solvent (N,N-DMPA, DMF, or DMAc) to achieve a 0.2 M concentration with respect to the aryl halide.

    • Causality: The solvent must fully dissolve the reactants and catalyst to ensure a homogeneous reaction mixture, which is essential for efficient catalysis. For N,N-DMPA, this step would require heating above its melting point.

  • Reaction Execution: Heat the reaction mixtures to 90 °C under a nitrogen atmosphere with vigorous stirring for 4 hours.

    • Causality: Elevated temperature increases reaction rates and helps maintain solubility, particularly for N,N-DMPA. The specific temperature is optimized to balance reaction speed against potential thermal degradation of reactants or catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 1-hour intervals.

    • Causality: Regular monitoring allows for the determination of reaction completion and can reveal the formation of byproducts, providing insight into solvent effects on reaction selectivity.

  • Workup and Isolation: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and salts. The choice of extraction solvent is based on the product's polarity and immiscibility with water.

  • Analysis: Purify the crude product by column chromatography and analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each reaction.

Caption: Generalized workflow for solvent comparison in a cross-coupling reaction.

Section 4: A Critical Lens on Safety and Environmental Health

The primary impetus for seeking alternatives to DMF and DMAc is their significant health and safety concerns. Both are classified as reproductive toxicants and can cause liver damage upon chronic exposure.[15][16][17] The International Agency for Research on Cancer (IARC) classifies DMF as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[3]

In contrast, the available GHS classification for N,N-DMPA indicates a less severe hazard profile. While it is harmful if swallowed and causes serious eye irritation, it currently lacks the carcinogenicity and reproductive toxicity warnings associated with DMF and DMAc.[18] This represents a potentially significant safety advantage for laboratory personnel and in manufacturing environments.

Table 2: Comparison of GHS Hazard Statements

SolventGHS PictogramsKey Hazard Statements
N,N-DMPA ⚠️H302: Harmful if swallowed.[18]H319: Causes serious eye irritation.[18]
DMF ❗, ☣️H312: Harmful in contact with skin.H319: Causes serious eye irritation.H332: Harmful if inhaled.H360D: May damage the unborn child.[19]
DMAc ❗, ☣️H312: Harmful in contact with skin.[5]H319: Causes serious eye irritation.[5]H332: Harmful if inhaled.[5]H360: May damage fertility or the unborn child.[5][7]

Section 5: Conclusion and Strategic Recommendations

This guide provides a comparative analysis of this compound against the established solvents DMF and DMAc.

  • Physicochemical Profile: N,N-DMPA is a high-boiling, polar solid, distinguishing it from the liquid solvents DMF and DMAc. This requires procedural adjustments (i.e., heating) for its use as a solvent but offers potential benefits in reduced volatility.

  • Performance: While DMF and DMAc are "universal" solvents, N,N-DMPA has a proven track record as a valuable intermediate and reagent in complex organic synthesis. Its potential as a broader reaction solvent is promising but requires further empirical validation across a range of reaction classes. Its presumed higher stability, akin to DMAc, is an advantage over DMF.

  • Safety: The most compelling argument for considering N,N-DMPA is its significantly more favorable safety profile. The absence of classifications for reproductive toxicity or carcinogenicity makes it a compelling alternative in an industry increasingly focused on green chemistry and occupational safety.

Recommendation: For researchers and drug development professionals, this compound warrants serious consideration as a substitute for DMF and DMAc, particularly in process development where long-term worker exposure is a concern. Initial feasibility studies should be conducted to evaluate its solvency and performance in specific, high-value applications. While its solid state presents a handling challenge, this is a logistical hurdle that can be overcome with appropriate engineering controls, and it may be a worthwhile trade-off for the substantial improvement in the EHS profile.

References

A Comparative Guide to the Cytotoxicity of Phenylacetamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, phenylacetamide derivatives have emerged as a promising class of compounds demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of several N-substituted-2-phenylacetamide derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. While this guide focuses on close structural analogs due to the limited public data on N,N-Dimethyl-2-phenylacetamide, the principles and findings discussed herein provide a robust framework for researchers, scientists, and drug development professionals investigating this chemical family.

Introduction to Phenylacetamides as Potential Anticancer Agents

The phenylacetamide core structure, characterized by a phenyl ring linked to an acetamide group, serves as a versatile scaffold for chemical modification. The ease of substitution on both the phenyl ring and the amide nitrogen allows for the generation of large libraries of derivatives with diverse physicochemical properties and biological activities.[1][2] This chemical tractability, combined with their demonstrated ability to induce apoptosis and inhibit cancer cell proliferation, has made them an attractive target for medicinal chemists.[3][4] Studies have shown that the cytotoxic potency of these derivatives can be significantly influenced by the nature and position of substituents, highlighting the importance of systematic SAR studies in identifying lead compounds for further development.[5][6]

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel compounds is a critical initial step in the drug discovery pipeline, providing essential information on their potency and selectivity.[5] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability, is a key metric for this evaluation. The following table summarizes the IC50 values for a selection of phenylacetamide derivatives against various human cancer cell lines, as determined by the widely used MTT assay. For context, the activity of doxorubicin, a standard chemotherapeutic agent, is also included.

Compound IDDerivative ClassSubstitutionCell LineIC50 (µM)Reference
3d Phenylacetamide2-ChloroMDA-MB-468 (Breast Cancer)0.6 ± 0.08[3]
PC-12 (Pheochromocytoma)0.6 ± 0.07[3]
MCF-7 (Breast Cancer)0.7 ± 0.4[3]
3j Phenylacetamide4-NitroMDA-MB-468 (Breast Cancer)0.76 ± 0.09[3]
3c Phenylacetamide4-FluoroMCF-7 (Breast Cancer)0.7 ± 0.08[3]
3a N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide2-ChloroSKNMC (Neuroblastoma)4.5 ± 0.035[7]
2b 2-(4-Fluorophenyl)-N-phenylacetamide3-Nitro (on N-phenyl)PC3 (Prostate Cancer)52[5][8]
2c 2-(4-Fluorophenyl)-N-phenylacetamide4-Nitro (on N-phenyl)PC3 (Prostate Cancer)80[5][8]
2c 2-(4-Fluorophenyl)-N-phenylacetamide4-Nitro (on N-phenyl)MCF-7 (Breast Cancer)100[5][8]
Doxorubicin Anthracycline-MDA-MB-468 (Breast Cancer)0.38 ± 0.07[3]
PC-12 (Pheochromocytoma)2.6 ± 0.13[3]
MCF-7 (Breast Cancer)2.63 ± 0.4[3]

Note: Lower IC50 values indicate higher cytotoxic potency.

From the data, it is evident that substitutions on the phenylacetamide scaffold play a crucial role in determining cytotoxic activity. For instance, the presence of a 2-chloro (3d) or a 4-nitro (3j) substituent on the phenyl ring results in potent cytotoxicity against the MDA-MB-468 breast cancer cell line, with IC50 values in the sub-micromolar range.[3] In contrast, derivatives with a nitro group on the N-phenyl ring (2b, 2c) exhibit significantly higher IC50 values, suggesting that the position of electron-withdrawing groups is a key determinant of activity.[5][8]

Methodologies in Focus: A Guide to In Vitro Cytotoxicity Assessment

The reliability and reproducibility of cytotoxicity data are contingent upon robust and well-validated experimental protocols. The following sections provide a detailed, step-by-step methodology for the MTT assay, a cornerstone of in vitro cytotoxicity testing, along with an overview of apoptosis detection methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubate_24h Incubate for 24h Seeding->Incubate_24h Add_Compounds Add Compounds to Wells Incubate_24h->Add_Compounds Prepare_Compounds Prepare Serial Dilutions Prepare_Compounds->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add DMSO to Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathways in Cytotoxicity: The Role of Apoptosis

A significant body of evidence suggests that many phenylacetamide derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3][4] This is a highly regulated process that involves a cascade of molecular events leading to characteristic morphological and biochemical changes in the cell. Key hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.

Several studies on phenylacetamide derivatives have demonstrated their ability to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This often involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase cascades.[3] Caspases are a family of proteases that play a central role in the execution phase of apoptosis.

Methods for Apoptosis Detection:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a late-stage marker of apoptosis.[3]

  • Caspase Activity Assays: These assays measure the activity of specific caspases, such as caspase-3, -8, and -9, to confirm the involvement of the caspase cascade.[10]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membrane integrity.

Proposed Apoptotic Pathway for Phenylacetamide Derivatives

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax Bax (Upregulated) Bax->Mitochondrion Bcl2 Bcl-2 (Downregulated) Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Phenylacetamide Phenylacetamide Derivatives Phenylacetamide->Death_Receptor Phenylacetamide->Bax Phenylacetamide->Bcl2

Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

Discussion and Future Perspectives

The comparative analysis of phenylacetamide derivatives reveals a class of compounds with significant potential for development as anticancer agents. The potent cytotoxic activity observed for several derivatives, particularly those with specific substitutions on the phenyl ring, underscores the importance of continued SAR exploration. Future research should focus on synthesizing and evaluating a wider range of derivatives, including N,N-disubstituted analogs like this compound, to build a more comprehensive understanding of the structural requirements for optimal activity and selectivity.

Furthermore, while apoptosis has been identified as a key mechanism of action, further studies are warranted to elucidate the precise molecular targets of these compounds. Advanced techniques such as proteomics and transcriptomics could provide valuable insights into the signaling pathways modulated by these derivatives, potentially revealing novel targets for cancer therapy. In vivo studies in relevant animal models will also be crucial to assess the therapeutic efficacy and safety profiles of the most promising candidates.

References

Structure-activity relationship of N,N-Dimethyl-2-phenylacetamide analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of N,N-Dimethyl-2-phenylacetamide Analogues for Drug Discovery Professionals

As a versatile scaffold, this compound and its analogues have garnered significant attention in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities. The inherent flexibility of this chemical backbone allows for systematic modifications, enabling researchers to fine-tune its interaction with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogues, supported by experimental data, to inform and direct future drug development endeavors. We will explore how subtle changes to the core structure influence activity at key targets, including opioid, cannabinoid, and dopamine receptors, as well as ion channels.

The Phenylacetamide Core: A Blueprint for Diverse Bioactivity

The this compound scaffold is characterized by a central acetamide group linked to a phenyl ring and substituted nitrogen. The key to its pharmacological diversity lies in the strategic modification of three primary regions: the aromatic phenyl ring (Ring A), the N,N-dimethyl group (Region B), and the methylene bridge (Region C). Understanding the impact of substitutions at these positions is fundamental to designing analogues with desired potency, selectivity, and pharmacokinetic profiles.

Caption: Core structure of this compound with key modification zones highlighted.

Comparative SAR Across Major Biological Targets

The versatility of the phenylacetamide scaffold is evident in its ability to interact with a diverse range of biological targets. The following sections compare the SAR of its analogues for different receptor and enzyme systems.

Opioid Receptor Modulation

Arylacetamides are a well-established class of κ-opioid receptor (κOR) agonists.[1] SAR studies reveal that the nature of the substituents on both the phenyl ring and the amide nitrogen is critical for affinity and efficacy.

  • N-Substituents: Introduction of a cyclopropylmethyl group on the nitrogen of a morphinan scaffold bearing an arylacetamidyl substituent was explored to bridge the gap between morphinan and arylacetamide agonists.[1] This highlights the importance of the N-substituent in conferring κOR activity.

  • Aryl Ring Substituents: In a series of N-cyclopropylmethyl-7α-arylacetamidylphenyl-6,14-endoethanotetrahydronorthebaine analogues, a 3',4'-dimethylphenylacetamidyl substituent resulted in a compound with low nanomolar affinity for the κOR.[1] However, this binding affinity did not translate to functional activity, indicating that binding and functional efficacy can be disconnected.[1]

  • Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is often considered essential for high-affinity binding to opioid receptors.[2]

Table 1: SAR Summary for Opioid Receptor Ligands

Analogue/ModificationTarget ReceptorActivity (Ki)Key SAR InsightReference
Mono-indolomorphinan (6b)δ-opioid1.45 nMIntroduction of a mono-indole at the C-ring of the morphinan scaffold confers high delta receptor affinity and selectivity.[2]
Bis-indolomorphinans (7a,b)µ-opioidModerate AffinityBis-indole substitution leads to a loss of delta and kappa affinity but moderate binding at the mu receptor.[2]
14-O-phenylacetyl oxymorphinoneNOP, MOP, DOP, KOPHigh AffinityPhenylacetyl substitution at the 14-oxygen significantly increases binding affinity at NOP receptors while maintaining high affinity at classical opioid receptors.[3]
3',4'-dimethylphenylacetamidyl morphinan (4j)κ-opioidLow nMAryl ring substitutions can enhance binding affinity, but functional activity may not be correlated.[1]
Cannabinoid Receptor 2 (CB2) Inverse Agonism

Through 3D pharmacophore database searches, N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) (PAM) was identified as a novel class of CB2 inverse agonists.[4] This discovery prompted extensive SAR studies to optimize CB2 binding affinity and selectivity over the CB1 receptor.

  • Core Structure Modification: A series of 52 derivatives were synthesized by modifying the A, B, and C rings and the core structure.[4]

  • Optimized Analogues: This optimization led to the development of five compounds with high CB2 binding affinity (Ki of 22–85 nM) and excellent selectivity (235- to 909-fold over CB1).[4] These compounds also demonstrated significant inhibition of osteoclast formation, suggesting potential therapeutic applications in osteoporosis.[4]

Table 2: SAR Summary for CB2 Receptor Inverse Agonists

Analogue ClassTarget ReceptorActivity RangeKey SAR InsightReference
PAM DerivativesCB2Ki: 22–85 nM, EC50: 4–28 nMSystematic modification of the bis(2-phenylacetamide) core leads to potent and highly selective CB2 inverse agonists.[4]
Compound 26 (PAM derivative)Osteoclastogenesis72% inhibition at 0.1 µMOptimized PAM analogues show potent in vitro anti-osteoclast activity without cytotoxicity.[4]
Slack (KCNT1) Potassium Channel Inhibition

A high-throughput screening campaign identified the 2-amino-N-phenylacetamide scaffold as a novel inhibitor of Slack potassium channels, which are implicated in rare forms of infantile epilepsy.[5]

  • Aromatic Substituents: SAR studies on the phenyl ring revealed that replacing a 2-methoxy group with halogens (e.g., chloro, trifluoromethyl) or a methyl group was generally not well-tolerated, leading to a decrease in potency.[5] However, in some analogue series, trifluoromethyl substitution was slightly more potent than chloro substitution.[5]

  • Alkyl Ether Chain: Lengthening or branching the alkyl ether substituent at the 2-position of the phenyl ring resulted in a 2- to 3-fold decrease in potency.[5]

  • Stereochemistry: No significant enantiomeric preference was observed, suggesting that the chiral center explored was not critical for the interaction with the Slack channel.[5]

  • Overall SAR: The series was found to have a relatively "flat" SAR, where significant structural modifications often led to a loss of activity, while more subtle changes resulted in compounds with potency and selectivity similar to the original hit.[5]

Table 3: SAR Summary for Slack Channel Inhibitors

Analogue/ModificationTarget ChannelActivityKey SAR InsightReference
Halogen/Methyl substitution (for 2-methoxy)Slack (KCNT1)Decreased PotencyThe 2-methoxy group appears optimal; replacement is not well tolerated.[5]
Lengthened/Branched Alkyl EtherSlack (KCNT1)2–3 fold lower potencyThe size and shape of the alkyl ether chain are sensitive to modification.[5]
R- vs S-enantiomerSlack (KCNT1)Similar PotencyNo significant stereochemical preference was found at the tested position.[5]
Anticancer and Antidepressant Activities

Phenylacetamide derivatives have also been investigated for their potential as anticancer and antidepressant agents.

  • Anticancer Activity: 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent cytotoxic effects, particularly against the PC3 prostate carcinoma cell line.[6] The presence of a nitro group on the N-phenyl ring (compounds 2a-2c) conferred higher cytotoxicity compared to a methoxy group (compounds 2d-2f).[6]

  • Antidepressant Activity: A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed moderate to good antidepressant activity in tail suspension and forced swimming tests in mice.[7] The most potent compound from this series demonstrated greater antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine.[7]

Experimental Design for SAR Elucidation

A systematic approach to SAR requires robust and reproducible experimental protocols. The following workflows are fundamental to the synthesis and evaluation of phenylacetamide analogues.

General Synthesis of N-Substituted-2-phenylacetamides

The synthesis of these analogues is often straightforward, allowing for the rapid generation of a chemical library for screening.

Protocol 1: Amide Bond Formation

  • Acid Chloride Formation: React phenylacetic acid or a substituted variant with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an appropriate solvent (e.g., dichloromethane) to form the corresponding phenylacetyl chloride.[8]

  • Amidation: Add the desired primary or secondary amine (e.g., dimethylamine) to the reaction mixture, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[7][8]

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and excess reagents. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final N-substituted-2-phenylacetamide.[7]

SAR_Workflow cluster_0 Library Synthesis & Screening cluster_1 Hit Validation & SAR cluster_2 Lead Optimization A Design Analogue Library B Parallel Synthesis (Protocol 1) A->B C Primary Screening (e.g., Binding Assay) B->C D Confirm 'Hits' C->D Identify 'Hits' E Secondary Assays (e.g., Functional Assay) D->E F Establish SAR (Analyze Data Tables) E->F G Select 'Lead' F->G Prioritize H In Vivo Testing (e.g., FST/TST) G->H I ADMET Profiling H->I I->A Iterate Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

In Vitro Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol 2: Competitive Radioligand Binding

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the target receptor (e.g., CHO cells expressing human CB2 receptors).[4]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]CP-55,940 for CB2), and varying concentrations of the unlabeled test compound (the competitor).[4]

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Antidepressant Activity Screening

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral models to screen for potential antidepressant activity.

Protocol 3: Tail Suspension Test (TST)

  • Animal Acclimation: Use adult Swiss Albino mice and allow them to acclimate to the laboratory environment.[7]

  • Drug Administration: Administer the test compounds intraperitoneally at various doses (e.g., 15, 30, and 60 mg/kg).[7] A control group receives the vehicle, and a positive control group receives a standard antidepressant.

  • Test Procedure: After a set period (e.g., 30 minutes), suspend each mouse individually by its tail from a horizontal bar using adhesive tape.

  • Observation: Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for minor oscillations.

  • Data Analysis: Calculate the percent decrease in immobility duration for the treated groups compared to the vehicle control group. A significant decrease in immobility time is indicative of potential antidepressant activity.[7]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of modulators for a wide range of biological targets. The SAR data clearly indicate that:

  • Aromatic Ring Substitutions are critical for tuning potency and selectivity. Electronic and steric properties of the substituents dictate interactions within the receptor binding pockets.

  • N-Amide Modifications significantly influence the pharmacological profile, often determining the class of receptor targeted (e.g., opioid vs. cannabinoid).

  • The Overall Topography of the molecule is key. Even minor changes, such as altering alkyl chain length, can dramatically impact activity, as seen with the Slack channel inhibitors.

Future research should focus on leveraging the established SAR to design analogues with improved pharmacokinetic properties and reduced off-target effects. The development of bitopic ligands, which engage both orthosteric and allosteric sites, represents a promising strategy for achieving higher receptor subtype selectivity. As our understanding of the structural biology of these targets deepens, computational modeling and structure-based design will undoubtedly play an even greater role in guiding the synthesis of the next generation of phenylacetamide-based therapeutics.

References

A Comparative Guide to the Insect Repellent Properties of N,N-disubstituted Phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective arthropod repellents, the chemical class of N,N-disubstituted phenylacetamides has emerged as a promising area of investigation. This guide provides an in-depth comparative analysis of their insect repellent properties, with a particular focus on the well-studied compound N,N-diethylphenylacetamide (DEPA). Developed as an alternative to N,N-diethyl-m-toluamide (DEET), DEPA has demonstrated comparable efficacy and a favorable safety profile, making it a subject of significant interest for researchers, scientists, and drug development professionals. This document synthesizes key experimental findings, elucidates structure-activity relationships, and details the methodologies crucial for the evaluation of these compounds.

Introduction: The Need for DEET Alternatives

For decades, DEET has been the gold standard in insect repellents, offering broad-spectrum protection against a wide range of disease-carrying arthropods. However, concerns regarding its potential for neurotoxicity, coupled with its plasticizing properties and, in some regions, the reliance on imported precursors for its synthesis, have fueled the search for effective alternatives.[1][2] This has led to the exploration of various chemical classes, among which N,N-disubstituted phenylacetamides have shown considerable promise.

The synthesis of numerous substituted amides and their subsequent screening for repellent activity identified N,N-diethylphenylacetamide (DEPA) as a particularly effective candidate.[1][2] The ready availability of its precursor, phenylacetic acid, in some regions like India, further enhanced its appeal as a viable alternative to DEET.[2]

Comparative Efficacy Analysis: DEPA vs. DEET and Other Repellents

Extensive laboratory and field studies have been conducted to compare the repellent efficacy of DEPA against established repellents like DEET and dimethylphthalate (DMP). The primary measure of efficacy in these studies is the protection time, which is the duration for which the repellent prevents bites from arthropod vectors.

Mosquito Repellency

DEPA has demonstrated potent repellent activity against various mosquito species, including key vectors of human diseases such as Aedes aegypti, Aedes albopictus, Anopheles stephensi, and Culex quinquefasciatus.[3] In laboratory tests against Aedes aegypti, DEPA, when applied at a concentration of 1.0 mg/cm² in different oil bases, provided a promising 6-8 hours of protection.[1][2]

Field studies have further substantiated these findings. When evaluated against mosquitoes in the North-East Frontier area of India, both DEPA and DEET exhibited broad-spectrum repellency and were found to be more effective than DMP.[1][4] Notably, at concentrations of 0.25 and 0.5 mg/cm², there was no significant difference in the repellency of DEPA and DEET against mosquitoes.[1][2]

Table 1: Comparative Mean Protection Times of Repellents Against Mosquitoes

RepellentConcentration (mg/cm²)Mosquito SpeciesMean Protection Time (hours)Source
DEPA0.3Cx. quinquefasciatus (Field)Significantly higher than alcohol solution[1]
DEET0.3Cx. quinquefasciatus (Field)Significantly higher than alcohol solution[1]
DEPA0.5Ae. aegypti (on rabbits)4.0 (in alcohol), up to 6.0 (in formulation)[1]
DEET0.5Ae. aegypti (on rabbits)4.0 (in alcohol), up to 5.0 (in formulation)[1]
Repellency Against Other Hematophagous Arthropods

The repellent activity of DEPA extends beyond mosquitoes. It has been shown to be effective against a range of other biting arthropods.

  • Black Flies: In field studies, DEPA and DEET showed comparable repellency against black flies at concentrations of 0.25 and 0.5 mg/cm².[1][2]

  • Phlebotomine Sand Flies: Against Phlebotomus papatasi, both DEPA and DEET were equally effective at a concentration of 0.1 mg/cm², providing protection for approximately 4.4 hours.[1][2] At a higher concentration of 0.2 mg/cm², DEET provided a slightly longer protection time (7.15 hours) compared to DEPA (6.52 hours), though the difference was not statistically significant.[1][2] Both were significantly more effective than DMP.[1][2]

  • Ticks and Leeches: DEPA has also demonstrated repellency against ticks, including nymphal and adult Rhipicephalus sanguineus and Argas persicus, as well as land leeches.[3][5]

Structure-Activity Relationship (SAR) Insights

The exploration of the structure-activity relationship of N,N-disubstituted phenylacetamides is crucial for the rational design of more potent and persistent repellents. Studies involving the synthesis and evaluation of analogues of DEPA and DEET have provided some initial insights.

A key investigation into a series of amide analogues revealed that no single physicochemical parameter, such as vapor pressure, lipophilicity, or molecular length, could independently predict the protection time.[6] However, a strong correlation was observed when all three parameters were considered together for amides derived from the same carboxylic acid.[6] This suggests a multifactorial relationship between the chemical structure and repellent activity.

The general structure of an N,N-disubstituted phenylacetamide can be visualized as follows:

SAR cluster_0 N,N-disubstituted Phenylacetamide Core Phenylacetyl Group (C6H5CH2CO) Amide Amide Linkage (-CO-N<) Core->Amide Forms the core structure Substituents N,N-disubstituents (e.g., Diethyl) Amide->Substituents Modulates properties (lipophilicity, volatility)

Caption: Core components of N,N-disubstituted phenylacetamides influencing repellent activity.

Further research focusing on systematic modifications of both the phenyl ring and the N,N-disubstituents is necessary to build comprehensive quantitative structure-activity relationship (QSAR) models for this class of compounds.[7]

Oviposition Deterrent Activity

Beyond direct repellency, certain N,N-disubstituted phenylacetamides exhibit oviposition deterrent activity, which can play a significant role in vector control by disrupting the mosquito life cycle. A comparative study of DEPA, DEET, and N,N-diethylbenzamide (DEB) demonstrated that these compounds can deter gravid female mosquitoes from laying eggs in treated water.

The oviposition deterrent activity was found to be in the order of DEET > DEPA > DEB.[8] The response to these deterrents was species-dependent, with Culex quinquefasciatus showing the greatest deterrence, followed by Aedes albopictus and Aedes aegypti.[8] This suggests a potential application of these compounds in treating breeding sites to reduce mosquito populations.

Experimental Methodologies for Repellent Efficacy Testing

The evaluation of insect repellents relies on standardized and reproducible bioassays. The following are representative protocols for laboratory and field testing.

Laboratory Klun & Debboun (K&D) System Arm-in-Cage Test

This method is a standard for evaluating the efficacy of topical repellents against mosquitoes in a controlled laboratory setting.

Objective: To determine the protection time of a repellent formulation when applied to human skin against caged mosquitoes.

Materials:

  • Test repellent formulation

  • Ethanol (or other suitable solvent) as a control

  • Human volunteers

  • Cages of 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti)

  • Micropipette

  • Latex gloves

Protocol:

  • Volunteer Preparation: Volunteers should avoid using any scented lotions, soaps, or perfumes on the day of the test. A 5x5 cm area on the forearm is marked for application.

  • Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of the skin at a specific concentration (e.g., 1.0 mg/cm²). A control area on the other arm is treated with the solvent alone.

  • Exposure: The treated forearm is exposed in the mosquito cage for a predetermined period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Data Collection: The number of mosquito landings and bites on the treated and control areas are recorded during each exposure period.

  • Endpoint Determination: The test is concluded when a confirmed bite is recorded on the treated area. The protection time is the time from the application of the repellent to the first confirmed bite.

Causality and Self-Validation: This protocol incorporates a control to ensure that the observed effect is due to the repellent and not other factors. The use of a standardized number of mosquitoes and a defined endpoint provides a reproducible measure of efficacy.

K_D_Workflow cluster_workflow K&D Arm-in-Cage Protocol Prep Volunteer & Cage Preparation Apply Repellent Application (Test & Control) Prep->Apply Expose Periodic Exposure to Mosquitoes Apply->Expose Record Record Landings & Bites Expose->Record Record->Expose No bite Endpoint Endpoint: First Confirmed Bite Record->Endpoint Bite on test area? Calculate Calculate Protection Time Endpoint->Calculate Yes

Caption: Workflow for the Klun & Debboun (K&D) arm-in-cage repellent bioassay.

Field Evaluation

Field studies are essential to validate laboratory findings under real-world conditions with wild insect populations.

Objective: To assess the efficacy of a repellent against natural populations of biting arthropods.

Protocol:

  • Site Selection: Choose a location with a high population of the target arthropods.

  • Volunteer Recruitment: Recruit volunteers from the local population or trained personnel.

  • Repellent Application: Apply the test repellent and a control (or a standard repellent like DEET for comparison) to the exposed skin of the volunteers at a specified dose.

  • Exposure and Data Collection: Volunteers perform their normal activities or follow a defined protocol of activity and rest. They record the number of bites received over a specific time period.

  • Data Analysis: The percentage of protection is calculated by comparing the number of bites on treated versus untreated volunteers.

Safety and Toxicology of DEPA

A crucial aspect of repellent development is a thorough toxicological evaluation to ensure safety for human use. DEPA has undergone such studies, which have indicated a favorable safety profile.[5][9] Acute toxicity studies in mice have shown that DEPA does not cause significant harmful effects on respiratory parameters during acute exposure, making it a suitable candidate for use in repellent formulations.[10][11]

Conclusion

N,N-disubstituted phenylacetamides, particularly DEPA, represent a viable and effective class of insect repellents. Their broad-spectrum activity, comparable efficacy to DEET against several key arthropod vectors, and favorable safety profile make them important compounds for further research and development. Future work should focus on a more comprehensive exploration of the structure-activity relationships within this chemical class to guide the synthesis of next-generation repellents with enhanced potency and duration of protection. The methodologies outlined in this guide provide a robust framework for the continued evaluation of these promising compounds.

References

Safety Operating Guide

A Guide to the Safe Disposal of N,N-Dimethyl-2-phenylacetamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of chemical reagents like N,N-Dimethyl-2-phenylacetamide (CAS No. 18925-69-4) requires a thorough understanding of its properties and a commitment to rigorous safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a complete understanding of the compound's hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is a solid compound with a defined set of risks that necessitate careful handling.[1][2]

Globally Harmonized System (GHS) Classification:

Based on available data, this compound is classified with the following hazards:

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: AK Scientific, PubChem[1][3]

The causality behind these classifications lies in the molecule's structure and reactivity. As an irritant, direct contact with skin or eyes can lead to inflammation and discomfort.[1] If ingested, it is harmful, and inhalation of the solid as dust can irritate the respiratory tract.[1][3] Therefore, all handling and disposal procedures must be designed to prevent these routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a direct response to the identified hazards. The goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of dust generation, tightly sealed safety goggles or a face shield should be used.[4]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[3]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be treated as a hazardous waste process, managed from the point of generation to its final removal by a licensed disposal facility. This aligns with the "cradle-to-grave" principle mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Characterization and Segregation

All waste streams must be accurately identified and segregated to prevent incompatible materials from mixing, which could lead to dangerous reactions.

  • Pure Compound/Unused Reagent: Any surplus or expired this compound is considered hazardous waste.

  • Contaminated Materials: This includes any items that have come into direct contact with the compound, such as:

    • Personal Protective Equipment (gloves, etc.)

    • Weighing papers, filter papers, and disposable labware

    • Spill cleanup materials (absorbent pads, etc.)

  • Solutions: Solutions containing this compound should be treated as liquid hazardous waste. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Containment

Proper containment is critical to prevent environmental release and ensure safe storage pending disposal.

  • Solid Waste:

    • Collect solid this compound and contaminated materials in a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene pail).

    • The container must be clearly labeled with the words "Hazardous Waste ".

    • The label must also include the full chemical name: "This compound " and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Liquid Waste:

    • Collect liquid waste in a sealable, leak-proof container designed for liquid chemical waste.

    • As with solid waste, the container must be labeled "Hazardous Waste " with the full chemical name and associated hazards.

Step 3: On-Site Storage (Satellite Accumulation)

Laboratories generating hazardous waste operate under RCRA's satellite accumulation area (SAA) regulations.

  • Location: The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: The waste container must be kept securely closed at all times, except when actively adding waste. This is a common point of regulatory failure and is crucial for preventing spills and exposure.

  • Accumulation Limits: Do not exceed 55 gallons of hazardous waste in a satellite accumulation area.

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste management company.

  • When the waste container is full or ready for disposal, contact your EHS office to schedule a pickup.

  • Provide them with the complete and accurate information from the waste label.

  • The ultimate disposal method will be determined by the licensed waste management facility, which is typically high-temperature incineration for organic solids of this nature. This method ensures the complete destruction of the compound.

Logical Framework for Disposal

The decision-making process for handling and disposing of this compound can be visualized as a clear workflow, ensuring that all safety and regulatory steps are considered.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Waste Generation (Unused reagent, contaminated labware) AssessHazards Assess Hazards (H302, H315, H319, H335) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE Segregate Segregate Waste (Solid vs. Liquid, Incompatibles) SelectPPE->Segregate Contain Place in Compatible, Leak-Proof Container Segregate->Contain Label Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info Contain->Label Store Store in Satellite Accumulation Area (Keep Closed) Label->Store RequestPickup Contact EHS for Waste Pickup Store->RequestPickup Transport Licensed Transporter Removes Waste RequestPickup->Transport End Final Disposal at Permitted Facility (e.g., Incineration) Transport->End

Caption: Decision workflow for safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the inherent hazards of the compound and adhering to a structured, compliant disposal protocol, researchers can mitigate risks and ensure that their work is conducted responsibly from experiment initiation to waste disposition. Always consult your institution's specific EHS guidelines, as they may include additional requirements based on local and state regulations.

References

Mastering Safety: A Researcher's Guide to Handling N,N-Dimethyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a deep understanding of safe handling practices is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for the handling of N,N-Dimethyl-2-phenylacetamide, a compound utilized in various research and development applications. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each procedural step.

Hazard Profile: Understanding the Risks of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

While specific data for all routes of exposure for this compound is limited, information from structurally similar compounds, such as N,N-Diethyl-2-phenylacetamide, suggests a more cautious approach is warranted. The diethyl analogue is listed as harmful in contact with skin and potentially fatal if inhaled.[2][3] Given these parallels, a comprehensive risk assessment should consider the potential for skin and respiratory irritation.

Key Physical and Chemical Properties: this compound is a solid at room temperature, which mitigates the risk of vapor inhalation compared to volatile liquids.[1] However, handling of the powdered form can lead to airborne dust, necessitating appropriate respiratory protection.

The Core of Protection: Personal Protective Equipment (PPE) Protocol

A dynamic approach to PPE selection is crucial, adapting to the specific experimental conditions and scale of operation. The following table outlines the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.Double-gloving with a compatible material (e.g., Butyl rubber, Viton, or a laminate glove like Silver Shield). Nitrile gloves are NOT recommended for prolonged contact.[4][5][6]Fully-buttoned laboratory coat.N95-rated dust mask or a higher-level respirator if significant dust is generated.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended when handling larger volumes (>100 mL).Double-gloving with a compatible material. Ensure gloves are regularly inspected for signs of degradation.Chemical-resistant apron over a laboratory coat.Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles and face shield.Double-gloving with a compatible material.Chemical-resistant apron over a laboratory coat.Work in a certified chemical fume hood.
The Rationale Behind Glove Selection:

The choice of glove material is critical. While nitrile gloves are common in laboratories, they show poor resistance to related compounds like N,N-Dimethylacetamide.[5] Therefore, for direct or prolonged contact with this compound, more robust materials are necessary. Butyl rubber and Viton offer better protection against a range of organic chemicals, including amides.[7] For high-risk operations, a laminate glove such as a Silver Shield/4H provides the broadest chemical resistance.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]

Procedural Workflow: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound minimizes the risk of exposure and contamination.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The container should be kept tightly closed.

Step 2: Handling and Use
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Engineering Controls: All manipulations of this compound, especially those involving the solid form or the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Follow the PPE selection guide in the table above based on the specific task.

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully. A balance with a draft shield is recommended.

  • Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. For solutions, use a pipette or a funnel for transfers to minimize splashing.

  • Post-Handling: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.

Step 3: Spill Management

In the event of a spill, a swift and correct response is crucial.

For a solid spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Situation: Determine the extent of the spill and if it is safe to clean up with available resources.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. If there is a risk of airborne dust, a respirator is necessary.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10][11]

  • Collect: Using a plastic scoop or dustpan, carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container.[10][11]

  • Decontaminate: Wipe the spill area with a wet paper towel or cloth, and place the cleaning materials into the waste container.

  • Dispose: Seal the waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

For a liquid spill (solution):

  • Evacuate and Secure: Alert others and secure the area.

  • Don PPE: Wear appropriate PPE as described above.

  • Contain: Surround the spill with an absorbent material to prevent it from spreading.[12][13]

  • Absorb: Cover the spill with an inert absorbent material, starting from the outside and working inwards.[12]

  • Collect and Dispose: Collect the absorbed material and dispose of it as hazardous waste.

Step 4: Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Do not mix amide waste with other waste streams unless permitted by your institution's EHS office.

  • Containerization: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.

Visualizing Safety Workflows

To further clarify the decision-making processes for safety, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.

PPE_Selection PPE Selection for this compound start Start: Task Involving This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Dust/Aerosol Generation start->task_assessment weighing Weighing Solid (<1g) task_assessment->weighing Small Scale large_scale Large Scale Solid Handling (>1g) or Solution Prep task_assessment->large_scale Large Scale / Solution reaction Running Reaction task_assessment->reaction Reaction Conditions ppe_weighing Standard PPE: - Safety Glasses - Lab Coat - Double Gloves (Butyl/Viton) - N95 Dust Mask weighing->ppe_weighing ppe_large_scale Enhanced PPE: - Chemical Goggles - Face Shield - Lab Coat + Apron - Double Gloves (Butyl/Viton) - Fume Hood large_scale->ppe_large_scale ppe_reaction Full Protection: - Chemical Goggles + Face Shield - Lab Coat + Apron - Double Gloves (Butyl/Viton) - Fume Hood reaction->ppe_reaction

Caption: Decision tree for selecting appropriate PPE.

Disposal_Workflow Disposal Workflow for this compound Waste start Waste Generation: - Unused Reagent - Contaminated Labware - Spill Cleanup Debris waste_id Identify Waste as Hazardous (Amide Compound) start->waste_id segregation Segregate Waste: - Solid vs. Liquid - Keep separate from incompatible waste streams waste_id->segregation container Select Appropriate Hazardous Waste Container segregation->container labeling Label Container: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Request Waste Pickup from EHS Department storage->pickup end End of Process pickup->end

Caption: Step-by-step hazardous waste disposal process.

By integrating these robust safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.